molecular formula C7H5FO2 B130115 4-Fluoro-2-hydroxybenzaldehyde CAS No. 348-28-7

4-Fluoro-2-hydroxybenzaldehyde

Cat. No.: B130115
CAS No.: 348-28-7
M. Wt: 140.11 g/mol
InChI Key: GBJJCODOZGPTBC-UHFFFAOYSA-N
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Description

4-Fluoro-2-hydroxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJJCODOZGPTBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381355
Record name 4-fluoro-2-hydroxybenzaldehyde
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Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-28-7
Record name 4-fluoro-2-hydroxybenzaldehyde
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Record name 4-fluoro-2-hydroxybenzaldehyde
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Foundational & Exploratory

A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 348-28-7

This technical guide provides an in-depth overview of 4-Fluoro-2-hydroxybenzaldehyde, a key aromatic building block utilized by researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical properties, a detailed synthesis protocol, potential applications, and safety information.

Physicochemical and Spectral Data

This compound, also known as 4-Fluorosalicylaldehyde, is a crystalline solid at room temperature. Its trifunctional nature, featuring a reactive aldehyde group, a phenolic hydroxyl group, and a fluorine substituent, makes it a versatile intermediate in organic synthesis. The fluorine atom, in particular, can enhance the metabolic stability and binding affinity of derivative compounds, a desirable trait in pharmaceutical design.

Quantitative data for this compound are summarized in the table below for ease of reference.

PropertyValueReference(s)
CAS Number 348-28-7[1]
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
IUPAC Name This compound[1]
Synonyms 4-Fluorosalicylaldehyde, 2-Hydroxy-4-fluorobenzaldehyde[1]
Appearance Crystalline solid, Solid-Powder
Melting Point 70-72 °C
Boiling Point 208.2 ± 20.0 °C (Predicted)
Purity ≥99%
¹H NMR (400 MHz, CDCl₃) δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55-7.59 (m, 1H), 6.65-6.75 (m, 2H)
¹³C NMR Data available[1]

Synthesis Protocol: Ortho-Formylation of 3-Fluorophenol

A common and effective method for synthesizing this compound is through the ortho-formylation of 3-fluorophenol. The following protocol is based on established laboratory procedures.

Materials and Reagents
  • 3-Fluorophenol

  • Anhydrous Acetonitrile (CH₃CN)

  • Magnesium Chloride (MgCl₂)

  • Anhydrous Triethylamine (TEA)

  • Paraformaldehyde

  • 5% Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Petroleum Ether and Ethyl Acetate for elution

Experimental Procedure
  • Reaction Setup : To a flask containing anhydrous acetonitrile (250 mL), add 3-fluorophenol (5 mL, 55.3 mmol), magnesium chloride (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).

  • Reflux : The reaction mixture is stirred under reflux conditions for 5 hours.

  • Cooling and Quenching : After the reflux period, the mixture is cooled to room temperature. The reaction is then quenched by the careful addition of 250 mL of 5% hydrochloric acid.

  • Extraction : The quenched mixture is transferred to a separatory funnel and extracted three times with ethyl acetate (100 mL portions).

  • Washing : The combined organic layers are washed sequentially with 5% hydrochloric acid, water, and finally with brine.

  • Drying and Concentration : The washed organic layer is dried over anhydrous sodium sulfate and then concentrated under reduced pressure to yield the crude product.

  • Purification : The crude product is purified by silica gel column chromatography. Elution with a solvent gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) affords the final product, this compound, as a light yellow solid. The typical yield for this process is approximately 65%.

The following diagram illustrates the workflow for this synthesis.

G Synthesis Workflow for this compound reagents 3-Fluorophenol MgCl₂ Triethylamine Paraformaldehyde Acetonitrile mix Mix & Reflux (5 hours) reagents->mix quench Cool & Quench (5% HCl) mix->quench extract Extract (Ethyl Acetate) quench->extract wash Wash (HCl, H₂O, Brine) extract->wash dry Dry & Concentrate (Na₂SO₄, Rotovap) wash->dry purify Purify (Silica Gel Chromatography) dry->purify product Final Product: This compound purify->product

Caption: A flowchart of the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of three distinct functional groups allows for a variety of subsequent chemical transformations.

  • Pharmaceutical Intermediates : The aldehyde group can readily undergo reactions such as condensation, oxidation, reduction, and Wittig reactions. The phenolic hydroxyl group can be alkylated, acylated, or used in cyclization reactions. This versatility makes it an ideal starting material for creating libraries of novel compounds for drug screening. Isomers and related fluorinated hydroxybenzaldehydes are known intermediates in the synthesis of physiologically active compounds, including potential kinase inhibitors and other therapeutic agents[2][3].

  • Fluorine in Medicinal Chemistry : The strategic incorporation of fluorine into drug candidates is a common strategy to improve pharmacokinetic properties. The C-F bond is highly stable, and the fluorine atom can block metabolic oxidation at that position, often leading to increased bioavailability and a longer half-life of the drug.

  • Ligand Synthesis : The salicylaldehyde core is a classic scaffold for the synthesis of ligands, particularly for Schiff base ligands used in coordination chemistry and catalysis.

While specific signaling pathways directly modulated by this compound are not widely documented, its primary role is as a precursor to bioactive molecules that are designed to interact with specific biological targets.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements :[1]

  • H315 : Causes skin irritation.

  • H319 : Causes serious eye irritation.

  • H335 : May cause respiratory irritation.

Signal Word : Warning

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in synthetic chemistry. The information is curated for researchers, scientists, and professionals in drug development who require precise data for reaction planning, material characterization, and quality control.

Core Physical and Chemical Properties

This compound is a fluorinated aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide range of chemical entities, including pharmaceuticals and other specialty chemicals. Its physical characteristics are crucial for its handling, storage, and application in various synthetic protocols.

Quantitative Data Summary

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₇H₅FO₂[1][2]
Molecular Weight 140.11 g/mol [1][3][4]
Melting Point 70-72 °C[4][5]
Boiling Point 208.2 ± 20.0 °C (Predicted)[5]
Density 1.350 ± 0.06 g/cm³ (Predicted)[5]
Physical Form Solid, Crystalline Powder[3][5]
CAS Number 348-28-7[1][3][4]

Experimental Protocols

While detailed, specific experimental protocols for the determination of the physical properties of this compound are not extensively published in readily available literature, the following are general methodologies typically employed for such characterizations.

Melting Point Determination

The melting point of a solid crystalline compound like this compound is a critical indicator of its purity.

General Protocol:

  • Sample Preparation: A small amount of the crystalline powder is placed into a capillary tube, which is then sealed at one end.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate.

  • Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. The melting point is reported as a range.

Synthesis and Purification Workflow

This compound is a valuable starting material in multi-step organic synthesis. A general workflow for its use in the preparation of more complex molecules, such as Schiff bases or heterocyclic compounds, is outlined below.

G cluster_0 Upstream Synthesis cluster_1 Purification cluster_2 Downstream Application A Starting Materials (e.g., 3-Fluorophenol) B Chemical Transformation (e.g., Formylation) A->B C Crude this compound B->C Yields Crude Product D Recrystallization or Column Chromatography C->D E Pure this compound D->E Yields Pure Product F Reaction with Amine (Schiff Base Formation) E->F G Final Product (e.g., Ligand, Heterocycle) F->G

Caption: A generalized workflow for the synthesis and application of this compound.

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed information about the hydrogen and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight.[1]

While specific spectra are not included in this guide, they are often available from commercial suppliers or in specialized chemical databases.[1][4]

Safety and Handling

This compound is classified as an irritant.[1][6] It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][7] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6][7] It should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C.[5]

References

4-Fluoro-2-hydroxybenzaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde: Structure, Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry. This document details its chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, and its application in the development of targeted therapeutics, particularly as a precursor to potent enzyme inhibitors.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a fluorine atom at the C4 position and a hydroxyl group at the C2 position of the benzene ring. This substitution pattern imparts unique reactivity and makes it a valuable intermediate in the synthesis of various heterocyclic compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name This compound[1]
Synonyms 4-Fluorosalicylaldehyde, 2-Hydroxy-4-fluorobenzaldehyde[1]
CAS Number 348-28-7[1]
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
Appearance White to light yellow crystalline solidGeneral Knowledge
Melting Point 70-72 °CGeneral Knowledge
Boiling Point 208.2 ± 20.0 °C (Predicted)General Knowledge
SMILES C1=CC(=C(C=C1F)O)C=O[1]
InChI InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H[1]

Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

Technique Data Reference(s)
¹H NMR (400 MHz, CDCl₃) δ 11.37 (s, 1H, -OH), 9.83 (s, 1H, -CHO), 7.57 (t, J=8.4 Hz, 1H, Ar-H), 6.71 (dd, J=8.4, 2.4 Hz, 1H, Ar-H), 6.66 (dd, J=8.4, 2.4 Hz, 1H, Ar-H).General Knowledge
¹³C NMR Predicted chemical shifts (ppm): ~195 (C=O), ~165 (C-F), ~162 (C-OH), ~133 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~105 (Ar-C). (Actual experimental data can be found in spectral databases).[2][3]
FT-IR (KBr, cm⁻¹) ~3100-3000 (Ar C-H stretch), ~2850, ~2750 (Aldehyde C-H stretch), ~1700-1680 (C=O stretch), ~1600-1450 (Ar C=C stretch), ~1250-1100 (C-F stretch).[4][5]
Mass Spectrometry (EI) m/z (%): 140 ([M]⁺), 139 ([M-H]⁺), 111 ([M-CHO]⁺), 83, 57.[6][7]

Synthesis and Purification

A common and efficient method for the synthesis of this compound is the Duff reaction or a related formylation of 3-fluorophenol.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the formylation of 3-fluorophenol.

Materials:

  • 3-Fluorophenol

  • Hexamethylenetetramine (HMTA)

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate

Procedure:

  • A mixture of 3-fluorophenol (1 eq.) and hexamethylenetetramine (1.5 eq.) in glacial acetic acid is heated to reflux for several hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled and then hydrolyzed by adding an aqueous solution of hydrochloric acid.

  • The mixture is heated for a short period to ensure complete hydrolysis of the intermediate.

  • After cooling, the product is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

G cluster_synthesis Synthesis Workflow Reactants 3-Fluorophenol + Hexamethylenetetramine (in Acetic Acid) Reflux Reflux Reactants->Reflux Hydrolysis Acidic Hydrolysis (HCl) Reflux->Hydrolysis Extraction Workup & Extraction Hydrolysis->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, most notably quinolines and chromones, which are of significant interest in drug discovery.

Synthesis of Quinolone Derivatives as c-Met Inhibitors

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Aberrant activation of the c-Met signaling pathway is implicated in tumor growth, proliferation, and metastasis.[8][9][10][11][12][13] Quinolone derivatives synthesized from this compound have shown promise as potent c-Met inhibitors.[8][9][10][11][12][13]

Experimental Protocol: Synthesis of a 7-Fluoro-4-hydroxyquinoline Derivative

This protocol outlines the synthesis of a 7-fluoro-4-hydroxyquinoline derivative via the Conrad-Limpach reaction, starting from a derivative of this compound. This example illustrates the utility of the title compound in constructing the quinoline core.

Materials:

  • 4-Amino-3-fluorophenol (can be synthesized from a derivative of this compound)

  • Ethyl acetoacetate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexane

Procedure:

  • Condensation: A mixture of 4-amino-3-fluorophenol (1 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol is stirred at room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the ethanol is removed under reduced pressure to yield the crude enamine intermediate.

  • Cyclization: The crude intermediate is added to a high-boiling solvent such as Dowtherm A and heated to approximately 250 °C for 30 minutes to facilitate intramolecular cyclization.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid is collected by filtration, washed with hexane to remove the solvent, and then recrystallized from a suitable solvent like ethanol to yield the pure 7-fluoro-4-hydroxyquinoline derivative.[14]

G cluster_quinoline_synthesis Conrad-Limpach Quinoline Synthesis Start 4-Amino-3-fluorophenol (derived from This compound) Condensation Condensation Start->Condensation Reagent Ethyl Acetoacetate Reagent->Condensation Intermediate Enamine Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (~250 °C) Intermediate->Cyclization Product 7-Fluoro-4-hydroxyquinoline Cyclization->Product

Caption: Synthesis of a 7-Fluoro-4-hydroxyquinoline derivative.

c-Met Signaling Pathway and Inhibition

The c-Met signaling cascade is initiated by the binding of its ligand, hepatocyte growth factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain, which in turn activates downstream pathways such as RAS/MAPK, PI3K/Akt, and STAT.[15][16][17][18][19] These pathways regulate cell proliferation, survival, and motility. Small molecule inhibitors, such as certain quinoline derivatives, can block the ATP-binding site of the c-Met kinase domain, thereby preventing its activation and inhibiting downstream signaling.[2]

G cluster_pathway Simplified c-Met Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet binds P_cMet p-cMet cMet->P_cMet phosphorylates RAS_MAPK RAS/MAPK Pathway P_cMet->RAS_MAPK PI3K_Akt PI3K/Akt Pathway P_cMet->PI3K_Akt STAT STAT Pathway P_cMet->STAT Inhibitor Quinoline Derivative (c-Met Inhibitor) Inhibitor->P_cMet inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Motility Motility STAT->Motility

Caption: Inhibition of the c-Met signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of heterocyclic compounds with significant therapeutic potential. Its utility in the synthesis of quinoline-based c-Met inhibitors highlights its importance in modern drug discovery and development. The protocols and data presented in this guide serve as a valuable resource for researchers in the field.

References

4-Fluoro-2-hydroxybenzaldehyde synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the primary synthesis pathways for this compound (CAS 348-28-7), a key intermediate in the development of pharmaceuticals and other physiologically active compounds. The presence of fluorine, aldehyde, and phenolic hydroxyl groups makes it a versatile building block in organic synthesis. This guide details various formylation methods, presenting experimental protocols, comparative quantitative data, and process visualizations to aid researchers in selecting and implementing the most suitable synthesis strategy.

Overview of Synthesis Strategies

The synthesis of this compound predominantly starts from 3-fluorophenol. The primary challenge lies in achieving regioselective formylation at the C2 position (ortho to the hydroxyl group and meta to the fluorine atom). The electron-donating hydroxyl group directs electrophilic substitution to the ortho and para positions, while the electron-withdrawing fluorine atom deactivates the ring. Several classical and modern formylation reactions have been adapted for this purpose.

The main strategies discussed in this guide are:

  • Magnesium-Mediated Ortho-Formylation (Casnati-Skattebøl Reaction)

  • Multi-Step Synthesis via Protection and Ortho-Directed Metalation

  • Reimer-Tiemann Reaction

  • Duff Reaction

Each pathway offers distinct advantages and disadvantages concerning yield, scalability, reaction conditions, and reagent toxicity.

Magnesium-Mediated Ortho-Formylation

This method provides a highly regioselective and efficient route to ortho-hydroxybenzaldehydes from phenols.[1] The reaction utilizes magnesium chloride (MgCl₂) and a non-nucleophilic base like triethylamine (Et₃N) to facilitate the ortho-specific addition of a formyl group from paraformaldehyde.[1] The magnesium ion is believed to play a crucial role in chelating with the phenoxide and paraformaldehyde, directing the formylation exclusively to the ortho position.[2]

Reaction Pathway

Caption: Magnesium-mediated ortho-formylation of 3-fluorophenol.

Quantitative Data Summary
ParameterValueReference
Starting Material 3-Fluorophenol[3]
Key Reagents MgCl₂, Triethylamine, Paraformaldehyde[3]
Solvent Anhydrous Acetonitrile[3]
Reaction Time 5 hours[3]
Temperature Reflux[3]
Yield 65%[3]
Selectivity Exclusively ortho-formylation[1]
Experimental Protocol[4]
  • Reaction Setup: In a dry three-necked round-bottomed flask equipped with a reflux condenser and magnetic stirrer, add MgCl₂ (14.2 g, 149 mmol), paraformaldehyde (11 g), and anhydrous acetonitrile (250 mL).

  • Addition of Reagents: To the stirred mixture, add 3-fluorophenol (5 mL, 55.3 mmol) followed by anhydrous triethylamine (27 mL).

  • Reaction: Stir the reaction mixture under reflux conditions for 5 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding 5% hydrochloric acid (250 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield this compound (5 g, 65%) as a light yellow solid.[3]

Multi-Step Synthesis via Protection and Ortho-Directed Metalation

This pathway involves protecting the phenolic hydroxyl group, followed by a regioselective bromination or metalation at the ortho position, formylation, and subsequent deprotection.[4] This method can provide high purity but involves multiple steps, potentially lowering the overall yield. A common variation uses an organolithium reagent for ortho-lithiation followed by quenching with dimethylformamide (DMF).[5] A patent also describes a route using a Grignard exchange reaction.[4]

Reaction Pathway (Grignard Variation)

Multi_Step_Synthesis A 3-Fluorophenol B 1. Protect Hydroxyl (e.g., with 2-bromopropane) A->B C 1-Fluoro-3-isopropoxybenzene B->C D 2. Ortho-Bromination C->D E 1-Bromo-2-fluoro-4-isopropoxybenzene D->E F 3. Grignard Exchange (i-PrMgCl) + Formylation (DMF) E->F G 2-Fluoro-4-isopropoxybenzaldehyde F->G H 4. Deprotection (e.g., BCl₃) G->H I This compound H->I

Caption: Multi-step synthesis of this compound.

Quantitative Data Summary
StepReactionReagentsKey ConditionsYieldReference
1 Protection3-Fluorophenol, 2-Bromopropane, K₂CO₃Acetonitrile, 80-82 °C, 14h97.1%[4]
2 Bromination1-Fluoro-3-isopropoxybenzene, Brominating agent--[4]
3 Formylation1-Bromo-2-fluoro-4-isopropoxybenzene, i-PrMgCl, DMFTHF, -10 to 0 °C-[4]
4 Deprotection2-Fluoro-4-isopropoxybenzaldehyde, BCl₃--[4]
Overall ---High Purity (99.5%)[4]
Experimental Protocol (Conceptual Outline based on Patent CN115124410A)[5]
  • Protection of Hydroxyl Group: React 3-fluorophenol with an alkyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetonitrile at elevated temperatures to form the corresponding ether (1-fluoro-3-isopropoxybenzene).[4]

  • Ortho-Bromination: The protected fluorophenol is then selectively brominated at the position ortho to the fluorine atom using a suitable brominating agent such as tetrabutylammonium tribromide.[4]

  • Grignard Exchange and Formylation: The resulting 1-bromo-2-fluoro-4-isopropoxybenzene is dissolved in an ethereal solvent like THF and cooled. An isopropyl magnesium chloride solution is added to perform a Grignard exchange. The resulting Grignard reagent is then quenched with N,N-dimethylformamide (DMF) to introduce the aldehyde functionality.[4]

  • Deprotection: The protected aldehyde is treated with a deprotecting agent like boron trichloride to cleave the ether bond and yield the final product, this compound.[4]

  • Purification: The final product is purified, for instance, by recrystallization, to achieve high purity.[6]

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-known method for the ortho-formylation of phenols using chloroform (CHCl₃) in a basic aqueous solution.[7][8] The reactive electrophile is dichlorocarbene (:CCl₂), which is generated in situ.[8] While classic, this reaction often suffers from moderate yields and lack of high regioselectivity, sometimes producing the para-isomer as a byproduct.[7] For halogenated phenols, yields can be particularly low.[9]

Reaction Pathway

Caption: Reimer-Tiemann formylation of 3-fluorophenol.

Quantitative Data Summary
ParameterValueReference
Starting Material m-Fluorophenol (15 g)[10]
Key Reagents Chloroform (36 g), Sodium Hydroxide (36 g)[10]
Solvent Water (120 c.c.)[10]
Temperature Elevated temperature (e.g., 70 °C)[7]
Yield Moderate to low (not specified for this isomer)[9][10]
Byproducts Para-isomer (2-Fluoro-4-hydroxybenzaldehyde)[7]
Experimental Protocol (General)[8][11]
  • Reaction Setup: Dissolve 3-fluorophenol in an aqueous solution of sodium hydroxide (10-40%).[7]

  • Addition of Reagent: Heat the biphasic solution to the desired temperature (e.g., 70 °C) and add an excess of chloroform dropwise over 1 hour while stirring vigorously.[7]

  • Reaction: Continue stirring for several hours at the same temperature.

  • Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., HCl) to pH 4-5.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer, dry it, and remove the solvent. The crude product often contains both ortho and para isomers and requires purification, typically by column chromatography or fractional distillation/recrystallization.

Duff Reaction

The Duff reaction is another method for the ortho-formylation of highly activated aromatic compounds like phenols.[11][12] It uses hexamethylenetetramine (hexamine) as the formylating agent in an acidic medium, such as trifluoroacetic acid or acetic acid.[12][13] The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed to the aldehyde.[14] This method is generally considered inefficient, with yields often being low.[11]

Reaction Pathway

Caption: Duff reaction for the formylation of 3-fluorophenol.

Quantitative Data Summary
ParameterValueReference
Starting Material Phenols[11][12]
Key Reagents Hexamethylenetetramine (HMTA)[12]
Medium Acidic (e.g., Acetic Acid, TFA)[12][15]
Temperature Elevated-
Yield Generally inefficient/low[11]
Selectivity Preferentially ortho[11]
Experimental Protocol (General)
  • Reaction Setup: A mixture of the phenol, hexamine, and an acid catalyst (e.g., boric acid in glycerol, or acetic acid) is prepared.

  • Reaction: The mixture is heated for several hours. An intermediate Schiff base is formed.

  • Hydrolysis: The reaction mixture is cooled and then hydrolyzed with aqueous acid to cleave the imine and reveal the aldehyde functionality.

  • Work-up and Purification: The product is isolated by extraction and purified, typically by chromatography, to separate it from unreacted starting material and byproducts.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound, applicable to most of the described pathways.

Experimental_Workflow A 1. Reaction Setup (Flask, Condenser, Stirrer) B 2. Reagent Addition (3-Fluorophenol, Formylating agents, Solvent, Catalyst/Base) A->B C 3. Reaction (Heating/Reflux under inert atm.) B->C D 4. Quenching & Work-up (Acid/Base wash) C->D E 5. Extraction (Separatory Funnel, Organic Solvent) D->E F 6. Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporator) E->F G 7. Purification (Silica Gel Column Chromatography or Recrystallization) F->G H 8. Characterization (NMR, MS, m.p.) G->H I Pure Product H->I

Caption: General laboratory workflow for synthesis and purification.

Conclusion

For the synthesis of this compound, the Magnesium-Mediated Ortho-Formylation stands out as the most promising pathway for laboratory and potential scale-up applications due to its high regioselectivity and good reported yield (65%).[1][3] The multi-step synthesis involving protection and metalation offers the potential for very high purity but at the cost of process efficiency and atom economy.[4] The classical Reimer-Tiemann and Duff reactions are less favorable for this specific substrate due to expected lower yields and potential side reactions, although they remain viable alternatives if specific reagents for other methods are unavailable.[9][11] The choice of synthesis route will ultimately depend on the specific requirements of the researcher, balancing factors such as desired purity, yield, cost, scalability, and available equipment.

References

Spectroscopic Profile of 4-Fluoro-2-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-hydroxybenzaldehyde, a key intermediate in various synthetic pathways. The information presented herein is intended to support research, development, and quality control activities by providing detailed spectroscopic data and standardized experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
11.37d1.61HOH
9.83s-1HCHO
7.55 - 7.59m-1HAr-H
6.65 - 6.75m-2HAr-H

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
195.8C=O (Aldehyde)
165.4 (d, J=252.9 Hz)C-F
162.1C-OH
133.2 (d, J=11.6 Hz)Ar-C
118.9 (d, J=3.9 Hz)Ar-C
113.1 (d, J=23.3 Hz)Ar-C
104.9 (d, J=24.2 Hz)Ar-C

Solvent: CDCl₃, Predicted data

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3400O-H stretchPhenolic Hydroxyl
~2850, ~2750C-H stretchAldehyde
~1650C=O stretchAldehyde
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchPhenol
~1200C-F stretchAryl Fluoride

Sample State: Solid (KBr pellet or ATR)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zInterpretation
140[M]⁺ (Molecular Ion)
139[M-H]⁺
111[M-CHO]⁺
83[M-CHO-CO]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence.

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: -2 to 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence.

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 0 to 200 ppm

  • Temperature: 298 K

FT-IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with a DTGS detector.

Sample Preparation (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol and allowing it to dry completely.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Apodization: Happ-Genzel

Mass Spectrometry (GC-MS)

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in dichloromethane.

  • Dilute the stock solution to a final concentration of 10 µg/mL with dichloromethane.

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C

  • Mass Range: m/z 40 - 300.

Visualized Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive spectroscopic analysis of a solid organic compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Interpretation Sample Solid Sample (this compound) Dissolve_NMR Dissolve in CDCl3 Sample->Dissolve_NMR Prepare_IR Place on ATR Crystal Sample->Prepare_IR Dissolve_MS Dissolve in Dichloromethane Sample->Dissolve_MS NMR_Acq NMR Spectrometer (¹H and ¹³C) Dissolve_NMR->NMR_Acq IR_Acq FT-IR Spectrometer Prepare_IR->IR_Acq GCMS_Acq GC-MS System Dissolve_MS->GCMS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) GCMS_Acq->MS_Data Structure_Elucidation Structural Elucidation & Compound Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Experimental workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. The document details the experimental protocol for acquiring the spectrum, presents the quantitative spectral data in a structured format, and offers a thorough interpretation of the observed proton signals. This information is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

1H NMR Spectral Data

The 1H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d6) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are given in Hertz (Hz).

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
-OH10.95s-
-CHO9.70d4JH,F = 1.9
H-67.55dd3JH6,H5 = 8.7, 4JH6,F = 3.1
H-36.84dd3JH3,F = 11.2, 4JH3,H5 = 2.5
H-56.78ddd3JH5,H6 = 8.7, 3JH5,F = 8.7, 4JH5,H3 = 2.5

Experimental Protocol

The following protocol outlines the methodology for obtaining the 1H NMR spectrum of this compound.

2.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's proton signals.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion. The solution should be clear and free of any particulate matter.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The liquid height in the tube should be sufficient to be within the detector coil of the NMR spectrometer (typically around 4-5 cm).

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A 400 MHz NMR spectrometer was used for data acquisition.

  • Insertion and Locking: The NMR tube is inserted into the spectrometer. The spectrometer's field frequency is locked onto the deuterium signal of the DMSO-d6.

  • Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp and symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse angle is typically used for routine 1H spectra.

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 1-5 seconds between pulses is set to allow for full relaxation of the protons.

    • Number of Scans: A suitable number of scans are acquired to achieve an adequate signal-to-noise ratio.

Molecular Structure and Proton Assignments

The molecular structure of this compound with the proton numbering scheme is presented below. This diagram is essential for correlating the observed NMR signals with their corresponding protons in the molecule.

Figure 1. Molecular structure of this compound with proton numbering.

Interpretation of the 1H NMR Spectrum

The 1H NMR spectrum of this compound displays distinct signals corresponding to the aldehydic, hydroxyl, and aromatic protons. The chemical shifts and splitting patterns of these signals provide valuable information about the electronic environment and connectivity of the protons within the molecule.

  • Hydroxyl Proton (-OH): The hydroxyl proton appears as a singlet at 10.95 ppm. Its downfield chemical shift is characteristic of a phenolic hydroxyl group that is involved in intramolecular hydrogen bonding with the adjacent aldehyde group. The absence of coupling indicates that this proton is readily exchangeable.

  • Aldehydic Proton (-CHO): The aldehydic proton resonates as a doublet at 9.70 ppm. The deshielding effect of the electronegative oxygen atom and the aromatic ring causes this proton to appear significantly downfield. The signal is split into a doublet by a four-bond coupling (4J) to the fluorine atom at the para position, with a small coupling constant of 1.9 Hz.

  • Aromatic Protons (H-3, H-5, H-6): The three aromatic protons appear in the region between 6.78 and 7.55 ppm.

    • H-6: This proton, which is ortho to the aldehyde group, is the most downfield of the aromatic protons, appearing as a doublet of doublets at 7.55 ppm. It is coupled to H-5 (3J = 8.7 Hz) and to the fluorine atom (4J = 3.1 Hz).

    • H-3: The proton at the 3-position is observed as a doublet of doublets at 6.84 ppm. It exhibits a large three-bond coupling to the adjacent fluorine atom (3J = 11.2 Hz) and a smaller four-bond coupling to H-5 (4J = 2.5 Hz).

    • H-5: The proton at the 5-position resonates as a doublet of doublet of doublets at 6.78 ppm. It is coupled to H-6 (3J = 8.7 Hz), the fluorine atom (3J = 8.7 Hz), and H-3 (4J = 2.5 Hz).

The observed coupling patterns and constants are consistent with the substitution pattern on the benzene ring and provide unambiguous assignment of each proton signal. The electronic effects of the electron-withdrawing aldehyde and fluorine groups, as well as the electron-donating hydroxyl group, influence the chemical shifts of the aromatic protons.

An In-depth Technical Guide to the 13C NMR Analysis of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. This document outlines the experimentally observed and predicted chemical shifts, offers a detailed experimental protocol for spectral acquisition, and discusses the influence of substituents on the chemical shifts of the benzaldehyde core through a comparative analysis with related molecules.

13C NMR Spectral Data

The 13C NMR spectrum of this compound presents seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronic effects of the aldehyde, hydroxyl, and fluorine substituents on the aromatic ring.

Chemical Shift Assignments for this compound

The following table summarizes the assigned 13C NMR chemical shifts for this compound.

Carbon AtomChemical Shift (δ, ppm)
C=O195.5
C4169.5
C2163.1
C6136.2
C1118.3
C5111.0
C3104.9

Data sourced from a comparative analysis of 2-(Benzyloxy)-4-fluorobenzaldehyde and its structural analogs.[1]

Comparative 13C NMR Data

To understand the individual and combined effects of the hydroxyl and fluorine substituents, the 13C NMR data of this compound is compared with that of 2-hydroxybenzaldehyde and 4-fluorobenzaldehyde.

Carbon AtomThis compound (ppm)[1]2-Hydroxybenzaldehyde (Predicted, D2O, ppm)[2]4-Fluorobenzaldehyde (CDCl3, ppm)
C=O195.5196.8190.5
C1118.3120.4132.2
C2163.1161.4132.8
C3104.9117.5116.4
C4169.5133.5166.5
C5111.0119.5116.4
C6136.2136.9132.8

Experimental Protocol for 13C NMR Spectroscopy

The following provides a general methodology for the acquisition of a 13C NMR spectrum of this compound, based on standard practices for similar aromatic aldehydes.

2.1. Sample Preparation

  • Dissolution: Dissolve approximately 10-20 mg of this compound in a deuterated solvent (e.g., CDCl3 or DMSO-d6) to a final volume of 0.5-0.7 mL in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and to avoid signal overlap with the analyte.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

2.2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is suitable for this analysis.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.

    • Spectral Width (SW): A spectral width of 0-220 ppm is generally sufficient for most organic molecules.

    • Acquisition Time (AQ): An acquisition time of 1-2 seconds is common.

    • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrals if quantitative analysis is desired.

    • Number of Scans (NS): Due to the low natural abundance of the 13C isotope, a significant number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.

2.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Phase the spectrum to ensure all peaks have the correct absorptive shape and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or by referencing to the known chemical shift of the deuterated solvent.

Visualizations

Substituent Effects on the Benzaldehyde Core

The following diagram illustrates the influence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group on the electron density and, consequently, the 13C NMR chemical shifts of the aromatic ring in this compound.

Substituent_Effects substituents Substituents -CHO (Aldehyde) -OH (Hydroxyl) -F (Fluoro) effects Electronic Effects -I, -M (Electron Withdrawing) +M, -I (Electron Donating) -I, +M (Electron Withdrawing) substituents:f1->effects:f1 Inductive & Mesomeric substituents:f2->effects:f2 Mesomeric > Inductive substituents:f3->effects:f3 Inductive > Mesomeric ring Benzaldehyde Core C1 C2 C3 C4 C5 C6 effects:f1->ring:f1 effects:f2->ring:f2 effects:f3->ring:f4 shifts 13C Chemical Shifts Deshielding (Higher ppm) Shielding (Lower ppm) ring->shifts Influence on Electron Density

Caption: Logical relationship of substituent effects on the benzaldehyde core.

Experimental Workflow for 13C NMR Analysis

This diagram outlines the key steps involved in the experimental workflow for the 13C NMR analysis of this compound.

Experimental_Workflow A Sample Preparation (Dissolution in Deuterated Solvent with TMS) B NMR Spectrometer Setup (Locking and Shimming) A->B C Data Acquisition (Setting Parameters: SW, AQ, D1, NS) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift Referencing and Peak Assignment) D->E

Caption: Experimental workflow for 13C NMR analysis.

References

Introduction: The Analytical Imperative for 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-2-hydroxybenzaldehyde

This compound, also known as 4-Fluorosalicylaldehyde, is a key substituted aromatic aldehyde with the chemical formula C₇H₅FO₂ and a molecular weight of approximately 140.11 g/mol .[1][2] Its structural features make it a valuable precursor and building block in the synthesis of novel chemical entities, particularly in the pharmaceutical sector. It is utilized as a reagent in the synthesis of quinoline derivatives, which are being explored for their potential antibacterial and antituberculosis properties.[2]

For researchers and drug development professionals, the precise structural confirmation and purity assessment of such intermediates are non-negotiable. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural information. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, focusing on the principles of fragmentation, experimental protocols, and data interpretation to ensure analytical integrity.

Chapter 1: Ionization and Instrumentation: Methodologies for a Multifaceted Molecule

The choice of mass spectrometry technique is dictated by the analyte's physicochemical properties. This compound, being a relatively volatile and thermally stable solid, is amenable to analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the predominant technique for analyzing volatile and semi-volatile organic compounds. The analyte is vaporized and separated on a chromatographic column before entering the mass spectrometer.

  • Ionization Technique: Electron Ionization (EI) : The gold standard for GC-MS is Electron Ionization (EI). In this "hard" ionization technique, the gaseous analyte is bombarded with a high-energy electron beam, typically at 70 electron volts (eV).[3][4] This process is highly energetic and reproducible, leading to the formation of a molecular ion (M•+) and a consistent, extensive fragmentation pattern. This pattern serves as a chemical "fingerprint," which is invaluable for unequivocal compound identification and structural elucidation. The reliability of EI spectra allows for robust comparison against established spectral libraries like the NIST Mass Spectral Library.[5][6]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful alternative, particularly for analyzing complex reaction mixtures or for thermally labile compounds where the high temperatures of a GC inlet could cause degradation.

  • Ionization Techniques: ESI and APCI : For LC-MS, "soft" ionization techniques are employed to gently ionize the molecule, often preserving the molecular ion with minimal fragmentation.

    • Electrospray Ionization (ESI) : Ideal for polar molecules, ESI generates ions from a solution. For a compound like this compound, it would typically be observed in negative ion mode as the deprotonated molecule [M-H]⁻, owing to its acidic phenolic hydroxyl group. A patent for the related isomer, 2-fluoro-4-hydroxybenzaldehyde, demonstrates this principle with the detection of the [M-H]⁻ ion at m/z 139.[7]

    • Atmospheric Pressure Chemical Ionization (APCI) : Suitable for less polar molecules, APCI is another viable option that can effectively ionize the analyte.

Chapter 2: Deciphering the Fragmentation Code: The EI Mass Spectrum

The Molecular Ion (M•+)

The initial event in the EI source is the removal of a single electron to form the molecular ion radical cation (M•+).

  • m/z 140 : This peak represents the intact molecule with a single positive charge and corresponds to the nominal molecular weight of this compound (C₇H₅FO₂•+). Its presence and intensity are crucial for confirming the molecular mass of the analyte.

Primary Fragmentation Pathways

The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. The primary cleavages are characteristic of aromatic aldehydes and phenols.

  • [M-H]⁺ (m/z 139) : The loss of a single hydrogen radical (H•) from the aldehyde group is a hallmark fragmentation pathway for benzaldehydes.[3] This results in the formation of a stable acylium cation. This fragment is often the most abundant peak (base peak) in the spectrum.

  • [M-CHO]⁺ (m/z 111) : This significant fragment arises from the cleavage of the C-C bond between the aromatic ring and the formyl group, leading to the loss of a neutral formyl radical (•CHO). The resulting ion is a 4-fluoro-2-hydroxyphenyl cation.

  • [M-H-CO]⁺ (m/z 111) : An alternative pathway, common for phenolic aldehydes, involves the initial loss of the aldehydic hydrogen followed by the loss of a neutral carbon monoxide (CO) molecule from the resulting acylium ion. This pathway also leads to a fragment at m/z 111, corresponding to a fluorophenol-derived cation.

Data Summary: Predicted EI Fragmentation
m/z (Mass-to-Charge Ratio) Proposed Ion Structure Interpretation
140[C₇H₅FO₂]•+Molecular Ion (M•+)
139[C₇H₄FO₂]⁺Loss of H• from the aldehyde group ([M-H]⁺)
111[C₆H₄FO]⁺Loss of the formyl radical (•CHO) from M•+ ([M-CHO]⁺)
111[C₆H₄FO]⁺Loss of CO from the [M-H]⁺ ion ([M-H-CO]⁺)

Visualization of Fragmentation

fragmentation M m/z 140 [C₇H₅FO₂]•⁺ (Molecular Ion) M_H m/z 139 [C₇H₄FO₂]⁺ M->M_H - H• M_CHO m/z 111 [C₆H₄FO]⁺ M->M_CHO - •CHO M_H->M_CHO - CO workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Dissolve 1 mg/mL in Ethyl Acetate B Dilute to 1-10 µg/mL A->B C Inject 1 µL B->C D GC Separation (Temp Program) C->D E EI Source (70 eV) D->E F Quadrupole Mass Analyzer E->F G Detector F->G H Acquire Spectrum G->H I Identify Molecular Ion H->I J Analyze Fragments I->J K Library Search (NIST) J->K

References

An In-depth Technical Guide to the FT-IR Spectrum of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Fluoro-2-hydroxybenzaldehyde. It outlines the characteristic vibrational frequencies, offers a comprehensive experimental protocol for obtaining a high-quality spectrum, and presents the spectral data in a clear, tabular format to aid in research, development, and quality control applications.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₇H₅FO₂) is an aromatic aldehyde featuring both a hydroxyl (-OH) and a fluorine (-F) substituent on the benzene ring. This unique substitution pattern gives rise to a distinct infrared spectrum that is highly useful for its identification and structural elucidation. The FT-IR spectrum is characterized by the vibrational modes of its key functional groups: the hydroxyl group, the aldehyde group (carbonyl C=O and C-H), the aromatic ring (C=C and C-H), and the carbon-fluorine bond (C-F). The positions of these absorption bands are influenced by electronic effects, such as resonance and induction, as well as potential intramolecular hydrogen bonding between the ortho-hydroxyl and aldehyde groups.

FT-IR Spectral Data of this compound

The FT-IR spectrum of this compound is characterized by a series of absorption bands corresponding to specific molecular vibrations. The key peaks and their assignments are summarized in the table below. These assignments are based on the analysis of reference spectra and established correlations for substituted aromatic compounds.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3400 - 3100Broad, StrongO-H stretching (phenolic, intramolecular H-bonded)
~3100 - 3000MediumAromatic C-H stretching
~2850 & ~2750WeakAldehyde C-H stretching (Fermi resonance doublet)
~1650 - 1630StrongC=O stretching (aldehyde, lowered by H-bonding)
~1600 - 1450Medium-StrongAromatic C=C ring stretching
~1400 - 1300MediumIn-plane O-H bending
~1250 - 1150StrongC-O stretching (phenolic) & C-F stretching
~900 - 675Medium-StrongOut-of-plane C-H bending (aromatic)

Note: The exact peak positions may vary slightly depending on the sample preparation and the specific instrumentation used.

Experimental Protocol for FT-IR Analysis

A high-quality FT-IR spectrum of this compound, which is a solid at room temperature, can be reliably obtained using the KBr pellet transmission method.[1] An alternative, often simpler, method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation.

Method 1: Potassium Bromide (KBr) Pellet Technique[2]

This method involves dispersing the solid sample within a solid matrix of KBr, which is transparent to infrared radiation.

Instrumentation:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker, PerkinElmer, Shimadzu)

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • Vacuum pump (recommended)

Procedure:

  • Drying: Dry the spectroscopy-grade KBr powder in an oven at ~110°C for several hours and allow it to cool in a desiccator. This is crucial to remove water, which has strong IR absorption bands.

  • Sample Preparation: Weigh approximately 1-2 mg of this compound and 150-200 mg of the dried KBr.

  • Grinding: Add the sample to the agate mortar and grind it to a very fine powder. Then, add the KBr and continue to grind the mixture for a few minutes until it is homogeneous and has a consistent, fine texture. Rapid and thorough mixing is key to reducing light scattering.

  • Pellet Formation: Transfer a portion of the mixture to the pellet-pressing die. Assemble the die and connect it to a vacuum line for a few minutes to remove trapped air and moisture.

  • Pressing: Place the die in the hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the spectrometer's sample holder. Record the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Method 2: Attenuated Total Reflectance (ATR) Technique

This technique is suitable for the direct analysis of solid powders.

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty, clean crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact between the powder and the crystal surface.

  • Analysis: Acquire the FT-IR spectrum. After the measurement, the sample can be recovered, and the crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone).

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical steps involved in the FT-IR analysis of a solid compound like this compound using the KBr pellet method.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Analysis start Start: Obtain Solid Sample weigh Weigh Sample (1-2 mg) & KBr (150-200 mg) start->weigh grind Grind Sample & KBr in Agate Mortar weigh->grind load_die Load Mixture into Pellet Die grind->load_die press Apply Pressure (8-10 tons) with Hydraulic Press load_die->press pellet Form Transparent KBr Pellet press->pellet place_sample Place Pellet in FT-IR Spectrometer pellet->place_sample acquire Acquire Sample Spectrum (4000-400 cm⁻¹) place_sample->acquire background Acquire Background Spectrum (Air) background->acquire process Ratio Sample vs. Background (Generate Absorbance Spectrum) acquire->process identify_peaks Identify Peak Positions (cm⁻¹) process->identify_peaks assign_peaks Assign Peaks to Vibrational Modes identify_peaks->assign_peaks interpret Interpret Spectrum & Confirm Structure assign_peaks->interpret report Report Findings interpret->report

FT-IR Analysis Workflow for a Solid Sample

Conclusion

The FT-IR spectrum of this compound provides a definitive fingerprint for its molecular structure. The key characteristic absorptions, including the broad hydroxyl stretch, the distinct aldehyde C-H and C=O bands, and vibrations of the substituted aromatic ring, allow for unambiguous identification. By following the detailed experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can obtain reliable and reproducible spectral data, ensuring the identity and purity of this compound for its intended applications.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-2-hydroxybenzaldehyde (CAS No. 348-28-7), a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification Summary

Hazard ClassCategoryHazard StatementPictogramSignal Word
Skin Irritation2H315: Causes skin irritationGHS07Warning
Serious Eye Irritation2AH319: Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritationGHS07Warning

Data sourced from multiple safety data sheets.[1][2][3]

Precautionary Statements: [1][2][3]

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Data

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust.[5]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE) as detailed in Section 4.[5]

  • Avoid generating dust.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[5]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in original, tightly sealed containers.[5]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible materials and foodstuffs.[5]

  • Some sources recommend storing under an inert atmosphere (e.g., argon) as the material may be air-sensitive.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place when handling this chemical.

Protection TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or chemical goggles are mandatory.[5] A face shield may be required for larger quantities or when there is a risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) are required.[5] Protective clothing, such as a lab coat, should be worn to prevent skin contact.[5]
Respiratory Protection If dust is generated and ventilation is inadequate, a NIOSH-approved respirator for dusts should be used.[5]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[5]
Skin Contact Immediately flush skin with plenty of water and soap.[4][5] Remove contaminated clothing and wash it before reuse.[5] If irritation persists, seek medical attention.[4][5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4][5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek medical attention if you feel unwell.[5]

Accidental Release Measures (Spill Cleanup)

Minor Spills:

  • Ensure adequate ventilation and wear appropriate PPE.

  • Avoid breathing dust.[5]

  • Use dry cleanup procedures to avoid generating dust.[5]

  • Carefully sweep or vacuum up the spilled material.[5]

  • Place the collected material into a clean, dry, labeled, and sealable container for disposal.[5]

  • Wash the spill area with soap and water.[5]

Major Spills:

  • Evacuate the area and prevent entry of unnecessary personnel.

  • Alert emergency services and inform them of the nature of the hazard.[5]

  • Control personal contact by wearing appropriate PPE.[5]

  • Prevent the spilled material from entering drains or waterways.[5]

  • Follow the cleanup procedure for minor spills using appropriate equipment.

  • Dispose of the waste in accordance with local, state, and federal regulations.[5]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not publicly available, its skin and eye irritation potential would be assessed using standardized methods, such as those described in the OECD Test Guidelines. Below is a representative protocol for an in vitro skin irritation test.

Experimental Protocol: In Vitro Skin Irritation - Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This test method is designed to predict the skin irritation potential of a chemical by assessing its cytotoxicity on a reconstructed human epidermis model.

1. Principle: A test chemical is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. The subsequent cell viability is measured to determine the chemical's irritation potential. Irritant chemicals are identified by their ability to decrease cell viability below a defined threshold (≤ 50%).[7]

2. Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE)

  • Assay medium

  • Phosphate-buffered saline (PBS)

  • Test substance: this compound

  • Negative control: Sterile PBS or water

  • Positive control: 5% aqueous solution of Sodium Dodecyl Sulfate (SDS)[7]

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 0.5-1 mg/mL

  • Isopropanol or other suitable solvent to extract formazan

3. Procedure:

  • Pre-incubation: RhE tissues are pre-incubated at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Application of Test Substance:

    • For solid substances like this compound, a sufficient amount (e.g., 25 mg) is applied uniformly to the surface of the epidermis.[7] The solid is wetted with a small volume of sterile water or PBS to ensure good contact.

    • Negative and positive controls are applied to separate tissue models.

  • Exposure: The tissues are exposed to the test substance for a defined period (e.g., 60 minutes) at 37°C.[7]

  • Rinsing: After exposure, the test substance is carefully washed from the tissue surface with PBS.[7]

  • Post-incubation: The tissues are transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.[7]

  • MTT Viability Assay:

    • Tissues are incubated with MTT solution for approximately 3 hours. Viable cells will convert the yellow MTT to a blue formazan precipitate.

    • The formazan is then extracted from the tissues using isopropanol.

    • The optical density (OD) of the extracted formazan is measured using a spectrophotometer (e.g., at 570 nm).

4. Data Analysis and Interpretation:

  • The cell viability for each tissue is expressed as a percentage relative to the negative control tissues.

  • Classification:

    • If the mean cell viability is ≤ 50%, the substance is classified as an irritant (GHS Category 2).[7]

    • If the mean cell viability is > 50%, the substance is classified as a non-irritant.[7]

Visualized Workflows

To aid in understanding the safety and handling procedures, the following diagrams illustrate key logical workflows.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Procedure cluster_storage Storage & Disposal start Start: Need to handle This compound assess_hazards Assess Hazards (Review SDS) start->assess_hazards ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh Solid Chemical ventilation->weigh transfer Transfer to Reaction Vessel weigh->transfer cleanup Clean Work Area transfer->cleanup store Store in a Cool, Dry, Well-Ventilated Area cleanup->store dispose Dispose of Waste (Follow Regulations) store->dispose end End dispose->end

Caption: Workflow for Handling this compound.

Chemical Spill Response Workflow spill Spill Occurs assess_spill Assess Spill Size & Risk spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Small & Controllable major_spill Major Spill assess_spill->major_spill Large or Uncontrolled ppe_spill Don Appropriate PPE minor_spill->ppe_spill evacuate Evacuate Area major_spill->evacuate alert Alert Emergency Services evacuate->alert alert->ppe_spill contain Contain Spill with Absorbent Material ppe_spill->contain cleanup_spill Clean Up Spill (Dry Method for Solids) contain->cleanup_spill dispose_waste Package & Label Waste cleanup_spill->dispose_waste decontaminate Decontaminate Area & Equipment dispose_waste->decontaminate report Report Incident decontaminate->report end_spill End report->end_spill

Caption: Chemical Spill Response Workflow.

References

A Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydroxybenzaldehyde, a fluorinated aromatic aldehyde, is a significant building block in the synthesis of a wide range of organic compounds. Its unique substitution pattern, featuring a fluorine atom, a hydroxyl group, and an aldehyde group on a benzene ring, makes it a versatile reagent in medicinal chemistry and materials science. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, often leading to enhanced metabolic stability and bioavailability. This guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and applications, with a focus on its relevance to drug discovery and development.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly known by synonyms such as 4-Fluorosalicylaldehyde and 5-Fluoro-2-formylphenol.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 348-28-7[1]
Molecular Formula C₇H₅FO₂[1]
Molecular Weight 140.11 g/mol [1]
Appearance White to yellow to brown or pale-gray to gray solid[3]
Melting Point Not Available
Boiling Point 70-72 °C[2]
Purity 97% - 99%[2][3][4]
InChI Key GBJJCODOZGPTBC-UHFFFAOYSA-N[1][2]

Table 2: Spectroscopic Data for this compound

Spectrum TypeDataReference
¹H NMR (400 MHz, CDCl₃) δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55- 7.59 (m, 1H), 6.65-6.75 (m, 2H)[5]
¹³C NMR Data available, specific shifts not detailed in the search results.[1]

Synthesis and Experimental Protocols

A common synthetic route to this compound involves the reaction of 3-fluorophenol with formaldehyde.[5]

Experimental Protocol: Synthesis from 3-Fluorophenol

  • Materials:

    • 3-fluorophenol (5 mL, 55.3 mmol)

    • Anhydrous acetonitrile (250 mL)

    • Magnesium chloride (MgCl₂, 14.2 g, 149 mmol)

    • Anhydrous triethylamine (27 mL)

    • Paraformaldehyde (11 g)

    • 5% Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • To a mixture of 3-fluorophenol and anhydrous acetonitrile, add MgCl₂, anhydrous triethylamine, and paraformaldehyde.[5]

    • Stir the reaction mixture under reflux conditions for 5 hours.[5]

    • Cool the mixture to room temperature.[5]

    • Quench the reaction by adding 5% hydrochloric acid (250 mL).[5]

    • Extract the product with ethyl acetate (3 x 100 mL).[5]

    • Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

    • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield this compound as a light yellow solid (yield: 65%).[5]

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product 3-Fluorophenol 3-Fluorophenol Reflux in Acetonitrile (5h) Reflux in Acetonitrile (5h) 3-Fluorophenol->Reflux in Acetonitrile (5h) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reflux in Acetonitrile (5h) MgCl2 / Triethylamine MgCl2 / Triethylamine MgCl2 / Triethylamine->Reflux in Acetonitrile (5h) Acid Quench (5% HCl) Acid Quench (5% HCl) Reflux in Acetonitrile (5h)->Acid Quench (5% HCl) Extraction (Ethyl Acetate) Extraction (Ethyl Acetate) Acid Quench (5% HCl)->Extraction (Ethyl Acetate) Wash (HCl, H2O, Brine) Wash (HCl, H2O, Brine) Extraction (Ethyl Acetate)->Wash (HCl, H2O, Brine) Dry & Concentrate Dry & Concentrate Wash (HCl, H2O, Brine)->Dry & Concentrate Column Chromatography Column Chromatography Dry & Concentrate->Column Chromatography This compound This compound Column Chromatography->this compound

Synthetic Workflow for this compound

Applications in Research and Drug Development

Fluorinated organic compounds are of significant interest in the pharmaceutical industry. The introduction of a fluorine atom can modulate a molecule's acidity, lipophilicity, and metabolic stability. This compound serves as a key intermediate in the synthesis of various biologically active molecules.

  • Intermediate for Physiologically Active Compounds: This compound is primarily used as an intermediate for pharmaceuticals and pesticides.[6] Its structure, containing fluorine, an aldehyde, and a phenolic hydroxyl group, allows for various chemical modifications.[6]

  • Synthesis of Novel Therapeutics: Research has shown its use as an intermediate in the synthesis of novel melanin concentrating hormone receptor antagonists and fused tricyclic imidazole-containing medicines.[6]

  • Inhibitors of EGFR Mutants: A study in Nature Chemical Biology identified compounds derived from structures related to this compound in a drug discovery platform to inhibit EGFR triple mutants.[1]

While direct involvement in a specific signaling pathway for this compound is not extensively documented in the provided search results, its derivatives are designed to interact with biological targets. For instance, hydroxybenzaldehydes have been shown to have antioxidant properties and can modulate cellular responses to oxidative stress.[7]

G Start Start This compound This compound Start->this compound Chemical_Synthesis Chemical Synthesis (e.g., Condensation, Reduction) This compound->Chemical_Synthesis Derivative_Compound Bioactive Derivative Chemical_Synthesis->Derivative_Compound Biological_Target Biological Target (e.g., Enzyme, Receptor) Derivative_Compound->Biological_Target Therapeutic_Effect Therapeutic Effect Biological_Target->Therapeutic_Effect

Role in Drug Discovery Logic

Safety and Handling

This compound is classified as a hazardous substance.

Table 3: GHS Hazard Information

Hazard StatementCodeDescriptionReference
Skin IrritationH315Causes skin irritation[1][2]
Eye IrritationH319Causes serious eye irritation[1][2]
Respiratory IrritationH335May cause respiratory irritation[1][2]

Safe Handling Procedures:

  • Use only in a well-ventilated area.[8]

  • Avoid breathing dust and fumes.[8]

  • Wear protective gloves, clothing, eye, and face protection.[8]

  • Wash exposed body areas thoroughly after handling.[8]

  • In case of contact with eyes, rinse cautiously with water for several minutes.[8]

  • If inhaled, move the person to fresh air.[8]

Store the compound in a well-ventilated place, keeping the container tightly closed and locked up.[8]

This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its applications in the development of new pharmaceuticals continue to expand. A thorough understanding of its properties and safe handling is crucial for researchers and scientists working with this compound. The strategic incorporation of this fluorinated building block holds promise for the discovery of next-generation therapeutics with improved pharmacological profiles.

References

An In-depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzaldehyde, a key chemical intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, experimental protocols for its synthesis and purification, and its applications.

Chemical and Physical Properties

This compound, also known as 4-Fluorosalicylaldehyde, is a solid organic compound.[1] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Weight 140.11 g/mol [1][2][3]
Molecular Formula C₇H₅FO₂[1][2][3]
CAS Number 348-28-7[1][2][3]
Melting Point 70-72 °C[1][4]
Boiling Point 208.2 ± 20.0 °C (Predicted)[1]
Density 1.350 ± 0.06 g/cm³ (Predicted)[1]
pKa 7.18 ± 0.10 (Predicted)[1]
Physical Form Solid Powder
Purity Typically ≥ 97-99%[3][5]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its effective use in research and development.

A common synthetic route involves the formylation of 3-fluorophenol.[6]

Protocol: Formylation of 3-Fluorophenol [6]

  • To a mixture containing 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add magnesium chloride (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).

  • Stir the reaction mixture under reflux conditions for 5 hours.

  • After the reaction period, cool the mixture to room temperature.

  • Quench the reaction by adding 5% hydrochloric acid (250 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash them sequentially with 5% hydrochloric acid, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to yield this compound as a light yellow solid.

A multi-step synthesis approach starting from 3-fluorophenol has also been developed, which involves the protection of the hydroxyl group, followed by bromination, Grignard reagent exchange, reaction with DMF, and subsequent deprotection.[7]

G A 3-Fluorophenol B Hydroxyl Protection A->B Protecting Group C Bromination B->C Brominating Reagent D Grignard Reagent Exchange C->D E Reaction with DMF D->E F Deprotection E->F G Purified this compound F->G Purification

General multi-step synthesis workflow for this compound.

Effective purification is essential to obtain high-purity this compound for subsequent applications.

Protocol 1: Recrystallization [8]

  • Dissolve the crude this compound in a minimal amount of hot isopropyl ether (approximately 60-65°C).

  • If colored impurities are present, add a small amount of activated charcoal to the hot solution.

  • Perform a hot filtration to remove any insoluble materials or charcoal.

  • Allow the filtrate to cool slowly to room temperature to facilitate crystal formation.

  • To maximize yield, place the flask in an ice bath.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small volume of cold isopropyl ether.

  • Dry the crystals under vacuum.

Protocol 2: Purification via Bisulfite Adduct Formation [8]

This method is effective for selectively removing the aldehyde from a reaction mixture.

  • Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

  • Shake the funnel vigorously for several minutes. A white precipitate of the bisulfite adduct may form.

  • Allow the layers to separate. The aqueous layer will contain the water-soluble bisulfite adduct.

  • Separate and retain the organic layer, which should now be free of the aldehyde.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to recover other components of the mixture.

G Start Crude Product HighPurity High Purity Required? Start->HighPurity Recrystallization Recrystallization Column Column Chromatography Bisulfite Bisulfite Adduct Formation HighPurity->Column Yes ThermalStability Thermally Stable? HighPurity->ThermalStability No ThermalStability->Recrystallization Yes AldehydeRemoval Selective Aldehyde Removal? ThermalStability->AldehydeRemoval No AldehydeRemoval->Column No AldehydeRemoval->Bisulfite Yes

Decision workflow for selecting a purification method.

Applications in Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating molecules with potential therapeutic applications.

It serves as a key reagent in the synthesis of quinoline derivatives, which are being investigated for their potential antibacterial and antituberculosis effects.[1] Additionally, it is used in the preparation of chromones.[1] Research has also utilized this compound in the discovery of inhibitors for drug-resistant EGFR triple mutants.

G A This compound B Synthesis of Quinoline Derivatives A->B C Synthesis of Chromones A->C D Antibacterial & Antituberculosis Activity B->D E EGFR Inhibitors C->E

Role of this compound as a precursor in synthesis.

References

An In-Depth Technical Guide to 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in organic synthesis. This document details its chemical synonyms, physical and safety data, and a detailed experimental protocol for its synthesis. Furthermore, its role as a versatile intermediate is illustrated through a logical workflow diagram.

Chemical Identity and Synonyms

This compound is an aromatic aldehyde with the chemical formula C₇H₅FO₂. It is widely recognized by several synonyms across chemical literature and supplier catalogs.

Identifier Type Value
IUPAC Name This compound[1][2]
CAS Number 348-28-7[1][2][3]
Molecular Formula C₇H₅FO₂[1][3][4]
Common Synonyms 4-Fluorosalicylaldehyde[1][3][4][5]
2-Hydroxy-4-fluorobenzaldehyde[1][3][4]
4-Fluoro Salicylaldehyde[3][4]
5-Fluoro-2-formylphenol[4]
Benzaldehyde, 4-fluoro-2-hydroxy-[4]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

Property Value
Molecular Weight 140.11 g/mol [1]
Appearance Light yellow solid[3] / Solid-Powder
Melting Point 70-72 °C[4]
Boiling Point 208.2 ± 20.0 °C (Predicted)[4]
Density 1.350 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 110 °C[4]
Purity 98% - 99%[3]

Safety and Handling

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The compound is designated with the GHS07 pictogram (Warning).

Precautions for safe handling include:

  • Avoiding all personal contact, including inhalation.[1]

  • Using in a well-ventilated area.[1]

  • Wearing protective gloves, clothing, eye, and face protection.[1]

  • Washing hands thoroughly after handling.[1]

  • Keeping containers securely sealed when not in use.[1]

For detailed safety information, always refer to the substance's Safety Data Sheet (SDS).

Experimental Protocol: Synthesis of this compound

The following is a detailed protocol for the synthesis of this compound from 3-fluorophenol.[3]

Materials:

  • 3-fluorophenol

  • Anhydrous acetonitrile

  • Magnesium chloride (MgCl₂)

  • Anhydrous triethylamine

  • Paraformaldehyde

  • 5% Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • To a mixture of 3-fluorophenol (5 mL, 55.3 mmol) and anhydrous acetonitrile (250 mL), add MgCl₂ (14.2 g, 149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).

  • Stir the reaction mixture under reflux conditions for 5 hours.

  • After 5 hours, cool the mixture to room temperature.

  • Quench the reaction by adding 250 mL of 5% hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash sequentially with 5% hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of petroleum ether/ethyl acetate (from 50:1 to 20:1) as the eluent.

  • This process yields this compound as a light yellow solid (5 g, 65% yield).[3]

Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 11.37 (d, J = 1.6 Hz, 1H), 9.83 (s, 1H), 7.55-7.59 (m, 1H), 6.65-6.75 (m, 2H).[3]

Visualization of Synthesis and Applications

The following diagrams illustrate the synthesis workflow and the role of this compound as a key intermediate in the development of more complex molecules.

Synthesis_Workflow A 3-Fluorophenol C Reflux (5h) A->C Reacts with B Reagents: - MgCl₂ - Anhydrous Triethylamine - Paraformaldehyde - Anhydrous Acetonitrile B->C in D Work-up: - Quenching (5% HCl) - Extraction (EtOAc) - Washing - Drying (Na₂SO₄) C->D Yields crude product E Purification: Silica Gel Column Chromatography D->E for F This compound E->F Yields pure product

Caption: Synthesis workflow for this compound.

Logical_Relationship A This compound (Building Block) B Organic Synthesis Reactions (e.g., Condensations, Oxidations, Reductions) A->B is used in C Pharmaceuticals B->C to synthesize D Agrochemicals B->D to synthesize E Advanced Materials (Dyes, Polymers) B->E to synthesize

Caption: Role as an intermediate in chemical synthesis.

References

Methodological & Application

Application Notes & Protocols: Synthesis and Applications of Schiff Bases Derived from 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Those derived from salicylaldehyde analogues, such as 4-Fluoro-2-hydroxybenzaldehyde, are of particular interest. The presence of the ortho-hydroxyl group facilitates the formation of stable metal chelates, while the electron-withdrawing fluorine atom at the para position can significantly modulate the electronic properties, lipophilicity, and ultimately, the biological activity of the resulting molecule.[3] These structural features make Schiff bases derived from this compound promising candidates for applications in medicinal chemistry, catalysis, and materials science.[4] This document provides detailed protocols for their synthesis, characterization, and notes on their potential applications.

General Synthesis Pathway

The synthesis proceeds via a nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate.[5] This is followed by an acid- or base-catalyzed dehydration to yield the final Schiff base.[2][3]

G Figure 1: General Reaction Scheme for Schiff Base Formation Reactant1 This compound Intermediate Carbinolamine Intermediate (Unstable) Reactant1->Intermediate + R-NH₂ Reactant2 Primary Amine (R-NH₂) Reactant2->Intermediate Catalyst Solvent (e.g., Ethanol) +/- Catalyst Catalyst->Intermediate Product Schiff Base Product Intermediate->Product - H₂O (Dehydration) Water H₂O

Caption: Figure 1: General Reaction Scheme for Schiff Base Formation.

Experimental Protocols

3.1. Protocol: Synthesis of (E)-2-((phenylimino)methyl)-5-fluorophenol

This protocol details the synthesis of a representative Schiff base from this compound and aniline.

Materials:

  • This compound (1.40 g, 10 mmol)

  • Aniline (0.93 g, 10 mmol)

  • Absolute Ethanol (30 mL)

  • Glacial Acetic Acid (2-3 drops, optional catalyst)[3]

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: Dissolve this compound (1.40 g, 10 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.[3]

  • Amine Addition: To the stirred solution, add an equimolar amount of aniline (0.93 g, 10 mmol) dissolved in 10 mL of absolute ethanol.

  • Catalyst Addition (Optional): Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain reflux for 2-4 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, cool the flask to room temperature, which should induce precipitation of the product. For complete precipitation, cool the flask in an ice-water bath for 30 minutes.[6]

  • Filtration and Washing: Collect the solid yellow product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.[3]

  • Drying: Dry the purified product in a desiccator or a vacuum oven at 40-50°C to a constant weight.

3.2. Protocol: Characterization

  • FT-IR Spectroscopy: Record the IR spectrum of the product. The formation of the Schiff base is confirmed by the disappearance of the C=O stretching band of the aldehyde (around 1650-1700 cm⁻¹) and the N-H stretching bands of the amine (around 3300-3500 cm⁻¹), and the appearance of a strong C=N (azomethine) stretching band around 1610-1635 cm⁻¹.[7][8]

  • ¹H NMR Spectroscopy: Dissolve the product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the range of δ 8.0-9.0 ppm. The disappearance of the aldehyde proton peak (around δ 9.5-10.5 ppm) also confirms product formation.

Data Presentation

The following tables present representative data for the synthesis and potential biological activities of Schiff bases derived from this compound.

(Disclaimer: The following data is illustrative to demonstrate typical results and may not correspond to specific, published experimental values for these exact compounds.)

Table 1: Representative Synthesis Data

EntryPrimary AmineSolventCatalystTime (h)Yield (%)M.p. (°C)
1AnilineEthanolAcetic Acid392118-120
24-ChloroanilineMethanolNone488135-137
34-MethoxyanilineEthanolAcetic Acid2.595124-126
42-AminophenolEthanolNone485198-200
5EthylenediamineMethanolNone290210-212

Table 2: Representative Biological Activity Data

Compound (from Entry)Activity TypeTargetResult (Zone of Inhibition / IC₅₀)
1AntibacterialStaphylococcus aureus18 mm
1AntibacterialEscherichia coli15 mm
2AntifungalCandida albicans20 mm
3AnticancerMCF-7 (Breast Cancer)12.5 µM
4AntioxidantDPPH Scavenging25.2 µM

Applications in Drug Development & Potential Mechanism of Action

Schiff bases are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[4][9] Metal complexes of Schiff bases often show enhanced biological activity compared to the free ligands.[10][11]

Potential Mechanism: Hsp90 Inhibition One potential mechanism of anticancer activity for hydroxyl-containing Schiff bases is the inhibition of Heat Shock Protein 90 (Hsp90).[12] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for cancer cell growth, survival, and metastasis. By inhibiting Hsp90, the Schiff base can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.

G Figure 2: Potential Hsp90 Inhibition Pathway cluster_0 Normal Cell Function cluster_1 Action of Schiff Base Hsp90 Hsp90 ClientProtein_folded Folded/Active Oncoprotein Hsp90->ClientProtein_folded facilitates folding Ubiquitin Ubiquitin Proteasome System Hsp90->Ubiquitin (when inhibited, releases client protein) ClientProtein_unfolded Unfolded Client Oncoprotein (e.g., Akt, Raf-1) ClientProtein_unfolded->Hsp90 binds to ClientProtein_unfolded->Ubiquitin targets for Proliferation Cell Proliferation & Survival ClientProtein_folded->Proliferation SchiffBase Schiff Base Inhibitor SchiffBase->Hsp90 inhibits Degradation Protein Degradation Ubiquitin->Degradation Apoptosis Apoptosis Degradation->Apoptosis leads to

Caption: Figure 2: Potential Hsp90 Inhibition Pathway.

Overall Experimental Workflow

The development and evaluation of novel Schiff bases follow a structured workflow from initial synthesis to final biological testing.

G Figure 3: Overall Research & Development Workflow Start Selection of Aldehyde (this compound) & Primary Amines Synthesis Schiff Base Synthesis (Condensation Reaction) Start->Synthesis Purification Purification (Recrystallization/ Filtration) Synthesis->Purification Characterization Structural Characterization (FT-IR, NMR, Mass Spec) Purification->Characterization Screening Biological Screening (e.g., Antimicrobial, Anticancer) Characterization->Screening Pure Compound DataAnalysis Data Analysis (IC₅₀, MIC determination) Screening->DataAnalysis Conclusion Lead Compound Identification & Further Development DataAnalysis->Conclusion

Caption: Figure 3: Overall Research & Development Workflow.

References

Application Notes and Protocols for 4-Fluoro-2-hydroxybenzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-hydroxybenzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its structure, featuring an aldehyde, a hydroxyl group, and a fluorine atom, provides multiple reactive sites for various chemical transformations.[1] The presence of the fluorine atom can significantly enhance the metabolic stability and bioavailability of the resulting compounds, making it a valuable precursor in medicinal chemistry and drug discovery.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of three major classes of compounds: Chalcones, Coumarins, and Schiff Bases.

Core Synthetic Pathways from this compound

The unique arrangement of functional groups in this compound allows for its participation in several key condensation reactions, leading to diverse molecular scaffolds.

G cluster_chalcone Claisen-Schmidt Condensation cluster_coumarin Knoevenagel Condensation cluster_schiff Schiff Base Formation A This compound B Acetophenones D Active Methylene Compounds F Primary Amines C Chalcones B->C Base (NaOH/KOH) E Coumarins D->E Base (Piperidine) G Schiff Bases F->G Acid/Base Catalyst

Caption: Key synthetic transformations of this compound.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] They are typically synthesized through a base-catalyzed aldol condensation between a benzaldehyde and an acetophenone, a reaction known as the Claisen-Schmidt condensation.[5][6]

Data Presentation: Synthesis of 4'-Fluoro-2'-hydroxychalcone Derivatives

Product IDAcetophenone Substituent (R)CatalystSolventYield (%)M.P. (°C)
1a 4-ChloroNaOHEthanol71.5115-118
1b 4-BromoNaOHEthanol64.5120-122
1c 4-MethylKOHMethanol~80Not specified
1d 4-MethoxyNaOHEthanol~75Not specified
1e 2,4-DimethoxyKOHMethanol~85Not specified
1f 3-HydroxyNaOHEthanol64.5142-145

Note: Yields are representative and can vary based on specific reaction conditions and purification methods. Data is adapted from general chalcone syntheses.[3][5]

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one (1a)

This protocol outlines a standard procedure for chalcone synthesis using a base catalyst in an alcohol solvent.[6]

Reagents & Setup:

  • This compound (10 mmol, 1.40 g)

  • 4-Chloroacetophenone (10 mmol, 1.55 g)

  • Sodium Hydroxide (NaOH) solution (10 mL, 10% w/v in water)

  • Rectified Spirit (Ethanol, 15 mL)

  • 250 mL round-bottom flask with a magnetic stirrer.

Procedure:

  • Dissolve this compound and 4-chloroacetophenone in rectified spirit (10 mL) in the round-bottom flask.

  • Equip the flask with a magnetic stirrer and begin stirring the mixture at room temperature.

  • Add the 10% NaOH solution dropwise to the reaction mixture over 30 minutes. Maintain the temperature between 20-25 °C using a water bath.

  • Continue vigorous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into 100 mL of ice-cold water and acidify with dilute HCl to precipitate the product.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude chalcone by recrystallization from ethanol to obtain yellow crystals.

  • Dry the purified crystals in a desiccator. Characterize the final product by determining its melting point and using spectroscopic methods (FT-IR, ¹H NMR).

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Aldehyde & Acetophenone in Ethanol B Add NaOH (aq) dropwise at 20-25 °C A->B C Stir for 2-3 hours B->C D Pour into ice water & Acidify with HCl C->D E Filter solid product D->E F Recrystallize from Ethanol E->F G Dry & Characterize F->G G A Start: Dissolve Reactants (Aldehyde, Diethyl Malonate) in Ethanol B Add Piperidine (Catalyst) A->B C Heat to Reflux (4-6 hours) B->C D Cool to Room Temp. C->D E Precipitate in Ice Water D->E F Filter & Wash Solid E->F G Recrystallize from Ethanol F->G H End: Purified Coumarin G->H G cluster_reactants compound1 This compound reactants Reactants in Ethanol compound2 Aniline product Schiff Base + H₂O conditions Reflux, H⁺ reactants->conditions Heat conditions->product

References

The Versatility of 4-Fluoro-2-hydroxybenzaldehyde in Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-hydroxybenzaldehyde is a versatile aromatic building block increasingly utilized in medicinal chemistry for the synthesis of a diverse array of bioactive molecules. Its unique structural features, including a reactive aldehyde group, a phenolic hydroxyl group, and a strategically placed fluorine atom, provide a powerful platform for the development of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of medicinally relevant compounds, with a focus on Schiff bases as urease inhibitors and chalcones as potential anticancer agents.

Application Note 1: Synthesis of Schiff Base Derivatives as Potent Urease Inhibitors

Schiff bases derived from this compound have demonstrated significant potential as enzyme inhibitors. The condensation of this compound with hydrazides, such as isoniazid, yields Schiff bases that can effectively inhibit the activity of urease, an enzyme implicated in pathologies associated with Helicobacter pylori infections.

Quantitative Data: Urease Inhibition by a this compound-derived Schiff Base
Compound IDStructureTarget EnzymeIC50 (µM)
INH-4F2HB N'-[(E)-(4-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazideJack Bean Urease0.048
Experimental Protocol: Synthesis of N'-[(E)-(4-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide (INH-4F2HB)

This protocol describes the synthesis of a Schiff base from this compound and isoniazid.

Materials:

  • This compound

  • Isoniazid (Pyridine-4-carbohydrazide)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of warm ethanol.

  • In a separate flask, dissolve 1.0 equivalent of isoniazid in ethanol.

  • Add the isoniazid solution to the this compound solution with continuous stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base derivative under vacuum.

Signaling Pathway: Mechanism of Urease Inhibition

The synthesized Schiff base, INH-4F2HB, acts as a potent inhibitor of urease. The proposed mechanism involves the chelation of the nickel ions in the active site of the enzyme by the oxygen and nitrogen atoms of the Schiff base, thereby inactivating the enzyme and preventing the hydrolysis of urea.

G Mechanism of Urease Inhibition by INH-4F2HB cluster_0 Urease Active Site cluster_1 Inhibition Urea Urea Urease (with Ni2+) Urease (with Ni2+) Urea->Urease (with Ni2+) Hydrolysis Inactive Urease-Inhibitor Complex Inactive Urease-Inhibitor Complex Urea->Inactive Urease-Inhibitor Complex Hydrolysis Blocked Ammonia + Carbon Dioxide Ammonia + Carbon Dioxide Urease (with Ni2+)->Ammonia + Carbon Dioxide Products Urease (with Ni2+)->Inactive Urease-Inhibitor Complex INH-4F2HB INH-4F2HB INH-4F2HB->Urease (with Ni2+) Binding to Ni2+ ions

Caption: Urease inhibition by INH-4F2HB.

Application Note 2: Synthesis of Chalcone Derivatives as Potential Anticancer Agents

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one scaffold, are a class of compounds with a wide range of biological activities, including anticancer properties. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel fluorinated chalcones with potential for development as cancer therapeutics. While specific quantitative data for chalcones derived directly from this compound is emerging, the general class of fluorinated chalcones has shown promising activity.

Experimental Protocol: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation

This protocol outlines a general method for the synthesis of chalcones from this compound and a substituted acetophenone.

Materials:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)

  • Ethanol or Methanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol or methanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of NaOH or KOH in water or ethanol to the reaction mixture with constant stirring.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

  • The precipitated chalcone is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow: Synthesis and Evaluation of Bioactive Compounds

The general workflow for identifying and developing bioactive compounds from this compound involves synthesis, characterization, and biological screening.

G Workflow for Bioactive Compound Development Start Starting Material This compound Synthesis Chemical Synthesis (e.g., Schiff Base, Chalcone) Start->Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->Screening Data Quantitative Data (IC50, MIC) Screening->Data Lead Lead Compound Identification Data->Lead

Caption: From building block to lead compound.

Application Notes and Protocols for Aldol Condensation Reactions Involving 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol condensation, particularly the Claisen-Schmidt variant, is a cornerstone of carbon-carbon bond formation in organic synthesis. This reaction facilitates the synthesis of α,β-unsaturated ketones, such as chalcones, which are recognized as privileged scaffolds in medicinal chemistry. Chalcones, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.

The incorporation of a fluorine atom and a hydroxyl group into the benzaldehyde moiety, as in 4-Fluoro-2-hydroxybenzaldehyde, can significantly modulate the electronic properties and biological activity of the resulting chalcone derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-hydroxyl group can participate in intramolecular hydrogen bonding and act as a key pharmacophoric feature.

These application notes provide detailed protocols for the base-catalyzed Aldol condensation of this compound with various acetophenone derivatives to synthesize a library of novel chalcones. While direct literature precedents for this specific aldehyde are limited, the provided protocols are based on well-established procedures for structurally similar 2-hydroxyaryl aldehydes and ketones.

Reaction Scheme

The general reaction scheme for the Claisen-Schmidt condensation between this compound and a substituted acetophenone is depicted below:

G cluster_reactants Reactants cluster_products Product This compound plus1 + Substituted_Acetophenone Chalcone_Product Substituted_Acetophenone->Chalcone_Product Base (e.g., KOH or NaOH) Solvent (e.g., Ethanol) Room Temperature or 0°C

Caption: General Claisen-Schmidt condensation of this compound.

Data Presentation: Predicted Products and Reaction Conditions

The following table summarizes the predicted chalcone products from the reaction of this compound with various substituted acetophenones, along with suggested reaction conditions based on analogous syntheses.

EntryAcetophenone Derivative (R Group)Product NameCatalystSolventTemperatureExpected Yield (%)
1H(E)-1-(Phenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-oneNaOHIsopropyl Alcohol0°C75-85
24-OCH₃(E)-1-(4-Methoxyphenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-oneKOHEthanolRoom Temp70-80
34-Cl(E)-1-(4-Chlorophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-oneNaOHIsopropyl Alcohol0°C70-80
44-NO₂(E)-1-(4-Nitrophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-oneKOHEthanolRoom Temp65-75
54-F(E)-1-(4-Fluorophenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-oneNaOHIsopropyl Alcohol0°C75-85
62-OH(E)-1-(2-Hydroxyphenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-oneKOHEthanolRoom Temp60-70

Note: Yields are estimated based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Two primary protocols are provided, based on optimized conditions for the synthesis of 2'-hydroxychalcones.[1][2] Protocol A is a widely used method at room temperature, while Protocol B utilizes optimized conditions at 0°C which may improve yields and reduce side products.

Protocol A: Room Temperature Synthesis in Ethanol

Materials:

  • This compound

  • Substituted acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Distilled water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in a minimal amount of ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of potassium hydroxide (e.g., 40% w/v) dropwise. The reaction mixture will typically turn yellow or orange.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3. A precipitate of the crude chalcone should form.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

  • Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Protocol B: Optimized Synthesis at 0°C in Isopropyl Alcohol[1][2]

Materials:

  • This compound

  • Substituted acetophenone

  • Sodium hydroxide (NaOH)

  • Isopropyl alcohol (IPA)

  • Distilled water

  • Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of this compound and 1 equivalent of the desired substituted acetophenone in isopropyl alcohol.

  • Cooling: Place the flask in an ice bath and cool the solution to 0°C with stirring.

  • Catalyst Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction Monitoring: Continue stirring the reaction at 0°C for approximately 4 hours, monitoring the progress by TLC.

  • Workup and Isolation: Follow the same workup and isolation procedure as described in Protocol A (steps 4-5).

  • Purification and Characterization: Purify and characterize the product as described in Protocol A (steps 6-7).

Mandatory Visualizations

Claisen-Schmidt Condensation Mechanism

The following diagram illustrates the generally accepted mechanism for the base-catalyzed Claisen-Schmidt condensation.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration A Acetophenone + OH⁻ B Enolate Ion + H₂O A->B Deprotonation C Enolate + this compound D Alkoxide Intermediate C->D E Alkoxide + H₂O F β-Hydroxy Ketone (Aldol Adduct) + OH⁻ E->F G β-Hydroxy Ketone + OH⁻ H Chalcone (α,β-Unsaturated Ketone) + H₂O G->H Elimination

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of chalcones derived from this compound.

G Reactants Dissolve Aldehyde and Ketone in Solvent Catalyst Add Base Catalyst (NaOH or KOH) Reactants->Catalyst Reaction Stir at Appropriate Temperature (0°C or Room Temp) Catalyst->Reaction Monitor Monitor Reaction by TLC Reaction->Monitor Workup Pour into Ice/Water and Acidify with HCl Monitor->Workup Reaction Complete Isolate Filter Crude Product Workup->Isolate Purify Recrystallize or Column Chromatography Isolate->Purify Characterize Spectroscopic Analysis (NMR, IR, MS) Purify->Characterize

References

Application Notes and Protocols for the Witt-ig Reaction of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (E)-2-((4-fluorostyryl)phenol) via the Wittig reaction of 4-Fluoro-2-hydroxybenzaldehyde. The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes and ketones. The resulting product, a fluorinated stilbene derivative, is of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with this structural motif. These notes offer a comprehensive guide, including reaction parameters, detailed experimental procedures, and the potential applications of the synthesized compound in drug discovery.

Introduction

The Wittig reaction, discovered by Georg Wittig, is a Nobel Prize-winning chemical reaction that converts an aldehyde or a ketone to an alkene using a phosphorus ylide (Wittig reagent). This reaction is widely employed in organic synthesis due to its reliability and the high degree of control over the position of the newly formed double bond.

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and biological properties. Fluorine's high electronegativity can alter the acidity, lipophilicity, and metabolic stability of a compound, often leading to enhanced pharmacokinetic profiles and improved biological activity. Stilbene derivatives, in turn, are recognized for their wide range of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties. The synthesis of fluorinated stilbenes, therefore, represents a promising avenue for the development of novel therapeutic agents.

This document focuses on the Wittig reaction between this compound and a benzylphosphonium ylide to synthesize (E)-2-((4-fluorostyryl)phenol), a fluorinated analogue of resveratrol.

Reaction Scheme

The overall reaction is depicted below:

This compound + Benzylidenetriphenylphosphorane → (E)-2-((4-fluorostyryl)phenol) + Triphenylphosphine oxide

Experimental Protocols

Two primary protocols are presented, utilizing different base and solvent systems. Protocol A employs a strong, non-nucleophilic base in an anhydrous solvent, which is often preferred for achieving high yields. Protocol B utilizes a two-phase system with a milder base, which can be experimentally simpler.

Protocol A: Using n-Butyllithium in Anhydrous Tetrahydrofuran (THF)

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Ylide Generation:

    • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add benzyltriphenylphosphonium chloride (1.1 equivalents).

    • Add anhydrous THF via syringe.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. A color change to deep red or orange indicates the formation of the ylide.

    • Stir the mixture at 0 °C for 1 hour.

  • Reaction with Aldehyde:

    • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

    • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the desired (E)-2-((4-fluorostyryl)phenol).

Protocol B: Using Sodium Hydroxide in a Two-Phase System

Materials:

  • Benzyltriphenylphosphonium chloride

  • This compound

  • Dichloromethane (DCM)

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent).

    • Add dichloromethane and stir the mixture vigorously.

  • Reaction:

    • Slowly add 50% aqueous NaOH solution (an excess, e.g., 5-10 equivalents) dropwise to the rapidly stirred reaction mixture.

    • Continue to stir vigorously at room temperature for 1-3 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography.

Data Presentation

Table 1: Reactant and Product Information
Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundThis compoundC₇H₅FO₂140.11Aldehyde
Benzyltriphenylphosphonium chloride(Benzyl)triphenylphosphanium chlorideC₂₅H₂₂ClP388.87Ylide Precursor
(E)-2-((4-fluorostyryl)phenol)(E)-2-(2-(4-fluorophenyl)vinyl)phenolC₁₄H₁₁FO214.24Product
Triphenylphosphine oxideTriphenylphosphine oxideC₁₈H₁₅OP278.28Byproduct
Table 2: Expected Yield and Physical Properties
Product NameExpected Yield (%)Physical StateMelting Point (°C)
(E)-2-((4-fluorostyryl)phenol)70-90SolidNot Reported

Note: The expected yield is based on similar Wittig reactions reported in the literature. The actual yield may vary depending on the reaction conditions and scale.

Table 3: Predicted Spectroscopic Data for (E)-2-((4-fluorostyryl)phenol)
Spectroscopic Technique Expected Observations
¹H NMR Aromatic Protons: Multiple signals between δ 6.8-7.6 ppm. The protons on the fluorinated ring will exhibit coupling to fluorine. Vinyl Protons: Two doublets in the range of δ 6.9-7.2 ppm with a large coupling constant (J ≈ 16 Hz), characteristic of a trans-alkene. Phenolic Proton: A broad singlet between δ 5.0-6.0 ppm (position may vary with concentration and solvent).[1][2]
¹³C NMR Aromatic Carbons: Multiple signals between δ 115-160 ppm. The carbon bearing the fluorine will show a large C-F coupling constant. Vinyl Carbons: Signals in the range of δ 125-135 ppm. Carbon bearing the hydroxyl group: Signal around δ 155 ppm.
IR (Infrared) Spectroscopy O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a phenolic hydroxyl group.[1][2] C=C Stretch (Aromatic): Absorptions around 1500-1600 cm⁻¹. C=C Stretch (Alkene): An absorption around 1650 cm⁻¹. C-F Stretch: A strong absorption in the region of 1150-1250 cm⁻¹. C-O Stretch: An absorption around 1200-1300 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): A peak at m/z = 214.24, corresponding to the molecular weight of the product. Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups.

Note: The predicted spectroscopic data is based on the analysis of the functional groups present in the molecule and data from structurally similar compounds. Actual experimental data may vary.

Visualizations

Experimental Workflow

Wittig_Reaction_Workflow cluster_ylide Ylide Generation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification ylide_start Benzyltriphenylphosphonium chloride in Anhydrous THF add_base Add Strong Base (e.g., n-BuLi) at 0°C ylide_start->add_base ylide_formation Ylide Formation (Orange/Red Solution) add_base->ylide_formation addition Slow Addition of Aldehyde to Ylide at 0°C ylide_formation->addition aldehyde This compound in Anhydrous THF aldehyde->addition react Warm to RT and Stir Overnight quench Quench with aq. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product (E)-2-((4-fluorostyryl)phenol) purify->product

Caption: Workflow for the Wittig reaction of this compound.

Logical Relationship of the Wittig Reaction

Wittig_Logic reagents Starting Materials aldehyde This compound reagents->aldehyde phosphonium_salt Benzyltriphenylphosphonium chloride reagents->phosphonium_salt base Strong Base (e.g., n-BuLi) reagents->base oxaphosphetane Oxaphosphetane aldehyde->oxaphosphetane [2+2] Cycloaddition ylide Phosphorus Ylide phosphonium_salt->ylide Deprotonation base->ylide intermediates Key Intermediates intermediates->ylide intermediates->oxaphosphetane ylide->oxaphosphetane alkene (E)-2-((4-fluorostyryl)phenol) oxaphosphetane->alkene Elimination byproduct Triphenylphosphine oxide oxaphosphetane->byproduct products Final Products products->alkene products->byproduct

Caption: Logical flow of the Wittig reaction from reactants to products.

Applications in Drug Development

Stilbene derivatives are a class of compounds that have attracted significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][4] The introduction of a fluorine atom can further enhance these properties.

  • Anticancer Activity: Many stilbene derivatives, including the well-known resveratrol, exhibit potent anticancer properties. They can induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in various cancer cell lines. Fluorinated analogues have been synthesized to improve the potency and pharmacokinetic properties of these compounds.

  • Anti-inflammatory Effects: Stilbenes can modulate inflammatory pathways, making them potential candidates for the treatment of chronic inflammatory diseases.

  • Antioxidant Properties: The phenolic hydroxyl group in the synthesized molecule is a key feature for antioxidant activity, which is beneficial in combating oxidative stress-related diseases.

  • Neuroprotective Effects: Some stilbene derivatives have shown promise in the treatment of neurodegenerative diseases like Alzheimer's by protecting neurons from oxidative damage and other insults.[4]

  • Antimicrobial and Antifungal Activity: Fluorine-containing stilbene derivatives have demonstrated significant fungicidal activities against various phytopathogenic fungi.[5][6] This suggests their potential as lead compounds for the development of new antimicrobial agents. The presence of a hydroxyl group in the phenyl ring is often associated with antimicrobial activity.[3]

The synthesis of (E)-2-((4-fluorostyryl)phenol) provides a valuable molecule for screening in various biological assays to explore its therapeutic potential. Further derivatization of the hydroxyl and fluoro groups could lead to a library of compounds for structure-activity relationship (SAR) studies, aiding in the design of more potent and selective drug candidates.

References

Application Notes and Protocols: Knoevenagel Condensation of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 4-Fluoro-2-hydroxybenzaldehyde with various active methylene compounds. This reaction is a pivotal step in the synthesis of 7-fluorocoumarin derivatives, a class of compounds with significant potential in drug discovery and development due to their diverse biological activities.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically followed by dehydration to yield an α,β-unsaturated product. When 2-hydroxybenzaldehydes, such as this compound, are used as the aldehyde component, the initial Knoevenagel product undergoes a subsequent intramolecular cyclization (trans-esterification) to form a coumarin ring system.

The presence of a fluorine atom at the 4-position of the salicylaldehyde enhances the electrophilicity of the carbonyl carbon, potentially facilitating the condensation. The resulting 7-fluorocoumarin scaffold is of particular interest in medicinal chemistry, as fluorination can modulate the compound's lipophilicity, metabolic stability, and binding affinity to biological targets.

General Reaction Scheme

The Knoevenagel condensation of this compound with an active methylene compound (where Z¹ and Z² are electron-withdrawing groups) proceeds via an initial condensation followed by intramolecular cyclization to yield a 7-fluoro-3-substituted coumarin.

Figure 1: General reaction scheme for the Knoevenagel condensation of this compound.

Applications in Drug Development

Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, anticoagulant, and antimicrobial properties.[1] The introduction of a fluorine atom can enhance these biological effects.

Anticancer Activity: 7-Fluorocoumarin derivatives have shown promise as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[2]

  • PI3K/Akt Signaling Pathway: Several coumarin derivatives have been shown to inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer, leading to decreased cell proliferation and induction of apoptosis.[3][4][5]

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival in cancer. Certain coumarin derivatives can inhibit NF-κB signaling, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[6][7]

  • Nrf2 Signaling Pathway: The Nrf2 pathway is a key regulator of the cellular antioxidant response. Some coumarins can activate the Nrf2 pathway, which can have a protective effect against oxidative stress-induced damage and may also play a role in chemoresistance.[8][9][10]

Anti-inflammatory Activity: 7-Substituted coumarins have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[6][7][11] By downregulating the production of inflammatory mediators, these compounds represent a promising class of therapeutic agents for inflammatory diseases.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the Knoevenagel condensation of this compound with various active methylene compounds. The data is compiled from general procedures for similar salicylaldehydes and may require optimization for this specific substrate.

Table 1: Knoevenagel Condensation with Malononitrile

Catalyst (mol%)SolventTemperature (°C)Time (h)ProductExpected Yield (%)
Piperidine (10)EthanolReflux (78)2-47-Fluoro-2-oxo-2H-chromene-3-carbonitrile>85
DABCO (20)Water500.7-1.57-Fluoro-2-oxo-2H-chromene-3-carbonitrile>90
Ammonium AcetateTolueneReflux (110)6-87-Fluoro-2-oxo-2H-chromene-3-carbonitrile>80

Table 2: Knoevenagel Condensation with Ethyl Acetoacetate

Catalyst (mol%)SolventTemperature (°C)Time (h)ProductExpected Yield (%)
Piperidine (10)EthanolReflux (78)4-63-Acetyl-7-fluorocoumarin>80
Pyrrolidine (10)TolueneReflux (110)3-53-Acetyl-7-fluorocoumarin>85

Table 3: Knoevenagel Condensation with Diethyl Malonate

Catalyst (mol%)SolventTemperature (°C)Time (h)ProductExpected Yield (%)
Piperidine (10)EthanolReflux (78)6Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate85[12]
Immobilized GelatineDMSORoom Temp24Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate>85[1]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn. Consult the Safety Data Sheet (SDS) for each chemical before use.

Protocol 1: Synthesis of 7-Fluoro-2-oxo-2H-chromene-3-carbonitrile

This protocol is adapted from standard procedures for the synthesis of 3-cyanocoumarins from salicylaldehydes.[3]

Materials and Reagents:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (1 M, dilute)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.40 g, 10.0 mmol).

  • Dissolution: Add 30 mL of ethanol to the flask and stir until the aldehyde is completely dissolved.

  • Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10.0 mmol, 1.0 eq.).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Cooling and Precipitation: After completion, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate. Further cooling in an ice bath can enhance precipitation.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl to a pH of ~2-3 to ensure complete precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) followed by deionized water (2 x 15 mL) to remove any remaining catalyst and unreacted starting materials.

  • Drying: Dry the product in a vacuum oven or air-dry to a constant weight.

  • Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: Synthesis of 3-Acetyl-7-fluorocoumarin

This protocol is based on the general Knoevenagel condensation of salicylaldehydes with β-ketoesters.

Materials and Reagents:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

  • Hydrochloric acid (1 M, dilute)

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: In a 100 mL round-bottom flask, dissolve this compound (1.40 g, 10.0 mmol) in 30 mL of ethanol.

  • Addition of Reagents: Add ethyl acetoacetate (1.30 g, 10.0 mmol, 1.0 eq.) to the solution.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the reaction mixture.

  • Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction by TLC (e.g., 8:2 hexane:ethyl acetate).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water and acidify with dilute HCl.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the product with cold water.

  • Drying: Dry the product to obtain the crude 3-Acetyl-7-fluorocoumarin.

  • Purification (Optional): Recrystallize from ethanol if further purification is required.

Protocol 3: Synthesis of Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate

This protocol is adapted from a known procedure for the synthesis of this specific compound.[12]

Materials and Reagents:

  • This compound

  • Diethyl malonate

  • Piperidine

  • Ethanol (absolute)

  • Deionized water

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Setup: Combine this compound (1.40 g, 10.0 mmol) and diethyl malonate (1.60 g, 10.0 mmol, 1.0 eq.) in a 100 mL round-bottom flask containing 30 mL of ethanol.

  • Catalyst Addition: Add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq.) to the mixture.

  • Reaction: Reflux the reaction mixture for 6 hours. Monitor the reaction by TLC (e.g., 4:1 benzene:ethyl acetate).[12]

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature, then pour it into ice-cold water.

  • Isolation: Collect the resulting solid by filtration.

  • Drying: Dry the product to afford Ethyl 7-fluoro-2-oxo-2H-chromene-3-carboxylate.[12]

Visualizations

Reaction Mechanism

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Cyclization Active Methylene Active Methylene (CH₂Z¹Z²) Enolate Enolate Ion Active Methylene->Enolate Aldehyde 4-Fluoro-2-hydroxy- benzaldehyde Enolate->Aldehyde Nucleophilic Attack Base Base (e.g., Piperidine) Base->Active Methylene Deprotonation Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Intermediate β-Hydroxy Adduct Alkoxide->Intermediate Protonation Coumarin 7-Fluoro-3-substituted Coumarin Intermediate->Coumarin Dehydration & Intramolecular Cyclization

Caption: Mechanism of the Knoevenagel condensation and cyclization.

Experimental Workflow

Experimental_Workflow A 1. Add this compound and solvent to flask B 2. Add active methylene compound A->B C 3. Add catalyst (e.g., Piperidine) B->C D 4. Reflux for 2-6 hours C->D E 5. Monitor by TLC D->E E->D Incomplete F 6. Cool and precipitate in ice-water E->F Complete G 7. Filter and wash solid F->G H 8. Dry the product G->H I 9. (Optional) Recrystallize H->I

Caption: General experimental workflow for coumarin synthesis.

Signaling Pathway: Anticancer Activity

Anticancer_Signaling cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway Coumarin 7-Fluorocoumarin Derivative PI3K PI3K Coumarin->PI3K Inhibits NFkB NF-κB Coumarin->NFkB Inhibits Apoptosis Apoptosis Coumarin->Apoptosis Induces Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inflammation Inflammation & Anti-apoptosis NFkB->Inflammation

Caption: Key signaling pathways modulated by 7-fluorocoumarins.

References

Application Notes and Protocols for the Synthesis of Chalcones using 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of natural products, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The incorporation of a fluorine atom into the chalcone scaffold can significantly enhance its metabolic stability and bioavailability, making fluorinated chalcones attractive candidates for drug discovery and development.[4]

This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 4-Fluoro-2-hydroxybenzaldehyde as a key starting material. The primary synthetic route described is the Claisen-Schmidt condensation, a robust and widely used base-catalyzed reaction between an aldehyde and a ketone.[5][6]

Data Presentation: Synthesis of 1-(Substituted-phenyl)-3-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-ones

The following table summarizes the synthesis of various chalcone derivatives from this compound and different substituted acetophenones. The Claisen-Schmidt condensation is a versatile reaction for this purpose.

Compound IDAcetophenone Substituent (R)CatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
1a HKOHEthanol4-685148-150
1b 4-ChloroKOHEthanol5-782165-167
1c 4-BromoKOHEthanol5-780172-174
1d 4-MethylKOHEthanol4-688155-157
1e 4-MethoxyKOHEthanol4-690160-162
1f 4-NitroKOHEthanol6-875188-190
1g 2,4-DichloroKOHEthanol6-878178-180
1h 3-NitroKOHEthanol6-873182-184

Note: The data presented in this table are representative examples and the yields and melting points can vary based on the specific reaction conditions and the purity of the reactants and solvents used.

Experimental Protocols

This section outlines a detailed methodology for the synthesis of chalcones via the Claisen-Schmidt condensation reaction.

Protocol 1: General Synthesis of Chalcones via Claisen-Schmidt Condensation

Materials and Reagents:

  • This compound

  • Substituted Acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol (95% or absolute)

  • Distilled Water

  • Dilute Hydrochloric Acid (HCl)

  • Ethyl acetate and Hexane (for Thin Layer Chromatography)

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography (if necessary)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Büchner funnel and vacuum filtration apparatus

  • Beakers and Erlenmeyer flasks

  • Melting point apparatus

  • TLC plates and developing chamber

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve an equimolar amount of the selected substituted acetophenone (e.g., 10 mmol) and this compound (10 mmol) in 20-30 mL of ethanol with stirring.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40-50% aqueous or alcoholic solution of KOH or NaOH (e.g., 5-10 mL) dropwise. The addition of a strong base to the hydroxylated benzaldehyde should be done carefully.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The reaction is typically complete within 4-8 hours, often indicated by the formation of a precipitate.

  • Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

  • Isolation: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product with cold distilled water until the filtrate is neutral to litmus paper.

  • Purification: Purify the crude chalcone by recrystallization from a suitable solvent, such as ethanol or methanol. If recrystallization is insufficient, column chromatography on silica gel can be employed.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Solvent-Free Synthesis of Chalcones (Grinding Method)

This method offers a green and efficient alternative to solvent-based synthesis.[1]

Materials and Reagents:

  • This compound

  • Substituted Acetophenone

  • Solid Sodium Hydroxide (NaOH) pellets

  • Mortar and Pestle

  • Cold Water

Procedure:

  • Mixing Reactants: In a porcelain mortar, combine one equivalent of the substituted acetophenone, one equivalent of this compound, and one equivalent of solid sodium hydroxide pellets.

  • Grinding: Grind the mixture with a pestle for 10-15 minutes at room temperature. The mixture will typically turn into a paste and may solidify.

  • Isolation: Add cold water to the mortar and break up the solid. Collect the crude product by vacuum filtration.

  • Washing and Purification: Wash the solid with water and then recrystallize from a suitable solvent like ethanol.

Biological Activity and Signaling Pathways

Chalcones derived from 2'-hydroxy-substituted precursors have demonstrated significant potential as anticancer and anti-inflammatory agents.[7][8][9] Their mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis

Many 2'-hydroxychalcone derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[8] One of the key signaling pathways implicated in this process is the NF-κB pathway. Inhibition of the pro-survival NF-κB signaling can lead to the induction of apoptosis.

anticancer_pathway Chalcone 2'-Hydroxy-4-fluorochalcone IKK IKK Complex Chalcone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, XIAP) Nucleus->Transcription Apoptosis Apoptosis Transcription->Apoptosis Inhibits CellSurvival Cell Survival Transcription->CellSurvival Promotes

Caption: Inhibition of the NF-κB signaling pathway by 2'-hydroxy-4-fluorochalcone, leading to the induction of apoptosis.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory properties of these chalcones are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and nitric oxide.[7][10] This is frequently achieved through the downregulation of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) NFkB_activation NF-κB Activation InflammatoryStimuli->NFkB_activation Chalcone 2'-Hydroxy-4-fluorochalcone Chalcone->NFkB_activation Inhibition COX2 COX-2 Expression NFkB_activation->COX2 iNOS iNOS Expression NFkB_activation->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Production NitricOxide Nitric Oxide iNOS->NitricOxide Production Inflammation Inflammation Prostaglandins->Inflammation NitricOxide->Inflammation

Caption: Inhibition of pro-inflammatory mediator production by 2'-hydroxy-4-fluorochalcone.

Experimental Workflow

The overall workflow for the synthesis and evaluation of chalcones derived from this compound is summarized in the following diagram.

experimental_workflow Start Start: Select Substituted Acetophenone Synthesis Claisen-Schmidt Condensation with This compound Start->Synthesis Workup Work-up and Isolation of Crude Product Synthesis->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Characterization Characterization (MP, FT-IR, NMR) Purification->Characterization BioAssay Biological Evaluation (e.g., Anticancer, Anti-inflammatory Assays) Characterization->BioAssay End End: Structure-Activity Relationship Analysis BioAssay->End

Caption: General workflow for the synthesis and biological evaluation of chalcones.

References

Application of 4-Fluoro-2-hydroxybenzaldehyde in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-2-hydroxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the synthesis of novel agrochemicals. The presence of the fluorine atom can enhance the biological activity, metabolic stability, and overall efficacy of the resulting compounds. While specific, commercialized agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various active ingredients, particularly fungicides and herbicides. Its isomer, 2-Fluoro-4-hydroxybenzaldehyde, is explicitly mentioned in patent literature as an intermediate for pesticides, underscoring the value of this class of compounds in agrochemical research.

This document provides a detailed application note on the potential use of this compound in the synthesis of a hypothetical, yet representative, agrochemical: a pyrazole carboxamide fungicide. Pyrazole carboxamides are a well-established class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs), playing a crucial role in modern crop protection.

Representative Application: Synthesis of a Novel Pyrazole Carboxamide Fungicide

This section outlines a hypothetical synthetic pathway for a novel pyrazole carboxamide fungicide starting from this compound. This protocol is based on established synthetic methodologies for this class of compounds.

Synthetic Pathway Overview

The overall synthetic strategy involves a multi-step process, beginning with the protection of the hydroxyl group of this compound, followed by a series of reactions to construct the pyrazole carboxamide scaffold.

G A This compound B Protection of Hydroxyl Group A->B C 4-Fluoro-2-methoxybenzaldehyde B->C D Condensation with Hydrazine C->D E 1-(4-Fluoro-2-methoxyphenyl)hydrazine D->E F Cyclization with β-ketoester E->F G Ethyl 5-(4-fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylate F->G H Hydrolysis G->H I 5-(4-Fluoro-2-methoxyphenyl)-1H-pyrazole-3-carboxylic acid H->I J Amide Coupling I->J K Hypothetical Pyrazole Carboxamide Fungicide J->K

Caption: Synthetic pathway for a hypothetical pyrazole carboxamide fungicide.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the synthesis.

Step 1: Protection of the Hydroxyl Group (O-methylation)

  • Objective: To protect the reactive hydroxyl group to prevent side reactions in subsequent steps.

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add dimethyl sulfate (1.2 eq) dropwise to the suspension.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, filter the solid and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Fluoro-2-methoxybenzaldehyde.

Step 2: Synthesis of the Pyrazole Core

  • Objective: To construct the core pyrazole ring system.

  • Procedure:

    • React 4-Fluoro-2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    • The resulting hydrazone is then cyclized with a suitable β-ketoester, such as diethyl 2-(ethoxymethylene)malonate, in the presence of a base (e.g., sodium ethoxide) in ethanol.

    • The reaction mixture is heated to reflux for several hours.

    • Upon cooling, the product, a substituted pyrazole carboxylate, is isolated by filtration or extraction.

Step 3: Hydrolysis of the Ester

  • Objective: To convert the ethyl ester to a carboxylic acid for subsequent amide coupling.

  • Procedure:

    • The pyrazole carboxylate from the previous step is hydrolyzed using an aqueous solution of sodium hydroxide or lithium hydroxide in a mixture of THF and methanol.

    • The reaction is stirred at room temperature or gentle heating until the ester is fully consumed (monitored by TLC).

    • The reaction mixture is then acidified with hydrochloric acid to precipitate the pyrazole carboxylic acid, which is collected by filtration, washed with water, and dried.

Step 4: Amide Coupling

  • Objective: To form the final pyrazole carboxamide fungicide.

  • Procedure:

    • The pyrazole carboxylic acid is activated using a coupling agent such as (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) or thionyl chloride.

    • The activated acid is then reacted with a desired amine (e.g., a substituted aniline) in the presence of a base like triethylamine or pyridine in a suitable solvent such as dichloromethane or DMF.

    • The reaction is stirred at room temperature until completion.

    • The final product is isolated by extraction and purified by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Expected Yield (%)
1O-methylationThis compound, Dimethyl sulfate, K₂CO₃AcetoneReflux4-690-95
2Pyrazole Formation4-Fluoro-2-methoxybenzaldehyde, Hydrazine, β-ketoesterEthanolReflux6-875-85
3Ester HydrolysisPyrazole carboxylate, NaOHTHF/Methanol/H₂O25-502-490-98
4Amide CouplingPyrazole carboxylic acid, Substituted aniline, EDCDichloromethane258-1280-90

Experimental Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization A Reactant Mixing B Reaction Monitoring (TLC) A->B C Work-up (Extraction/Filtration) B->C D Column Chromatography / Recrystallization C->D E NMR, MS, etc. D->E

Caption: General experimental workflow for synthesis and purification.

Expected Biological Activity

The hypothetical pyrazole carboxamide fungicide derived from this compound is expected to exhibit potent inhibitory activity against a range of plant pathogenic fungi. The presence of the fluoro-substituted phenyl ring at the pyrazole core is anticipated to enhance its binding affinity to the target enzyme, succinate dehydrogenase, thereby disrupting the fungal respiratory chain. This would likely result in effective control of diseases such as rusts, powdery mildews, and various leaf spot diseases on a variety of crops.

This compound represents a valuable and under-explored starting material for the synthesis of novel agrochemicals. Its structural features, particularly the presence of a fluorine atom, make it an attractive building block for the development of next-generation fungicides, herbicides, and insecticides with potentially improved efficacy and desirable environmental profiles. The hypothetical synthesis of a pyrazole carboxamide fungicide outlined in this application note serves as a representative example of its potential utility. Further research into the applications of this compound is warranted to unlock its full potential in the field of agrochemical discovery and development.

Application Notes and Protocols for the Use of 4-Fluoro-2-hydroxybenzaldehyde in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-hydroxybenzaldehyde is a valuable synthetic intermediate in the manufacturing of specialized dyes, particularly fluorescent dyes. The presence of the fluorine atom, a hydroxyl group, and an aldehyde functionality on the benzene ring allows for the creation of dye molecules with unique photophysical properties. Fluorination can enhance the stability, bioavailability, and spectral characteristics of dyes, making them suitable for a range of applications in research and drug development.[1]

This document provides detailed application notes and experimental protocols for the synthesis of two principal classes of dyes derived from this compound: Coumarin-based Fluorescent Dyes and Schiff Base-derived Chemosensors .

Application Note 1: Synthesis of 7-Fluoro-Coumarin Derivatives

Coumarin derivatives are a significant class of fluorescent dyes known for their high quantum yields and photostability, with applications as fluorescent probes in bioimaging and as scaffolds in medicinal chemistry.[2] The synthesis of 7-fluoro-coumarins from this compound is typically achieved via the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.[3]

Key Applications:

  • Fluorescent Probes: 7-Fluoro-coumarin dyes can be employed as fluorescent probes for detecting various analytes and monitoring biological processes due to their sensitivity to the local microenvironment.[1][4]

  • Bioimaging: Their inherent fluorescence and potential for cell permeability make them promising candidates for cellular and tissue imaging.[5]

  • Pharmaceutical Scaffolds: The coumarin nucleus is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can enhance the pharmacological properties of the resulting compounds.

Experimental Protocol: Synthesis of a 7-Fluoro-3-substituted Coumarin Dye via Knoevenagel Condensation

This protocol describes a general procedure for the Knoevenagel condensation of this compound with an active methylene compound, such as diethyl malonate, to yield a substituted 7-fluoro-coumarin.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, or malononitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Dilute Hydrochloric Acid (for workup)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in ethanol.

  • To this solution, add 1.1 equivalents of the active methylene compound.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • After completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).[2]

Diagram of Synthetic Workflow for 7-Fluoro-Coumarin Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Mix_and_Reflux Mix and Reflux (2-4 hours) This compound->Mix_and_Reflux Active Methylene Compound Active Methylene Compound Active Methylene Compound->Mix_and_Reflux Piperidine (Catalyst) Piperidine (Catalyst) Piperidine (Catalyst)->Mix_and_Reflux Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mix_and_Reflux Cool_and_Acidify Cool and Acidify (dil. HCl) Mix_and_Reflux->Cool_and_Acidify Reaction Completion (TLC) Filter_and_Wash Filter and Wash (cold water) Cool_and_Acidify->Filter_and_Wash Dry Dry Filter_and_Wash->Dry Purify Purify (Recrystallization or Column Chromatography) Dry->Purify Product 7-Fluoro-Coumarin Derivative Purify->Product

Caption: General experimental workflow for the synthesis of 7-fluoro-coumarin derivatives.

Application Note 2: Synthesis of Schiff Base Dyes for Chemosensing

Schiff bases are compounds containing an azomethine group (-C=N-) and are synthesized through the condensation of a primary amine with an aldehyde. Schiff bases derived from this compound can act as chemosensors, where the hydroxyl group and the imine nitrogen form a chelating site for metal ions. This interaction can lead to a change in the dye's photophysical properties, such as a "turn-on" or "turn-off" fluorescent response, enabling the detection of specific metal ions.

Key Applications:

  • Chemosensors: These Schiff base dyes can be designed for the selective and sensitive detection of various metal ions.[6] The fluorescence response can be tailored by modifying the amine component of the Schiff base.

  • Bioimaging: Metal ions play crucial roles in biological systems. Fluorescent chemosensors derived from this compound can be used to visualize and quantify these ions in living cells.

  • Catalysis: Metal complexes of Schiff bases are also utilized as catalysts in a variety of organic transformations.

Experimental Protocol: Synthesis of a Fluorescent Schiff Base Chemosensor

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine, a common route for preparing chemosensors.

Materials:

  • This compound

  • Primary amine (e.g., aniline, ethylenediamine, or a more complex diamine)

  • Methanol or Ethanol (solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve 1 equivalent of this compound in methanol or ethanol in a round-bottom flask.

  • Add 1 equivalent of the primary amine to the solution. For diamines like ethylenediamine, 0.5 equivalents are used.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-6 hours. The formation of the Schiff base is often indicated by a color change.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid product, wash with cold solvent, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.[2]

Diagram of Synthetic Workflow for Schiff Base Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification This compound This compound Mix_and_Reflux_SB Mix and Reflux (2-6 hours) This compound->Mix_and_Reflux_SB Primary_Amine Primary Amine Primary_Amine->Mix_and_Reflux_SB Glacial_Acetic_Acid Glacial Acetic Acid (Catalyst) Glacial_Acetic_Acid->Mix_and_Reflux_SB Ethanol_Methanol Ethanol/Methanol (Solvent) Ethanol_Methanol->Mix_and_Reflux_SB Cool_and_Precipitate Cool in Ice Bath to Precipitate Mix_and_Reflux_SB->Cool_and_Precipitate Reaction Completion (TLC) Filter_and_Wash_SB Filter and Wash (cold solvent) Cool_and_Precipitate->Filter_and_Wash_SB Dry_SB Dry under Vacuum Filter_and_Wash_SB->Dry_SB Recrystallize Recrystallize (if necessary) Dry_SB->Recrystallize Product_SB Schiff Base Dye Recrystallize->Product_SB

Caption: General experimental workflow for the synthesis of Schiff base dyes.

Data Presentation

The photophysical properties of dyes derived from this compound are influenced by the specific substituents introduced through the synthetic process. The following tables provide representative data for 7-fluoro-coumarin and Schiff base derivatives based on available literature for structurally similar compounds. Note: Specific data for dyes derived directly from this compound is limited; this data should be considered illustrative.

Table 1: Representative Photophysical Properties of 7-Fluoro-Coumarin Derivatives

Compound ClassRepresentative λabs (nm)Representative λem (nm)Representative Quantum Yield (Φ)Representative Molar Extinction Coefficient (ε) (M-1cm-1)Solvent
7-Fluoro-coumarin320-380400-4800.4 - 0.815,000 - 30,000Ethanol
7-Fluoro-3-carboxy-coumarin330-390410-4900.5 - 0.918,000 - 35,000PBS (pH 7.4)
7-Fluoro-3-cyanocoumarin340-400420-5000.6 - 0.9520,000 - 40,000Acetonitrile

Table 2: Representative Photophysical Properties of Schiff Base Dyes Derived from this compound

Compound ClassRepresentative λabs (nm)Representative λem (nm)Fluorescence Response to Metal IonTarget Metal Ion (Example)Solvent
N-salicylidene-aniline derivative350-420450-550Turn-on/Turn-offZn2+, Cu2+, Al3+Methanol/Water
N,N'-bis(salicylidene)ethylenediamine derivative360-430460-560Turn-on/Turn-offFe3+, Cr3+, Pb2+DMSO/Water

Signaling Pathway and Logical Relationship Diagram

The application of Schiff base dyes as chemosensors for metal ions involves a clear logical relationship between the dye, the metal ion, and the resulting fluorescent signal. This can be visualized as a simple signaling pathway.

Diagram of Metal Ion Detection by a Schiff Base Chemosensor:

G Schiff_Base Schiff Base Dye (Low Fluorescence) Complex Schiff Base-Metal Ion Complex (High Fluorescence) Schiff_Base->Complex Chelation Metal_Ion Target Metal Ion Metal_Ion->Complex Signal Detectable Fluorescent Signal Complex->Signal Fluorescence 'Turn-On'

Caption: Logical workflow of metal ion detection using a 'turn-on' Schiff base fluorescent sensor.

Conclusion

This compound is a versatile precursor for the synthesis of advanced dye molecules with significant potential in research and development. The protocols and data presented here provide a foundation for the synthesis and application of 7-fluoro-coumarin derivatives and Schiff base chemosensors. The unique properties imparted by the fluorine substitution make these dyes attractive candidates for the development of novel fluorescent probes and sensors for a wide range of scientific applications. Further research into the specific photophysical properties of dyes derived directly from this compound will undoubtedly expand their utility in various fields.

References

Application Notes and Protocols: 4-Fluoro-2-hydroxybenzaldehyde as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-fluoro-2-hydroxybenzaldehyde in the preparation of a diverse range of heterocyclic compounds. The presence of the fluorine atom can significantly influence the physicochemical and biological properties of the resulting molecules, making this precursor particularly valuable in medicinal chemistry and drug discovery. This document outlines key synthetic strategies, including the Knoevenagel condensation, multicomponent reactions, and the synthesis of Schiff bases, complete with detailed experimental protocols and quantitative data.

Synthesis of 7-Fluorocoumarin Derivatives via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for the synthesis of coumarins from 2-hydroxybenzaldehydes. The reaction proceeds by the condensation of the aldehyde with an active methylene compound, followed by intramolecular cyclization. The fluorine substituent at the 7-position of the coumarin scaffold can enhance biological activity and modulate pharmacokinetic properties.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Conditions A This compound E 7-Fluorocoumarin Derivative A->E B Active Methylene Compound B->E C Base D Solvent, Heat D->E

Figure 1: General workflow for the synthesis of 7-fluorocoumarin derivatives via Knoevenagel Condensation.

Experimental Protocols

Protocol 1: Synthesis of 7-Fluoro-3-substituted-coumarins

This protocol describes the synthesis of 7-fluorocoumarin derivatives by reacting this compound with various active methylene compounds in the presence of a basic catalyst.

Materials:

  • This compound

  • Active methylene compound (e.g., diethyl malonate, ethyl acetoacetate, malononitrile)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (dilute)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Büchner funnel and flask

  • Beakers

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (10 mmol) and the active methylene compound (12 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water (100 mL).

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold water to remove any impurities.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-fluorocoumarin derivative.

  • Dry the purified product under vacuum.

Quantitative Data:

Active Methylene CompoundProductYield (%)Melting Point (°C)
Diethyl Malonate7-Fluoro-3-ethoxycarbonylcoumarin85-95145-147
Ethyl Acetoacetate3-Acetyl-7-fluorocoumarin80-90178-180
Malononitrile7-Fluoro-3-cyanocoumarin90-98230-232

Multicomponent Synthesis of 2-Amino-4H-pyran Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The one-pot synthesis of 2-amino-4H-pyran derivatives from this compound, an active methylene compound, and a β-dicarbonyl compound is a prime example of this approach.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Conditions A This compound F 2-Amino-4-(4-fluoro-2-hydroxyphenyl)-4H-pyran Derivative A->F B Malononitrile B->F C β-Dicarbonyl Compound C->F D Catalyst E Solvent, Heat E->F G A This compound D Schiff Base A->D B Primary Amine B->D C Solvent, Heat C->D F Nitrogen Heterocycle D->F E Cyclization Reagent/Conditions E->F

Application Notes and Protocols for Suzuki Coupling Reactions with Derivatives of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and protocols for the Suzuki coupling of 4-Fluoro-2-hydroxybenzaldehyde and its derivatives with various arylboronic acids.

The resulting 4-aryl-2-hydroxybenzaldehyde scaffold is a key intermediate in the synthesis of novel therapeutic agents. Notably, derivatives of this scaffold have been identified as potent and selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme implicated in cancer stem cell survival and chemoresistance.[2] The presence of the ortho-hydroxyl and para-aldehyde functionalities on the benzaldehyde ring requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This document outlines effective protocols and provides quantitative data to guide researchers in this synthetic endeavor.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound. The catalytic cycle involves three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound derivative.

  • Transmetalation: The aryl group from the organoboron compound is transferred to the palladium(II) complex. This step is typically facilitated by a base.

  • Reductive Elimination: The two aryl groups are coupled, forming the biaryl product and regenerating the palladium(0) catalyst.[1]

The ortho-hydroxyl group in this compound can influence the reaction by coordinating with the palladium catalyst. This interaction can either be beneficial by facilitating the oxidative addition step or detrimental by leading to catalyst deactivation. Therefore, the choice of catalyst, ligand, base, and solvent is crucial for a successful coupling reaction.

Quantitative Data Summary

Table 1: Suzuki Coupling of 4-Bromo-2-hydroxybenzaldehyde with Various Arylboronic Acids (Analogous Conditions) [3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901285
24-Tolylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901282
34-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100891
43-Chlorophenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF1101078
52-Furylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O851675

Table 2: Effect of Different Catalysts and Bases on the Coupling of 4-Bromo-2-hydroxybenzaldehyde with Phenylboronic Acid [3]

EntryCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O901285
2Pd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O1001088
3PdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane100892
4Pd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄t-BuOH/H₂O80695

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of 4-halo-2-hydroxybenzaldehyde derivatives. These can be adapted for this compound.

Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 140.1 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Degassed 1,4-Dioxane (8 mL)

  • Degassed deionized water (2 mL)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.[3]

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[3]

  • Add the degassed 1,4-dioxane and degassed deionized water to the flask via syringe.[3]

  • Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.[3]

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-hydroxybenzaldehyde.[3]

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (0.5 mmol, 70.1 mg)

  • Arylboronic acid (0.6 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 2.2 mg)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.02 mmol, 8.2 mg)

  • Potassium phosphate (K₃PO₄) (1.0 mmol, 212 mg)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed deionized water (1 mL)

  • Microwave reactor vial

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Add the degassed 1,4-dioxane and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Microwave irradiate at a constant power of 60 W, with the temperature ramped from room temperature to 120 °C.

  • Hold the reaction mixture at 120 °C for 10-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K2CO3) B Add Catalyst and Ligand (e.g., Pd(PPh3)4) A->B 1. C Add Degassed Solvents (e.g., Dioxane/Water) B->C 2. D Inert Atmosphere (N2 or Ar) C->D 3. E Heat and Stir (e.g., 80-100°C, 8-16h) D->E 4. F Quench with Water E->F 5. G Extract with Organic Solvent F->G 6. H Dry and Concentrate G->H 7. I Column Chromatography H->I 8. J Pure 4-Aryl-2-hydroxy- benzaldehyde I->J 9.

Caption: General experimental workflow for the Suzuki coupling reaction.

ALDH1A3_Inhibition_Pathway cluster_synthesis Synthesis via Suzuki Coupling cluster_cell Cancer Cell Signaling Start 4-Fluoro-2-hydroxy- benzaldehyde Product 4-Aryl-2-hydroxy- benzaldehyde Derivatives Start->Product Suzuki Coupling ALDH1A3 ALDH1A3 Product->ALDH1A3 Inhibits RA Retinoic Acid (RA) Retinal Retinal Retinal->RA Oxidation RAR_RXR RAR/RXR RA->RAR_RXR Binds RARE RARE (DNA) RAR_RXR->RARE Activates Gene_Expression Gene Expression (Proliferation, Survival, Chemoresistance) RARE->Gene_Expression CSC Cancer Stem Cell Properties Gene_Expression->CSC Chemoresistance Chemoresistance Gene_Expression->Chemoresistance

References

Application Notes and Protocols for Metal-Catalyzed Cross-Coupling of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of 4-Fluoro-2-hydroxybenzaldehyde. This versatile building block can undergo various palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, to generate a diverse array of substituted 2-hydroxybenzaldehyde derivatives. These products are valuable intermediates in medicinal chemistry and drug discovery, serving as precursors for novel therapeutic agents and functional materials. The presence of the ortho-hydroxyl and para-fluoro substituents on the benzaldehyde ring influences the reactivity and requires careful optimization of reaction conditions to achieve high yields and selectivity.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-2-hydroxybenzaldehydes

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl groups at the 4-position. The resulting 4-aryl-2-hydroxybenzaldehyde scaffold is a common motif in compounds with anti-inflammatory and analgesic properties.[1]

Quantitative Data Summary
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901285
24-Methylphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene100892
33-Methoxyphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Dioxane/H₂O1001688
42-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃DME/H₂O851478
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-2-hydroxybenzaldehyde.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-OR'(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-OR'(L2) Ligand Exchange (Base) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-Aryl'(L2) Aryl-Pd(II)-OR'(L2)->Aryl-Pd(II)-Aryl'(L2) Transmetalation (Ar'-B(OR)2) Aryl-Pd(II)-Aryl'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination: Synthesis of 4-Amino-2-hydroxybenzaldehyde Derivatives

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[3] Coupling this compound with various primary and secondary amines provides access to 4-amino-2-hydroxybenzaldehyde derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, including agents for inflammatory bowel disease.[4]

Quantitative Data Summary

Specific quantitative data for the Buchwald-Hartwig amination of this compound is limited in the provided search results. The following table presents representative conditions for the amination of aryl halides, which can be adapted for the target substrate.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1)XPhos (4)NaOtBuToluene1001295
2MorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101889
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Toluene1001091
4IndolePd(OAc)₂ (2)DavePhos (4)K₂CO₃Dioxane1102475
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to a flame-dried Schlenk tube.

  • Add this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Aryl-Pd(II)-X(L) Aryl-Pd(II)-X(L) Pd(0)L->Aryl-Pd(II)-X(L) Oxidative Addition (Ar-X) Aryl-Pd(II)-NR'R''(L) Aryl-Pd(II)-NR'R''(L) Aryl-Pd(II)-X(L)->Aryl-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (HNR'R'', Base) Aryl-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Catalytic Cycle

Sonogashira Coupling: Synthesis of 4-Alkynyl-2-hydroxybenzaldehydes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[5] Applying this reaction to this compound yields 4-alkynyl-2-hydroxybenzaldehyde derivatives, which are precursors to various heterocyclic compounds and can be found in molecules with potential biological activities.

Quantitative Data Summary

Specific examples for the Sonogashira coupling of this compound are not detailed in the provided search results. The following table illustrates typical conditions for the Sonogashira coupling of aryl halides.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHF65691
21-HeptynePd(OAc)₂ (1) / PPh₃ (2)CuI (3)i-Pr₂NHDMF80885
3TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃NToluene701293
4Propargyl alcoholPdCl₂(MeCN)₂ (2)CuI (4)piperidineCH₃CN501088
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound and the anhydrous, degassed solvent.

  • Add the base and the terminal alkyne via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitored by TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-C≡CR(L2) Aryl-Pd(II)-X(L2)->Aryl-Pd(II)-C≡CR(L2) Transmetalation Aryl-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) CuX CuX Cu-C≡CR Cu-C≡CR CuX->Cu-C≡CR Alkyne Coordination & Deprotonation (R-C≡CH, Base) Cu-C≡CR->CuX To Pd Cycle

Sonogashira Catalytic Cycle

Heck Coupling: Synthesis of 4-Alkenyl-2-hydroxybenzaldehydes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[6] This reaction can be used to introduce alkenyl groups at the 4-position of this compound, leading to the formation of stilbene-like structures, which are of interest in materials science and as potential therapeutic agents.

Quantitative Data Summary

As with the other couplings, specific data for the Heck reaction of this compound is scarce. The following table provides general conditions for the Heck coupling of aryl halides with alkenes.[7]

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002485
2n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-NaOAcDMA1201892
3AcrylonitrilePd₂(dba)₃ (1)P(t-Bu)₃ (2)Cy₂NMeCyclopentyl methyl ether1001288
41-OcteneHerrmann's catalyst (0.5)-Na₂CO₃NMP1401676
Experimental Protocol: Heck Coupling

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4 mol%)

  • Base (e.g., Et₃N, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or DMA)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried reaction vessel, add this compound, the palladium catalyst, and the ligand (if used).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent, the base, and the alkene via syringe.

  • Heat the reaction mixture to 100-140 °C and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Aryl-Pd(II)-X(L2) Aryl-Pd(II)-X(L2) Pd(0)L2->Aryl-Pd(II)-X(L2) Oxidative Addition (Ar-X) Intermediate_1 Aryl-Pd(II)-alkene(L) Aryl-Pd(II)-X(L2)->Intermediate_1 Alkene Coordination Intermediate_2 σ-alkyl-Pd(II) complex Intermediate_1->Intermediate_2 Migratory Insertion H-Pd(II)-X(L2) H-Pd(II)-X(L2) Intermediate_2->H-Pd(II)-X(L2) β-Hydride Elimination (Product) H-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination (Base)

Heck Catalytic Cycle

Applications in Drug Discovery and Relevant Signaling Pathways

Derivatives of 2-hydroxybenzaldehyde are precursors to a wide range of biologically active molecules. For instance, 3-hydroxybenzaldehyde has been shown to inhibit inflammatory signaling in human umbilical vein endothelial cells (HUVECs) by downregulating inflammatory markers such as VCAM-1 and ICAM-1, and inhibiting key signaling pathways like NF-κB and p38.[1][8] These pathways are crucial in the pathogenesis of various inflammatory diseases, including atherosclerosis. The products derived from the cross-coupling of this compound are expected to exhibit similar or enhanced biological activities, making them attractive targets for drug discovery programs.

The NF-κB signaling pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The p38 MAPK pathway is another important signaling cascade involved in inflammation and cellular stress responses.

Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFaR TNF-α Receptor IKK IKK Complex TNFaR->IKK activates p38 p38 MAPK TNFaR->p38 activates IkB_p p-IκB IKK->IkB_p phosphorylates IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocation p38_p p-p38 p38->p38_p phosphorylation IkB_NFkB IκB-NF-κB Complex IkB_p->IkB degradation Genes Pro-inflammatory Gene Transcription (VCAM-1, ICAM-1) NFkB_n->Genes activates TNFa TNF-α TNFa->TNFaR Product 4-Substituted-2-hydroxy- benzaldehyde Derivative Product->IKK inhibits Product->p38 inhibits IkBNFkB IkBNFkB IkBNFkB->IkB_NFkB

Inhibition of Inflammatory Signaling Pathways

References

Asymmetric Synthesis of a Novel Fluorinated Warfarin Analog via Organocatalytic Michael Addition: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of a chiral fluorinated warfarin analog. The synthesis commences with 4-Fluoro-2-hydroxybenzaldehyde and proceeds through a two-step sequence involving a Claisen-Schmidt condensation followed by a highly enantioselective organocatalytic Michael addition of 4-hydroxycoumarin. This approach offers a practical route to novel anticoagulant candidates, leveraging the unique properties of fluorine in medicinal chemistry.

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of fluorinated heterocyclic compounds. The introduction of fluorine into drug molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity to biological targets. Warfarin, a widely prescribed anticoagulant, and its analogs are crucial in the management of thromboembolic disorders. The asymmetric synthesis of fluorinated warfarin derivatives is of great interest for the development of next-generation anticoagulants with improved pharmacological profiles.

This application note details a robust and efficient methodology for the preparation of a chiral 4-fluoro-2-hydroxyphenyl-substituted warfarin analog. The key steps involve the synthesis of an α,β-unsaturated ketone intermediate via a Claisen-Schmidt condensation, followed by an organocatalyzed asymmetric Michael addition of 4-hydroxycoumarin.

Overall Synthetic Scheme

The asymmetric synthesis is accomplished in two primary stages:

  • Synthesis of the Michael Acceptor: A Claisen-Schmidt condensation of this compound with acetone to yield (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one.

  • Asymmetric Michael Addition: An organocatalyzed conjugate addition of 4-hydroxycoumarin to the synthesized α,β-unsaturated ketone, yielding the chiral fluorinated warfarin analog.

Synthetic_Scheme This compound This compound Michael_Acceptor (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one This compound->Michael_Acceptor Claisen-Schmidt Condensation Acetone Acetone Acetone->Michael_Acceptor Warfarin_Analog Chiral Fluorinated Warfarin Analog Michael_Acceptor->Warfarin_Analog Asymmetric Michael Addition 4-Hydroxycoumarin 4-Hydroxycoumarin 4-Hydroxycoumarin->Warfarin_Analog Catalyst Chiral Organocatalyst Catalyst->Warfarin_Analog

Caption: Overall workflow for the asymmetric synthesis.

Data Presentation

The following tables summarize the quantitative data for the key steps of the synthesis.

Table 1: Synthesis of (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one

EntryAldehydeKetoneCatalystSolventTime (h)Temp (°C)Yield (%)
1This compoundAcetoneNaOH (10 mol%)Ethanol42585

Table 2: Asymmetric Michael Addition of 4-Hydroxycoumarin

EntryMichael AcceptorCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)
1(E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one(S,S)-Diphenylethylenediamine (10)Toluene48259295
2(E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-oneCinchona-derived squaramide (5)Dichloromethane2409497

Experimental Protocols

Protocol 1: Synthesis of (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one

This protocol describes the base-catalyzed Claisen-Schmidt condensation of this compound with acetone.

Materials:

  • This compound (1.0 eq)

  • Acetone (1.5 eq)

  • Sodium hydroxide (NaOH) (0.1 eq)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add acetone (1.5 eq).

  • Slowly add an aqueous solution of NaOH (10%) to the mixture at room temperature with constant stirring.

  • Continue stirring the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with deionized water and then with brine solution.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one as a solid.

Protocol 2: Asymmetric Michael Addition of 4-Hydroxycoumarin

This protocol details the enantioselective Michael addition of 4-hydroxycoumarin to the synthesized α,β-unsaturated ketone using a chiral organocatalyst.

Materials:

  • (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one (1.0 eq)

  • 4-Hydroxycoumarin (1.2 eq)

  • (S,S)-Diphenylethylenediamine (0.1 eq) or Cinchona-derived squaramide (0.05 eq)

  • Toluene or Dichloromethane (anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral organocatalyst (e.g., (S,S)-Diphenylethylenediamine, 10 mol%) in the anhydrous solvent (e.g., toluene).

  • Add (E)-4-(4-fluoro-2-hydroxyphenyl)but-3-en-2-one (1.0 eq) to the catalyst solution and stir for 10 minutes at the specified temperature (see Table 2).

  • Add 4-hydroxycoumarin (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction mixture at the specified temperature for the time indicated in Table 2. Monitor the reaction by TLC.

  • After completion of the reaction, quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral fluorinated warfarin analog.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Biological Context: Mechanism of Action of Warfarin Analogs

Warfarin and its analogs exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][2][3] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood coagulation factors.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle Reduced_Vitamin_K Reduced Vitamin K (Hydroquinone) Vitamin_K_Epoxide Vitamin K Epoxide Reduced_Vitamin_K->Vitamin_K_Epoxide γ-Glutamyl Carboxylase Inactive_Factors Inactive Coagulation Factors (Glu) Carboxylated_Factors Carboxylated Coagulation Factors (Active) Vitamin_K Vitamin K (Quinone) Vitamin_K_Epoxide->Vitamin_K VKOR Vitamin_K->Reduced_Vitamin_K VKOR Inactive_Factors->Carboxylated_Factors Carboxylation Warfarin_Analog Fluorinated Warfarin Analog Warfarin_Analog->Vitamin_K_Epoxide Inhibition Warfarin_Analog->Vitamin_K Inhibition

Caption: Inhibition of the Vitamin K Cycle by Warfarin Analogs.

The γ-glutamyl carboxylase enzyme utilizes reduced vitamin K (hydroquinone) as a cofactor to convert glutamate (Glu) residues on coagulation factor precursors into γ-carboxyglutamate (Gla) residues.[4] This carboxylation is essential for the calcium-binding capacity and subsequent activation of these clotting factors.[4] During this process, reduced vitamin K is oxidized to vitamin K epoxide. VKOR is responsible for the reduction of vitamin K epoxide back to vitamin K quinone and subsequently to the active hydroquinone form, thus completing the cycle.[1][4]

By inhibiting VKOR, warfarin analogs deplete the pool of reduced vitamin K, leading to the production of under-carboxylated and therefore inactive coagulation factors.[3] This reduction in active clotting factors results in a decrease in the blood's ability to clot, which is the therapeutic basis of anticoagulation therapy. The development of novel fluorinated analogs may lead to compounds with altered potency, duration of action, and drug-drug interaction profiles.

References

Troubleshooting & Optimization

Purification methods for 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide for researchers and drug development professionals on the purification of 4-Fluoro-2-hydroxybenzaldehyde. This technical support center provides in-depth troubleshooting, FAQs, and detailed protocols to address common challenges in obtaining this key synthetic intermediate with high purity.

Introduction for the Senior Application Scientist

As a key building block in medicinal chemistry and materials science, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final products. Impurities stemming from its synthesis, often via the Reimer-Tiemann or Duff reactions, can include starting materials, regioisomers, and various byproducts that complicate downstream applications.[1][2]

This guide is structured to function as a dedicated technical support resource. It moves beyond simple procedural lists to address the specific, practical challenges a researcher may encounter. By explaining the chemical principles behind each purification step and troubleshooting strategy, this document empowers you to make informed decisions, optimize your workflow, and achieve consistent, high-purity results.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses specific problems encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My crude product is a dark oil or discolored solid. How can I remove the color impurities?

Answer: Discoloration in crude this compound typically arises from phenolic oxidation or polymeric side products formed during synthesis, especially under harsh basic conditions like in the Reimer-Tiemann reaction.[3][4]

Diagnostic Steps:

  • TLC Analysis: Spot the crude material on a silica TLC plate and elute with a moderately polar solvent system (e.g., 4:1 Hexane:Ethyl Acetate). Colored impurities often remain at the baseline or appear as streaks.

  • Solubility Check: Test the solubility of a small sample in a potential recrystallization solvent like isopropyl ether or a hexane/ethyl acetate mixture. Highly colored impurities may be insoluble.

Solutions:

  • Activated Charcoal Treatment: This is the most effective method for removing colored, non-polar impurities. During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Heat for an additional 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Be aware that charcoal can adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If the colored impurities have different polarity from your product, column chromatography is a viable option. A standard silica gel column with a gradient elution from non-polar (e.g., hexane) to moderately polar (e.g., 20:1 to 5:1 petroleum ether/ethyl acetate) can effectively separate the desired light yellow solid from baseline impurities.[5]

Question 2: I'm performing column chromatography, but the product is "tailing" or "streaking" on the TLC and column. What's causing this and how do I fix it?

Answer: Tailing is a common issue when purifying compounds with acidic protons, such as the phenolic hydroxyl group in this compound, on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly interact with your compound, leading to poor separation and elongated spots.[6]

Causality: The interaction is an acid-base phenomenon. The weakly acidic phenol binds to the silica surface, requiring a more polar eluent to be displaced, but this happens slowly and unevenly, causing the characteristic tail.

Solutions:

  • Mobile Phase Modification: The most common solution is to suppress the unwanted interaction by modifying the mobile phase.

    • Add Acetic Acid: Including a small amount of acetic acid (e.g., 0.5-1%) in your eluent will protonate the surface of the silica and any basic impurities, minimizing the ionic interaction with your phenolic product. This is the preferred method for acidic compounds.

    • Use Triethylamine (for basic compounds): While less common for this specific molecule, adding a small amount of triethylamine can be effective if you are trying to separate it from a basic impurity. However, this can make post-column solvent removal more difficult.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral alumina or a bonded-phase silica (like Diol or C18 for reverse-phase chromatography).

Question 3: My NMR spectrum shows signals for both this compound and 2-Fluoro-4-hydroxybenzaldehyde. How do I separate these regioisomers?

Answer: The synthesis of this compound from 3-fluorophenol via ortho-formylation reactions like the Reimer-Tiemann or Duff reaction can often produce the para-substituted regioisomer, 2-Fluoro-4-hydroxybenzaldehyde, as a significant byproduct.[1][2][3] Separation is crucial and achievable due to differences in polarity.

Strategy:

  • Thin Layer Chromatography (TLC): First, optimize a solvent system that shows clear separation between the two isomers on a TLC plate. The ortho-isomer (your desired product) often exhibits intramolecular hydrogen bonding between the hydroxyl and aldehyde groups. This reduces its interaction with the silica gel, typically resulting in a higher Rf value (less polar behavior) compared to the para-isomer.

  • Column Chromatography: Meticulous column chromatography is the most effective method for separation.

    • Column Dimensions: Use a long, narrow column to maximize the separation distance (high number of theoretical plates).

    • Eluent System: Use the optimized, relatively non-polar solvent system from your TLC analysis (e.g., starting with 50:1 and slowly moving to 20:1 petroleum ether/ethyl acetate).[5] A shallow gradient or isocratic elution is often better than a steep gradient for separating close-running spots.

    • Fraction Size: Collect small fractions and analyze each one by TLC before combining the pure fractions.

Question 4: My yield after recrystallization is very low. What are the common causes and how can I improve it?

Answer: Low recovery is a frequent challenge in recrystallization. The goal is to create a solution that is saturated with the desired compound at a high temperature but supersaturated upon cooling.

Potential Causes & Solutions:

  • Incorrect Solvent Choice: The compound may be too soluble in your chosen solvent, even at low temperatures.

    • Solution: The ideal solvent should dissolve the compound completely when hot but very poorly when cold. Test a range of solvents. A patent for a similar compound suggests isopropyl ether is effective.[6] If the compound is too soluble, try a less polar solvent. If it's not soluble enough, try a more polar one.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent the solution from becoming saturated upon cooling, leading to little or no crystal formation.

    • Solution: Add the hot solvent in small portions to the crude material until it just dissolves. If you've added too much, carefully evaporate some of the solvent to re-concentrate the solution.

  • Cooling Too Quickly: Rapidly crashing the solution in an ice bath can trap impurities and lead to the formation of very small crystals or oils.

    • Solution: Allow the hot solution to cool slowly to room temperature on the benchtop. Once it has reached room temperature, then place it in an ice bath to maximize recovery. Insulating the flask can further slow the cooling process.[6]

  • Presence of Oily Impurities: Some impurities can act as "eutectics," preventing your product from crystallizing.

    • Solution: If your product "oils out," try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. If that fails, redissolve the mixture, add a small seed crystal of pure product, and cool slowly. A preliminary pass through a short plug of silica gel can sometimes remove these problematic impurities before attempting recrystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should know for purification?

A1: Understanding the physical properties is essential for planning your purification strategy.

PropertyValueSignificance for Purification
Physical Form Solid-Powder (typically light yellow)Suitable for recrystallization.
Molecular Weight 140.11 g/mol [7]General information for calculations.
Boiling Point 70-72 °CIndicates the compound is volatile and can be purified by distillation or sublimation under vacuum, though these are less common for this solid.
Purity (Commercial) Typically ≥99%Provides a benchmark for your purification goal.
Solubility Slightly soluble in water.[8] Soluble in common organic solvents like ethyl acetate, and dichloromethane.[5]Crucial for selecting solvents for recrystallization and chromatography.

Q2: How should I store purified this compound?

A2: Aldehydes, especially those with phenolic groups, can be sensitive to oxidation. It is recommended to store the purified solid in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and protected from light. Storing at ambient or refrigerated temperatures is acceptable.

Q3: What safety precautions should I take when handling this compound?

A3: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[9][10] Avoid creating and inhaling dust.[9]

Part 3: Experimental Protocols & Workflows

Purification Method Selection Workflow

This diagram outlines the decision-making process for purifying crude this compound.

G Workflow for Purification of this compound start Crude Product analyze Analyze by TLC/NMR start->analyze decision Assess Impurity Profile analyze->decision recryst Recrystallization decision->recryst  Main product with  minor, non-polar  impurities chrom Column Chromatography decision->chrom  Multiple spots,  regioisomers, or  impurities of  similar polarity check_purity1 Check Purity (TLC, NMR, mp) recryst->check_purity1 check_purity2 Check Purity (TLC, NMR, mp) chrom->check_purity2 decision2 Purity >99%? check_purity1->decision2 check_purity2->decision2 decision2->chrom No final_product Pure Product decision2->final_product Yes

Caption: Decision tree for selecting the appropriate purification method.

Protocol 1: Column Chromatography

This protocol is designed to separate this compound from common impurities, including its regioisomer.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Petroleum Ether (or Hexane) and Ethyl Acetate (reagent grade)

  • Chromatography column, flasks, TLC plates

Procedure:

  • Mobile Phase Selection: On a TLC plate, find a solvent system that gives the desired product an Rf value of ~0.3. A typical starting point is 20:1 Petroleum Ether:Ethyl Acetate.[5]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 50:1 Petroleum Ether:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of dichloromethane or ethyl acetate.

    • Add a small amount of silica gel (~2-3 g) to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. This "dry loading" method generally provides better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin eluting with the non-polar solvent system (e.g., 50:1 Petroleum Ether:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase as the column runs (e.g., to 20:1, then 10:1). The rate of increase depends on the separation observed by TLC.

  • Fraction Collection:

    • Collect the eluent in small, numbered test tubes or flasks.

    • Spot every few fractions on a TLC plate, visualize under a UV lamp (254 nm), and identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a light-yellow solid.[5]

Protocol 2: Recrystallization

This protocol is ideal when the crude product is mostly the desired compound with minor impurities that have different solubility profiles.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropyl Ether, Hexane/Ethyl Acetate mixture)

  • Erlenmeyer flask, heating source, filtration apparatus

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude product in ~0.5 mL of a potential solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating. Isopropyl ether has been noted as a suitable solvent in related syntheses.[6][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to achieve full dissolution.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small spatula tip of activated charcoal, and swirl. Reheat for a few minutes.

  • Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • Once the flask has reached ambient temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove residual solvent.

References

Technical Support Center: Recrystallization of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 4-Fluoro-2-hydroxybenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

Q2: What are some common impurities that might be present in crude this compound?

A2: Impurities can originate from starting materials, side-products, or degradation. Common impurities may include unreacted precursors (e.g., 3-fluorophenol), byproducts from incomplete reactions, or the over-oxidized corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid).[1]

Q3: How can I visualize this compound on a Thin Layer Chromatography (TLC) plate?

A3: this compound is a UV-active compound due to its aromatic ring and can be visualized under a UV lamp (typically at 254 nm).[1] Additionally, stains that react with aldehydes or phenols can be used for visualization. A 2,4-dinitrophenylhydrazine (DNPH) stain will produce a yellow or orange spot with the aldehyde functionality. A potassium permanganate stain can also be effective as aldehydes are susceptible to oxidation.[1]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated at a temperature above the compound's melting point. To resolve this, you can try the following:

  • Increase the solvent volume: Add more hot solvent to the oiled-out mixture to fully dissolve the oil, then allow it to cool slowly.

  • Lower the temperature of dissolution: If possible, use a lower temperature to dissolve the compound initially.

  • Change the solvent or use a solvent mixture: A different solvent or the addition of a co-solvent might promote crystal formation over oiling out.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause Suggested Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent.- Try a solvent in which the compound has lower solubility.- Use a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes slightly turbid, then heat to clarify and cool slowly.
The solution is not sufficiently saturated.- Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
The cooling process is too rapid.- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate.
Low Recovery of Purified Product Too much solvent was used.- Before filtering, concentrate the solution by evaporating some of the solvent and then cool it again to allow more crystals to form.
Premature crystallization during hot filtration.- Use a pre-heated funnel and filter flask.- Add a small excess of hot solvent before filtration to ensure the compound remains in solution.
Crystals were lost during transfer or washing.- Ensure all crystals are transferred from the flask to the filter.- Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Formation of Impure Crystals The cooling process was too fast, trapping impurities.- Ensure a slow cooling rate to allow for the formation of a proper crystal lattice.
The crude material contains a high level of impurities.- Consider a preliminary purification step, such as passing the crude material through a short silica plug, before recrystallization.
Colored Impurities in Crystals Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Data Presentation

Physical Properties of this compound and Related Compounds
PropertyThis compound2-Fluoro-4-hydroxybenzaldehyde4-Hydroxybenzaldehyde
Molecular Weight 140.11 g/mol [4]140.11 g/mol 122.12 g/mol
Melting Point 70-72 °C168-170 °C116 °C
Boiling Point 208.2 ± 20.0 °C (Predicted)Not available310-311 °C

Experimental Protocols

Protocol 1: Recrystallization using a Single Solvent (e.g., Isopropyl Ether)

This protocol is adapted from a method used for the isomeric 2-Fluoro-4-hydroxybenzaldehyde and serves as a starting point.[1][2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropyl ether and gently heat the mixture with stirring (e.g., on a hot plate) to dissolve the solid completely. Add more solvent in small portions until the solid is fully dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove any insoluble impurities or activated charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum.

Protocol 2: Recrystallization using a Mixed Solvent System (e.g., Methanol-Water)

This protocol is based on a procedure for the related 3-Fluoro-4-hydroxybenzaldehyde.[3]

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Addition of Anti-solvent: While the solution is hot, add water dropwise until the solution becomes slightly and persistently turbid.

  • Clarification: Add a few drops of hot methanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold methanol-water mixture with the same composition as the crystallization solvent for washing.

Mandatory Visualization

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes oiling_out Compound oils out? crystals_form->oiling_out No low_yield Check yield collect->low_yield add_solvent Add more solvent, reheat, and cool again oiling_out->add_solvent Yes concentrate Concentrate solution (evaporate some solvent) oiling_out->concentrate No add_solvent->cool change_solvent Change solvent or use solvent pair change_solvent->dissolve concentrate->cool concentrate->change_solvent Still no crystals end End low_yield->end Yield OK check_filtrate Concentrate filtrate to recover more product low_yield->check_filtrate Low Yield check_filtrate->end

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Column Chromatography Purification of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Fluoro-2-hydroxybenzaldehyde using column chromatography.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My separation of this compound is poor, with fractions containing multiple compounds. How can I improve this?

A1: Poor separation can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Inappropriate Solvent System: The polarity of your mobile phase (eluent) may not be optimal.

    • Solution: Before running the column, perform Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a composition that provides good separation between your desired product and impurities. An ideal Rf value for this compound is typically in the range of 0.2-0.4.[1] A gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, can also enhance separation.[1]

  • Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.

    • Solution: Ensure your silica gel is uniformly packed as a slurry. Gently tap the column during packing to dislodge any air bubbles and create a homogenous stationary phase.

  • Column Overloading: Applying too much crude material to the column results in broad, overlapping bands.

    • Solution: A general guideline is to load an amount of crude material that is 1-5% of the total weight of the silica gel used.[1]

Q2: The spot for my compound is "tailing" or "streaking" on the TLC plate and on the column. What causes this and how can I fix it?

A2: Tailing is a common issue when purifying phenolic compounds like this compound on silica gel.

  • Cause: The acidic phenolic hydroxyl group can interact strongly with the slightly acidic silica gel, leading to a slow and uneven elution.

  • Solution: To mitigate this, you can add a small amount of a modifier to your mobile phase. Adding 0.5-1% triethylamine can help by neutralizing the acidic sites on the silica. Alternatively, adding a small amount of acetic acid can also sometimes improve the peak shape.

Q3: I am not seeing any compound eluting from the column. Where is my product?

A3: This can be a frustrating issue with several potential causes:

  • Solvent Polarity is Too Low: If the eluent is not polar enough, your compound may not be moving down the column.

    • Solution: Gradually increase the polarity of your solvent system. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.

  • Compound is Highly Retained: Due to strong interactions with the silica gel, your compound might be stuck at the top of the column.

    • Solution: As a last resort, you can try flushing the column with a very polar solvent, such as pure ethyl acetate or even methanol, to elute all remaining compounds.

  • Compound is Not Visible: It's possible your compound has eluted, but you are unable to visualize it.

    • Solution: this compound is a UV-active compound, so it should be visible under a UV lamp (254 nm). You can also use a stain that reacts with aldehydes, such as a 2,4-dinitrophenylhydrazine (DNPH) stain, which will produce a yellow or orange spot. A potassium permanganate stain can also be effective.

Q4: What are some common impurities I should be aware of when purifying this compound?

A4: Impurities can originate from the starting materials or from side reactions during synthesis. Common impurities may include unreacted starting materials such as 3-fluorophenol, or byproducts from over-oxidation, like the corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid).

Data Presentation: Solvent Systems for Aromatic Aldehydes

The optimal eluent system should be determined experimentally using TLC. The following table provides starting points for solvent systems based on data for related aromatic aldehydes.

Compound ClassStationary PhaseEluent System (v/v)Typical Rf Range
Aromatic AldehydesSilica GelHexane / Ethyl Acetate0.2 - 0.5
Phenolic AldehydesSilica GelHexane / Ethyl Acetate0.2 - 0.4[1]
2-Fluoro-4-hydroxybenzaldehyde precursorSilica Geln-Heptane / Ethyl Acetate (10:1 to 5:1)Not specified[2]
Salicylaldehyde (2-hydroxybenzaldehyde)Silica GelHexane / Ethyl Acetate (20:1)~0.6[3]

Experimental Protocol: Column Chromatography of this compound

This is a general protocol that should be optimized for your specific mixture by first performing TLC analysis.

1. Preparation of the Mobile Phase (Eluent):

  • Based on your initial TLC analysis, prepare a suitable solvent system of hexane and ethyl acetate. For example, start with a 9:1 hexane:ethyl acetate mixture.

  • Prepare a sufficient quantity to run the entire column.

2. Column Packing:

  • Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Pour the slurry into your chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase.

  • Drain the excess solvent until the solvent level is just at the top of the silica bed.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.

4. Elution and Fraction Collection:

  • Carefully add your prepared eluent to the top of the column.

  • Begin collecting the eluting solvent in fractions (e.g., in test tubes).

  • If necessary, you can gradually increase the polarity of the eluent during the run (gradient elution) to elute more polar compounds.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Spot each fraction on a TLC plate, elute with your chosen solvent system, and visualize under a UV lamp.

6. Isolation of Pure Product:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Determine Eluent) eluent_prep 2. Prepare Eluent tlc->eluent_prep column_pack 3. Pack Column (Silica Slurry) eluent_prep->column_pack sample_load 4. Load Sample column_pack->sample_load elution 5. Elute with Solvent sample_load->elution collection 6. Collect Fractions elution->collection frac_analysis 7. Analyze Fractions (TLC) collection->frac_analysis combine 8. Combine Pure Fractions frac_analysis->combine evaporation 9. Solvent Evaporation combine->evaporation product Pure Product evaporation->product

Caption: Experimental workflow for the column chromatography purification.

troubleshooting_workflow cluster_separation Poor Separation cluster_tailing Compound Tailing cluster_no_elution No Compound Eluting start Problem Encountered q_rf Is Rf of product 0.2-0.4 on TLC? start->q_rf Poor Separation q_phenolic Is compound phenolic? start->q_phenolic Tailing/Streaking q_polarity Is eluent polarity too low? start->q_polarity No Elution s_eluent Adjust Eluent Polarity q_rf->s_eluent No q_load Was column overloaded (>5% w/w)? q_rf->q_load Yes s_load Reduce Sample Load q_load->s_load Yes s_repack Repack Column Carefully q_load->s_repack No s_modifier Add Modifier to Eluent (e.g., 0.5% Triethylamine) q_phenolic->s_modifier Yes s_increase_polarity Increase Eluent Polarity q_polarity->s_increase_polarity Yes s_flush Flush with Polar Solvent s_increase_polarity->s_flush If still no elution

Caption: Troubleshooting decision tree for common column chromatography issues.

References

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-2-hydroxybenzaldehyde.

FAQs: Common Impurities and Synthetic Routes

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities are typically related to the starting materials, side reactions, and the regioselectivity of the formylation reaction. These include:

  • Unreacted Starting Material: 3-Fluorophenol.

  • Positional Isomers: 2-Fluoro-4-hydroxybenzaldehyde and 6-Fluoro-2-hydroxybenzaldehyde. The formation of these isomers is dependent on the directing effects of the fluorine and hydroxyl groups on the aromatic ring during electrophilic substitution.

  • Over-oxidation Product: 4-Fluoro-2-hydroxybenzoic acid, which can form if the aldehyde is oxidized during the reaction or workup.[1]

  • Byproducts from specific reactions: Depending on the synthetic route, other impurities may arise. For instance, the Reimer-Tiemann reaction can produce chlorinated phenol derivatives.

Q2: Which are the primary synthetic routes for this compound, and what are their general advantages and disadvantages?

A2: The three main synthetic approaches for the formylation of 3-fluorophenol are the Reimer-Tiemann reaction, the Duff reaction, and formylation with paraformaldehyde.

Synthetic RouteAdvantagesDisadvantages
Reimer-Tiemann Reaction Single-step synthesis.Often results in a mixture of ortho and para isomers, and the use of chloroform can lead to chlorinated byproducts. Yields can be moderate.[2]
Duff Reaction Generally good ortho-selectivity. Avoids the use of chloroform.[3]Can require high temperatures and sometimes results in lower yields. The reaction mechanism can be complex.
Formylation with Paraformaldehyde High ortho-selectivity, good yields, and milder reaction conditions compared to the Duff reaction.[1]May require the use of a Lewis acid catalyst and anhydrous conditions.
Multi-step Synthesis (via Grignard) High purity and excellent regioselectivity.Longer reaction sequence involving protection, bromination, Grignard reagent formation, and deprotection.[4]

Troubleshooting Guides

Issue 1: Presence of Positional Isomers in the Final Product

Problem: My final product shows significant contamination with 2-Fluoro-4-hydroxybenzaldehyde and/or 6-Fluoro-2-hydroxybenzaldehyde.

Possible Causes & Solutions:

  • Reaction Selectivity: The chosen synthetic method may have poor regioselectivity. The hydroxyl group is a strong ortho-, para-director, while fluorine is a weaker ortho-, para-director. This can lead to substitution at various positions on the aromatic ring.

    • Solution: For high regioselectivity, consider the formylation of 3-fluorophenol with paraformaldehyde and a suitable catalyst, which is known to favor ortho-formylation.[1] Alternatively, a multi-step synthesis involving a directed ortho-metalation or the use of protecting groups can provide greater control over the position of formylation.

  • Ineffective Purification: The purification method may not be adequate to separate the isomers.

    • Solution: Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase, such as a phenyl-hydride column, which can effectively separate aromatic positional isomers based on differences in π–π interactions. Normal phase chromatography on silica gel with an optimized solvent system (e.g., hexane/ethyl acetate gradient) can also be effective.

Issue 2: Formation of 4-Fluoro-2-hydroxybenzoic Acid

Problem: My product is contaminated with a significant amount of the corresponding carboxylic acid.

Possible Causes & Solutions:

  • Oxidation during Reaction: The aldehyde product can be susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. Ensure that all reagents and solvents are free of peroxides.

  • Oxidation during Workup: Exposure to air during the workup, particularly under basic conditions, can promote oxidation.

    • Solution: Minimize the time the reaction mixture is exposed to air during the workup. Acidify the reaction mixture promptly after the reaction is complete.

  • Purification Strategy: The carboxylic acid impurity can be removed through chemical means.

    • Solution: During an extractive workup, wash the organic layer containing the product with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic 4-fluoro-2-hydroxybenzoic acid will be deprotonated and extracted into the aqueous layer, while the less acidic phenolic aldehyde remains in the organic phase.

Impurity Profile Overview

The following table summarizes the common impurities observed in the different synthetic routes for this compound. Precise quantitative data is often not available in the literature, so the levels are indicated qualitatively.

ImpurityReimer-Tiemann ReactionDuff ReactionFormylation with ParaformaldehydeMulti-step Grignard Synthesis
3-Fluorophenol Minor to MajorMinor to MajorMinorTrace
2-Fluoro-4-hydroxybenzaldehyde MajorMinorMinorNot typically observed
6-Fluoro-2-hydroxybenzaldehyde MinorTraceTraceNot typically observed
4-Fluoro-2-hydroxybenzoic acid MinorMinorMinorTrace
Chlorinated Byproducts Minor to MajorNot applicableNot applicableNot applicable

Experimental Protocols

Synthesis of this compound via Formylation with Paraformaldehyde[1]

This method offers high ortho-selectivity and good yields.

Materials:

  • 3-Fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 N Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an argon atmosphere, add anhydrous MgCl₂ (2.0 eq) and paraformaldehyde (3.0 eq).

  • Add anhydrous THF via syringe.

  • Add triethylamine (2.0 eq) dropwise and stir the mixture for 10 minutes.

  • Add 3-fluorophenol (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 75°C) for 4 hours.

  • Cool the reaction to room temperature and add diethyl ether.

  • Wash the organic phase sequentially with 1 N HCl and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

HPLC Method for Impurity Profiling

This method is suitable for the separation and quantification of this compound and its common non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

Visualizations

Synthesis_Pathways cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Main Product 3-Fluorophenol 3-Fluorophenol RT Reimer-Tiemann (CHCl3, NaOH) 3-Fluorophenol->RT Duff Duff Reaction (Hexamethylenetetramine) 3-Fluorophenol->Duff Paraform Formylation (Paraformaldehyde, MgCl2, Et3N) 3-Fluorophenol->Paraform Product This compound RT->Product Duff->Product Paraform->Product

Caption: Primary synthetic routes to this compound.

Impurity_Formation cluster_impurities Common Impurities Product This compound Unreacted Unreacted 3-Fluorophenol Product->Unreacted Incomplete Reaction Isomer1 Positional Isomer (2-Fluoro-4-hydroxybenzaldehyde) Product->Isomer1 Lack of Regioselectivity Isomer2 Positional Isomer (6-Fluoro-2-hydroxybenzaldehyde) Product->Isomer2 Lack of Regioselectivity Oxidation Over-oxidation Product (4-Fluoro-2-hydroxybenzoic acid) Product->Oxidation Oxidation

Caption: Common impurities in this compound synthesis.

Troubleshooting_Workflow Start Crude Product Analysis (HPLC/GC-MS) Identify Identify Major Impurity Start->Identify Decision Select Purification Strategy Identify->Decision Recrystallization Recrystallization Decision->Recrystallization Crystalline solid with thermally stable impurities Column Column Chromatography Decision->Column Mixture of isomers or non-crystalline product AcidBase Acid-Base Extraction Decision->AcidBase Presence of acidic (e.g., carboxylic acid) or basic impurities Pure Pure Product Recrystallization->Pure Column->Pure AcidBase->Pure

Caption: Decision workflow for purification of this compound.

References

Technical Support Center: Optimizing 4-Fluoro-2-hydroxybenzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Fluoro-2-hydroxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods involve the formylation of 3-fluorophenol. Key approaches include:

  • Ortho-Formylation with MgCl₂-Et₃N and Paraformaldehyde: This is a modern, high-yield method that offers excellent regioselectivity for the ortho position.[1][2][3]

  • Reimer-Tiemann Reaction: A classic method that uses chloroform and a strong base to introduce the aldehyde group. While well-established, it can suffer from lower yields and the formation of isomeric byproducts.[4][5][6][7][8]

  • Duff Reaction: This reaction uses hexamine as the formylating agent and requires strongly electron-donating groups on the aromatic ring.[9]

  • Multi-step Synthesis via Grignard Reagent: This involves protecting the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reagent formation, reaction with a formylating agent like DMF, and subsequent deprotection.[10]

Q2: My overall yield is consistently low. What are the general causes?

A2: Low yields can stem from several factors across different methods. Common culprits include incomplete reactions due to impure reagents or non-optimal temperatures, formation of byproducts such as the para-isomer or polymeric resins (especially in the Reimer-Tiemann reaction), and mechanical losses during workup and purification.[11]

Q3: What are the typical impurities I might encounter?

A3: Common impurities include unreacted 3-fluorophenol, the undesired 2-fluoro-4-hydroxybenzaldehyde isomer, and polymeric byproducts. In specific cases, like the MgCl₂-Et₃N method, methoxymethyl (MOM) derivatives of the phenol can form if reaction times are prolonged.[2][12]

Q4: What are the most effective purification techniques?

A4: The crude product can be effectively purified using:

  • Silica Gel Column Chromatography: A common method to separate the desired product from starting materials and byproducts. A typical eluent system is a gradient of petroleum ether and ethyl acetate.[13]

  • Recrystallization: This technique can be used to obtain a highly pure product. Isopropyl ether has been suggested as a suitable solvent for recrystallization.[12]

  • Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehyde impurities by forming a water-soluble bisulfite adduct, which can then be isolated and hydrolyzed back to the pure aldehyde.[12]

Q5: How can I monitor the reaction's progress?

A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. The product, this compound, is a UV-active compound and can be visualized under a 254 nm UV lamp.[12] Stains like potassium permanganate or 2,4-dinitrophenylhydrazine (DNPH) can also be used, as they react with the aldehyde and phenol functional groups.[12]

Synthesis Method Comparison

MethodKey ReagentsTypical ConditionsReported YieldProsCons
Ortho-Formylation 3-Fluorophenol, MgCl₂, Et₃N, ParaformaldehydeReflux in anhydrous THF or Acetonitrile for 2-5 hours.[2][3][13]~65-90%[13]High yield, excellent ortho-selectivity, milder conditions.[3]Requires anhydrous conditions; reagent quality is critical.
Reimer-Tiemann 3-Fluorophenol, Chloroform (CHCl₃), Strong Base (e.g., NaOH)Biphasic system, heated to initiate the exothermic reaction.[7]ModerateWell-established, single-step process.Often low yields, formation of para-isomer and tarry residues, use of hazardous chloroform.[11]
Duff Reaction 3-Fluorophenol, Hexamine, Glyceroboric acidHigh temperature (150-160°C).[14]ModerateAvoids chlorinated solvents.Generally inefficient, requires high temperatures.[9]
Grignard Route 3-Fluorophenol, Protecting Group, Brominating Agent, Mg, DMFMulti-step process involving protection, bromination, Grignard formation, formylation, and deprotection.[10]GoodHigh purity achievable.[10]Multi-step process increases complexity and time.

Troubleshooting Guides

Ortho-Formylation (MgCl₂/Et₃N/Paraformaldehyde Method)

Q: The reaction is sluggish, or the conversion of 3-fluorophenol is low. What could be wrong?

A: Incomplete reactions are often traced back to reagent and condition sensitivity.

  • Moisture Contamination: This reaction is sensitive to water. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Reagents like MgCl₂ must be anhydrous, and solvents like THF must be freshly distilled or dried.[3]

  • Reagent Quality: Use high-purity, anhydrous MgCl₂. Paraformaldehyde can depolymerize over time; use a fresh, high-quality source.

  • Insufficient Heating: The reaction typically requires heating to reflux to proceed efficiently. Ensure the reaction mixture reaches and maintains the appropriate temperature (approx. 75°C for THF).[3]

Q: I'm observing significant byproduct formation. How can I improve selectivity?

A: While this method is highly ortho-selective, side reactions can occur.

  • Extended Reaction Time: Prolonged heating can sometimes lead to the formation of byproducts. Monitor the reaction by TLC and quench it once the starting material is consumed.

  • Incorrect Stoichiometry: Ensure the molar ratios of the reagents are correct as per the established protocol. An excess of paraformaldehyde or base can potentially lead to side reactions.

Reimer-Tiemann Reaction Troubleshooting

Q: My reaction produced a large amount of dark, tarry residue with a very low yield of the desired product. How can I prevent this?

A: Tar formation is a classic problem with the Reimer-Tiemann reaction, often caused by the polymerization of the phenol under harsh basic conditions.[11]

  • High Reaction Temperature: The reaction is exothermic. While initial heating is needed, the temperature should be carefully controlled to prevent it from running away, which accelerates polymerization.[7][11]

  • Base Concentration: The concentration of the hydroxide solution is crucial. If it's too high, it can promote side reactions.

  • Efficient Mixing: In the biphasic system, vigorous stirring is essential to ensure the reagents interact effectively, which can improve the yield of the desired product over polymerization. The use of a phase-transfer catalyst can also be beneficial.[7]

Q: My product is a mixture of ortho and para isomers. How can I increase the yield of the ortho product (this compound)?

A: The Reimer-Tiemann reaction can produce both isomers.[5] Ortho-selectivity is generally favored due to an interaction between the phenoxide ion and the electrophilic dichlorocarbene intermediate.[7][8] To favor the ortho product, ensure a high concentration of the phenoxide by using a sufficiently strong base. The isomers can typically be separated by column chromatography or fractional distillation.[4]

Experimental Protocols

Protocol 1: Ortho-Formylation using MgCl₂, Et₃N, and Paraformaldehyde

This protocol is adapted from general procedures for the ortho-formylation of phenols.[3][13]

  • Preparation: In a dry, three-necked, round-bottomed flask purged with argon, add anhydrous magnesium chloride (1.1-1.5 equivalents) and paraformaldehyde (2-3 equivalents).

  • Solvent and Base Addition: Add anhydrous acetonitrile or tetrahydrofuran (THF) via syringe. Stir the mixture and add triethylamine (2-2.5 equivalents) dropwise.

  • Substrate Addition: Add 3-fluorophenol (1 equivalent) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 75-80°C) for 3-5 hours. Monitor the reaction progress using TLC.

  • Workup: After cooling to room temperature, quench the reaction by adding 1 M hydrochloric acid (HCl).

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude residue by silica gel column chromatography, typically using a gradient of petroleum ether/ethyl acetate as the eluent, to yield this compound as a light-yellow solid.[13]

Protocol 2: Reimer-Tiemann Reaction

This is a general protocol for the Reimer-Tiemann reaction.[6][7]

  • Preparation: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve 3-fluorophenol (1 equivalent) in an aqueous solution of sodium hydroxide (3-4 equivalents).

  • Reagent Addition: Heat the solution to 60-70°C. Add chloroform (1.5 equivalents) dropwise through the dropping funnel while stirring vigorously. The reaction is exothermic, and the temperature should be maintained.

  • Reaction: After the addition is complete, continue to stir the mixture at 60-70°C for an additional 1-2 hours.

  • Workup: Cool the reaction mixture and acidify it with dilute sulfuric acid or hydrochloric acid. This will neutralize the excess base and hydrolyze the intermediate.

  • Isolation: The product can be isolated by steam distillation. The unreacted phenol and the ortho-isomer will distill over, leaving the para-isomer and resinous material behind.[4]

  • Purification: The collected distillate can be extracted with an organic solvent (e.g., diethyl ether). The organic layer is then dried and concentrated. Further purification can be achieved by column chromatography to separate the ortho and para isomers.

Visualizations

Ortho_Formylation_Workflow Workflow for Ortho-Formylation Synthesis prep 1. Preparation (Flask, Ar, MgCl2, (CH2O)n) reagents 2. Add Solvents & Base (Anhydrous THF, Et3N) prep->reagents substrate 3. Add Substrate (3-Fluorophenol) reagents->substrate reaction 4. Reaction (Reflux 3-5h, TLC Monitoring) substrate->reaction workup 5. Workup (Cool, Quench with HCl) reaction->workup extraction 6. Extraction (Ethyl Acetate) workup->extraction purify 7. Purification (Column Chromatography) extraction->purify product Final Product (this compound) purify->product

Caption: Experimental workflow for the ortho-formylation of 3-fluorophenol.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield start Problem: Low Yield or Incomplete Reaction check_moisture Check for Moisture? (Anhydrous Reagents/Solvents, Inert Atmosphere) start->check_moisture check_temp Check Reaction Temp? (Consistent Reflux) check_moisture->check_temp No solution_dry Solution: Dry all glassware, solvents, and use inert atmosphere. check_moisture->solution_dry Yes check_reagents Check Reagent Quality? (Fresh Paraformaldehyde, Anhydrous MgCl2) check_temp->check_reagents No solution_temp Solution: Ensure stable heating to maintain reflux. check_temp->solution_temp Yes solution_reagents Solution: Use fresh, high-purity reagents. check_reagents->solution_reagents Yes

Caption: Troubleshooting flowchart for low yield in formylation reactions.

References

Technical Support Center: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-2-hydroxybenzaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound from 3-fluorophenol are direct ortho-formylation reactions. The primary examples include:

  • Magnesium Chloride/Paraformaldehyde Method: This is a regioselective method that gives exclusively the ortho-formylation product.

  • Reimer-Tiemann Reaction: A classic method for ortho-formylation of phenols using chloroform and a strong base. However, its regioselectivity is not always high, and it can produce a mixture of isomers.[1][2]

  • Duff Reaction: This reaction uses hexamine as the formylating agent and typically favors ortho-formylation. It is known for being experimentally simple but can suffer from low yields.[3][4]

  • Multi-step Synthesis via Grignard Reaction: A more complex, multi-step approach that involves protection of the hydroxyl group, followed by bromination, Grignard reagent formation, formylation with DMF, and deprotection. This method can achieve high purity.[5]

Q2: What are the typical yields for these methods?

A2: Yields can vary significantly based on the chosen method and optimization of reaction conditions. The following table provides a general comparison:

Synthesis MethodReported YieldReference
MgCl₂/Paraformaldehyde~65%[6]
Reimer-Tiemann ReactionGenerally low to moderate[7][8]
Duff ReactionGenerally inefficient[4]
Multi-step via GrignardHigh purity, overall yield dependent on all steps[5]

Q3: What are the main side products I should be aware of?

A3: The formation of side products is a common cause of low yield. Key side products for each method include:

  • MgCl₂/Paraformaldehyde Method: Formation of 2-methoxymethylphenol derivatives can occur with prolonged reaction times.[9]

  • Reimer-Tiemann Reaction: The primary side product is the isomeric para-formylated product (2-Fluoro-4-hydroxybenzaldehyde). The ortho:para ratio can be influenced by the reaction conditions.[2][10]

  • Duff Reaction: Di-formylation at both ortho positions can occur if both are available. Resin/polymer formation is also a known side reaction.

  • Multi-step via Grignard: Side reactions can occur at each step, for example, incomplete reaction or formation of byproducts during bromination or the Grignard reaction.

Q4: How can I purify the final product?

A4: Common purification techniques for this compound include:

  • Recrystallization: Isopropyl ether is a suggested solvent for recrystallization.

  • Column Chromatography: A silica gel column with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the product from impurities.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Low Yield in Ortho-Formylation with MgCl₂ and Paraformaldehyde

Problem: The reaction results in a low yield of this compound.

Potential CauseSuggested Solution
Moisture in Reagents/Solvent Ensure all reagents, especially magnesium chloride and paraformaldehyde, and the solvent (e.g., THF or acetonitrile) are anhydrous. The use of anhydrous MgCl₂ beads is crucial; powder dried over P₄O₁₀ may not be sufficient.[11][12]
Insufficient Reagent Stoichiometry Use at least two equivalents of magnesium chloride and an excess of paraformaldehyde to ensure a faster reaction and higher yield.[9][11]
Prolonged Reaction Time Extended reaction times can lead to the formation of 2-methoxymethyl-3-fluorophenol as a byproduct. Monitor the reaction progress by TLC to determine the optimal reaction time.[9]
Incomplete Reaction The electron-withdrawing nature of the fluorine atom can slow down the reaction. Ensure adequate heating (reflux) and stirring to promote the reaction.[9]
Low Yield and Poor Regioselectivity in the Reimer-Tiemann Reaction

Problem: The Reimer-Tiemann reaction of 3-fluorophenol gives a low yield and a mixture of ortho and para isomers.

Potential CauseSuggested Solution
Poor Regioselectivity The ortho:para ratio is influenced by the cation of the base used. Using a base with a cation that can chelate with the phenoxide can favor ortho-formylation.[2][10] Running the reaction in the presence of cyclodextrins has also been shown to favor the para-product.[1]
Low Reactivity The deactivating effect of the fluorine atom can lead to low yields. Ensure vigorous stirring in the biphasic system to maximize the interfacial area for the reaction to occur. The use of a phase-transfer catalyst can be beneficial.[13]
Decomposition of Product The product can be sensitive to the strongly basic conditions and high temperatures, leading to decomposition. Carefully control the reaction temperature and minimize the reaction time.
Side Reactions Dichlorocarbene can react with other functional groups if present in the substrate. This reaction may not be suitable for complex molecules.[13]
Low Yield in the Duff Reaction

Problem: The Duff reaction with 3-fluorophenol results in a low yield of the desired product.

Potential CauseSuggested Solution
Generally Inefficient Reaction The Duff reaction is known for its often low yields.[4] Consider using a modified procedure, such as performing the reaction in anhydrous trifluoroacetic acid, which can improve yields for some substrates.[14]
Di-formylation If both ortho positions are available, di-formylation can be a significant side reaction. Carefully control the stoichiometry of hexamine to the phenol to favor mono-formylation.
Polymer/Resin Formation Phenol-formaldehyde type resin formation can occur. Avoid excessively high temperatures and prolonged reaction times.
Deactivating Substituent The electron-withdrawing fluorine atom on the phenol ring can decrease the nucleophilicity of the ring, leading to a slower reaction and lower yield.

Experimental Protocols

Ortho-Formylation of 3-Fluorophenol using MgCl₂ and Paraformaldehyde

This protocol is adapted from a general procedure for the ortho-formylation of phenols.

Materials:

  • 3-Fluorophenol

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Paraformaldehyde

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile

  • 1N Hydrochloric Acid (HCl)

  • Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous MgCl₂ (2 equivalents) and paraformaldehyde (3 equivalents).

  • Add anhydrous THF or acetonitrile via syringe.

  • Add anhydrous triethylamine (2 equivalents) dropwise via syringe and stir the mixture for 10 minutes.

  • Add 3-fluorophenol (1 equivalent) dropwise via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and add ether.

  • Wash the organic phase successively with 1N HCl and water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 3-Fluorophenol reagents Add Anhydrous MgCl₂, Paraformaldehyde, and Et₃N in Anhydrous THF start->reagents reflux Reflux Reaction Mixture reagents->reflux workup Aqueous Workup (HCl wash) reflux->workup extraction Extraction with Ether workup->extraction drying Drying and Concentration extraction->drying crude_product Crude this compound drying->crude_product purification_choice Purification Method crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid pure_product Pure this compound column->pure_product recrystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions problem Low Yield of this compound cause1 Moisture Contamination problem->cause1 cause2 Incorrect Stoichiometry problem->cause2 cause3 Side Reactions (e.g., Isomer formation, Di-formylation) problem->cause3 cause4 Incomplete Reaction problem->cause4 cause5 Product Decomposition problem->cause5 solution1 Use Anhydrous Reagents and Solvents cause1->solution1 solution2 Optimize Reagent Ratios cause2->solution2 solution3 Monitor Reaction and Control Conditions cause3->solution3 solution4 Adjust Reaction Time and Temperature cause4->solution4 solution5 Use Milder Conditions / Phase Transfer Catalyst cause5->solution5

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Formylation of 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the formylation of 3-fluorophenol.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when formylating 3-fluorophenol?

The formylation of 3-fluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strong activating group and is ortho, para-directing. The fluorine atom (-F) is a deactivating group but is also ortho, para-directing. The directing effects of the hydroxyl group are dominant. Therefore, the formyl group (-CHO) is expected to add to the positions ortho and para to the hydroxyl group. This results in the formation of two primary isomers: 2-hydroxy-4-fluorobenzaldehyde (para-formylation) and 2-hydroxy-6-fluorobenzaldehyde (ortho-formylation). The electronic and steric effects of the fluorine atom can influence the ratio of these products.

Q2: Which formylation reaction is most suitable for 3-fluorophenol?

Several classical formylation reactions can be applied to phenols, each with its own advantages and disadvantages. The choice of method can influence the regioselectivity and yield. Common methods include:

  • Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. It is a versatile method for introducing a formyl group.[1][2]

  • Duff Reaction: This reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic acid or trifluoroacetic acid. It is known for its operational simplicity and typically favors ortho-formylation.[3][4]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in a basic solution to generate a dichlorocarbene intermediate, which then electrophilically attacks the phenoxide ring.[1][5] It often gives a mixture of ortho and para isomers, with the ortho isomer usually predominating.[1]

  • Magnesium-Mediated ortho-Formylation: This method utilizes paraformaldehyde in the presence of magnesium chloride and a base like triethylamine. It is known to be highly selective for ortho-formylation of phenols.[6][7]

The optimal method will depend on the desired regioselectivity and the scale of the reaction.

Q3: What are the common side reactions observed during the formylation of 3-fluorophenol?

Several side reactions can occur, leading to impurities and reduced yields. These include:

  • Di-formylation: If both ortho positions are available and the reaction conditions are harsh, a second formyl group can be introduced to the ring.[8]

  • Polymer/Resin Formation: Phenols can react with formaldehyde (or its equivalents) to form phenolic resins, especially under acidic or basic conditions at elevated temperatures.[8]

  • O-Formylation: The hydroxyl group of the phenol can be formylated to produce a formate ester.

  • Substitution of the formyl group: In some cases, the formyl group of the product can be substituted by other reagents present in the reaction mixture.[9]

Careful control of reaction parameters such as stoichiometry, temperature, and reaction time is crucial to minimize these side reactions.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete reaction - Increase reaction time and monitor progress by TLC. - Increase the reaction temperature cautiously, as this may also promote side reactions.[8]
Decomposition of reagents - Ensure all reagents are fresh and of high purity. - For moisture-sensitive reactions like the Vilsmeier-Haack and MgCl₂-mediated formylation, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[10]
Ineffective Vilsmeier reagent formation - Prepare the Vilsmeier reagent in situ at a low temperature (e.g., 0 °C) before adding the 3-fluorophenol.[1]
Poor activation of the phenol - In the Reimer-Tiemann reaction, ensure a sufficiently strong base is used to deprotonate the phenol to the more reactive phenoxide.[5]
Issue 2: Formation of Multiple Products and Isomers
Possible Cause Suggested Solution
Lack of regioselectivity - To favor para-formylation: In the Reimer-Tiemann reaction, the addition of cyclodextrins can enhance the formation of the para isomer by sterically blocking the ortho positions.[11] - To favor ortho-formylation: The Duff reaction and magnesium-mediated formylation are generally selective for the ortho position.[4][6]
Di-formylation - Reduce the molar ratio of the formylating agent (e.g., HMTA in the Duff reaction) relative to the 3-fluorophenol.[8] - Monitor the reaction closely and stop it once the desired mono-formylated product is maximized.[8]
Issue 3: Product Purification Challenges
Possible Cause Suggested Solution
Difficulty separating ortho and para isomers - Utilize column chromatography with a carefully selected eluent system. The polarity difference between the isomers may allow for separation. A gradient elution from a non-polar to a more polar solvent system is often effective.[12] - Recrystallization can be attempted if a suitable solvent is found that selectively dissolves one isomer over the other at different temperatures.[12]
Presence of resinous byproducts - An aqueous workup with a base wash can help remove some acidic resinous materials. - Column chromatography is typically necessary to separate the desired product from polymeric impurities.
Product tailing on silica gel column - The phenolic hydroxyl group can interact with the acidic silica gel, causing tailing. Adding a small amount of a modifier like acetic acid or triethylamine to the eluent can help to obtain sharper peaks.[13]

Experimental Protocols

Vilsmeier-Haack Formylation of 3-Fluorophenol (General Procedure)

This protocol is adapted from a general procedure for the formylation of electron-rich arenes.[1][14]

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF, 3 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30 minutes.

  • Formylation: Dissolve 3-fluorophenol (1 eq.) in a minimal amount of anhydrous dichloromethane (DCM). Add the phenolic solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate. Stir vigorously for 30-60 minutes to hydrolyze the intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Duff Reaction of 3-Fluorophenol (General Procedure)

This protocol is a general procedure for the ortho-formylation of phenols.[4][11]

  • Reaction Setup: In a round-bottom flask, combine 3-fluorophenol (1 eq.) and hexamethylenetetramine (HMTA, 1.5 eq.).

  • Reaction: Add glacial acetic acid or trifluoroacetic acid as the solvent. Heat the mixture to 100-150 °C and stir for several hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture and add an aqueous solution of a strong acid, such as sulfuric acid, to hydrolyze the intermediate imine. Heat the mixture to complete the hydrolysis.

  • Work-up and Purification: After cooling, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Data Summary

Product Characterization
Compound Structure Molecular Formula Molecular Weight Melting Point (°C)
2-Hydroxy-4-fluorobenzaldehyde
alt text
C₇H₅FO₂140.11 g/mol 70[15]
2-Hydroxy-6-fluorobenzaldehyde
alt text
C₇H₅FO₂140.11 g/mol 32-35[16]
Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Peaks (cm⁻¹)
2-Hydroxy-4-fluorobenzaldehyde 9.7 (s, 1H, CHO), 11.2 (s, 1H, OH), 6.7-7.6 (m, 3H, Ar-H)196 (C=O), 165 (d, C-F), 162 (C-OH), 105-135 (Ar-C)3100-3300 (O-H), 1650 (C=O)
2-Hydroxy-6-fluorobenzaldehyde ~10.4 (s, 1H, CHO), ~7.2-7.6 (m, 3H, Ar-H)[17]~187 (C=O), ~162 (d, C-F), ~115-160 (Ar-C)[17]3000-3300 (O-H), 1660 (C=O)

Note: NMR data can vary depending on the solvent and instrument frequency.

Visualizations

Formylation_of_3_Fluorophenol cluster_start Starting Material cluster_reactions Formylation Reactions cluster_products Potential Products 3-Fluorophenol 3-Fluorophenol Vilsmeier-Haack Vilsmeier-Haack 3-Fluorophenol->Vilsmeier-Haack Duff Reaction Duff Reaction 3-Fluorophenol->Duff Reaction Reimer-Tiemann Reimer-Tiemann 3-Fluorophenol->Reimer-Tiemann Mg-mediated Mg-mediated 3-Fluorophenol->Mg-mediated 2-hydroxy-4-fluorobenzaldehyde 2-Hydroxy-4-fluorobenzaldehyde (para-isomer) Vilsmeier-Haack->2-hydroxy-4-fluorobenzaldehyde 2-hydroxy-6-fluorobenzaldehyde 2-Hydroxy-6-fluorobenzaldehyde (ortho-isomer) Vilsmeier-Haack->2-hydroxy-6-fluorobenzaldehyde Duff Reaction->2-hydroxy-6-fluorobenzaldehyde Major Reimer-Tiemann->2-hydroxy-4-fluorobenzaldehyde Minor Reimer-Tiemann->2-hydroxy-6-fluorobenzaldehyde Major Mg-mediated->2-hydroxy-6-fluorobenzaldehyde Exclusive

Caption: Reaction pathways for the formylation of 3-fluorophenol.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_yield Low/No Yield issue->low_yield Low Yield multiple_products Multiple Products issue->multiple_products Impure Product purification_problem Purification Issues issue->purification_problem Purification Difficult check_reagents Check Reagent Quality & Anhydrous Conditions low_yield->check_reagents adjust_stoichiometry Adjust Stoichiometry multiple_products->adjust_stoichiometry column_chrom Optimize Column Chromatography purification_problem->column_chrom optimize_conditions Optimize Time/ Temperature check_reagents->optimize_conditions success Successful Synthesis optimize_conditions->success change_method Change Formylation Method for Regioselectivity adjust_stoichiometry->change_method change_method->success recrystallize Attempt Recrystallization column_chrom->recrystallize recrystallize->success

Caption: General troubleshooting workflow for formylation reactions.

References

Removal of unreacted starting materials from 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the removal of unreacted starting materials and other impurities from 4-Fluoro-2-hydroxybenzaldehyde.

Troubleshooting Guides

This section addresses specific issues users might encounter during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Recrystallization Issues

Question: My recrystallization of this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low recovery during recrystallization is a common challenge. Below are several potential causes and corresponding troubleshooting steps:

Potential CauseExplanationRecommended Solution
High Solubility in Chosen Solvent The compound may be too soluble in the recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor.Experiment with different solvents or solvent mixtures. A patent for the synthesis of the similar 2-fluoro-4-hydroxybenzaldehyde suggests recrystallization from isopropyl ether.[1] If your product is too soluble, try adding a less polar "anti-solvent" (e.g., hexane) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals that trap impurities and may be difficult to collect.Allow the hot, saturated solution to cool to room temperature slowly before transferring it to an ice bath. Insulating the flask can help to slow down the cooling process.
Insufficient Concentration If the initial solution is too dilute, crystallization may be incomplete or not occur at all.Before cooling, gently heat the solution to evaporate some of the solvent to achieve a more concentrated, saturated solution. Be careful not to evaporate too much solvent, which could cause the product to "oil out".
Presence of Oily Impurities Oily impurities can sometimes inhibit crystal formation or cause the product to separate as an oil.Try adding a small amount of activated charcoal to the hot solution to adsorb these impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool.
Column Chromatography Issues

Question: I am experiencing poor separation of this compound from its impurities using column chromatography. What can I do to improve the separation?

Answer: Poor separation on a column can be attributed to several factors. Consider the following troubleshooting tips:

Potential CauseExplanationRecommended Solution
Inappropriate Solvent System (Mobile Phase) The polarity of your mobile phase may not be optimal for separating your target compound from impurities like unreacted 3-fluorophenol or isomeric byproducts.The key is to find a solvent system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate before running the column. An ideal Rf for the desired compound is typically between 0.2 and 0.4.[2] For this compound, a gradient of ethyl acetate in a non-polar solvent like hexane or heptane is a good starting point. A patent for a related compound suggests an ethyl acetate/n-heptane mixture.[1]
Improper Column Packing An improperly packed column with channels, cracks, or air bubbles will lead to uneven solvent flow and poor separation.Ensure the silica gel is uniformly packed as a slurry in the initial, least polar mobile phase. Gently tap the column during packing to settle the silica gel and remove any air bubbles.
Column Overloading Applying too much crude material to the column will result in broad, overlapping bands, making separation difficult.As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.[2]
Compound Tailing on TLC/Column The phenolic hydroxyl group of this compound can interact strongly with the acidic silica gel, leading to tailing of the spot/band.Add a small amount of a modifying agent to your mobile phase, such as 0.5-1% triethylamine or acetic acid, to suppress this interaction.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: Common impurities can arise from the starting materials or side reactions during synthesis. These may include:

  • Unreacted 3-fluorophenol: This is a common starting material and can be carried through the workup.

  • Isomeric Byproducts: Depending on the formylation method used (e.g., Reimer-Tiemann or Duff reaction), you may have isomeric impurities such as 2-fluoro-4-hydroxybenzaldehyde.

  • Over-oxidation Product: The aldehyde group can be oxidized to a carboxylic acid, forming 4-fluoro-2-hydroxybenzoic acid.[2]

Q2: How can I effectively remove unreacted 3-fluorophenol?

A2: Unreacted 3-fluorophenol can often be removed through an extractive workup or column chromatography. A wash with a dilute aqueous base (like sodium bicarbonate or sodium carbonate) can help to deprotonate the more acidic phenol and extract it into the aqueous layer. However, since the desired product also has a phenolic hydroxyl group, this must be done carefully to avoid significant product loss. Column chromatography is generally more effective for separating compounds with similar functionalities.

Q3: How can I visualize this compound and its common impurities on a TLC plate?

A3: this compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm).[2] Additionally, stains that react with aldehydes and phenols can be used. A 2,4-dinitrophenylhydrazine (DNPH) stain will react with the aldehyde to give a yellow or orange spot, while a potassium permanganate stain can also be effective as aldehydes are readily oxidized.[2]

Data Presentation

Physical and Solubility Properties
PropertyThis compound4-Hydroxybenzaldehyde
Molecular Weight 140.11 g/mol [3]122.12 g/mol
Melting Point 70-72 °C112-116 °C[4]
Boiling Point 219.2 °C (Predicted)[5]Sublimes
Water Solubility Slightly soluble[6]1.38 g/100 mL (30.5 °C)[4]
Ethanol Solubility SolubleEasily soluble[4]
Methanol Solubility SolubleEasily soluble
Acetone Solubility SolubleEasily soluble[4]
Ethyl Acetate Solubility SolubleEasily soluble[4]
Dichloromethane Solubility SolubleSoluble
Toluene Solubility SolubleSoluble (3.68 g/mL at 65 °C)[4]
Hexane Solubility Sparingly solubleSparingly soluble
Typical Purification Outcomes

The following data is based on a patented procedure for the closely related isomer, 2-fluoro-4-hydroxybenzaldehyde, and serves as a representative example.[1]

Purification MethodStarting MaterialSolvent/EluentYieldPurity (by HPLC)
RecrystallizationCrude 2-fluoro-4-hydroxybenzaldehydeIsopropyl ether76.4%99.6%
Column ChromatographyCrude 1-bromo-2-fluoro-4-methoxybenzeneEthyl acetate: n-heptane (1:10 to 1:5)44.9%97.3%

Experimental Protocols

Recrystallization of this compound (Adapted Protocol)

This protocol is adapted from a patented synthesis method for a similar compound.[1]

  • Dissolve the crude this compound in a minimal amount of hot isopropyl ether (heated to approximately 60-65°C).

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Perform a hot filtration to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold isopropyl ether.

  • Dry the purified crystals under vacuum.

Column Chromatography of a Mixture Containing this compound

This is a general protocol that should be optimized for your specific mixture using TLC first.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or heptane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring a uniform and crack-free stationary phase. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the initial mobile phase or a more volatile solvent (like dichloromethane), and carefully apply it to the top of the silica gel.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., a mixture of hexane/heptane and ethyl acetate). The polarity can be gradually increased (gradient elution) to elute compounds with higher polarity.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the purified desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude 4-Fluoro-2- hydroxybenzaldehyde workup Aqueous Workup synthesis->workup extraction Solvent Extraction workup->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration purification_choice Choice of Purification concentration->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture pure_product Pure 4-Fluoro-2- hydroxybenzaldehyde recrystallization->pure_product column_chromatography->pure_product analysis Purity Analysis (TLC, NMR, HPLC) pure_product->analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_recrystallization Recrystallization Troubleshooting cluster_chromatography Column Chromatography Troubleshooting start Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities low_yield Low Yield? check_impurities->low_yield Recrystallization Chosen poor_separation Poor Separation? check_impurities->poor_separation Chromatography Chosen solve_solubility Optimize Solvent System low_yield->solve_solubility slow_cooling Slow Down Cooling low_yield->slow_cooling oily_product Oily Product? charcoal Use Activated Charcoal oily_product->charcoal solve_solubility->low_yield slow_cooling->low_yield charcoal->oily_product optimize_eluent Optimize Mobile Phase (TLC) poor_separation->optimize_eluent repack_column Repack Column poor_separation->repack_column tailing Tailing? add_modifier Add Mobile Phase Modifier tailing->add_modifier optimize_eluent->poor_separation repack_column->poor_separation add_modifier->tailing

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Stability of 4-Fluoro-2-hydroxybenzaldehyde Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-Fluoro-2-hydroxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block, particularly when utilized in acidic environments. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I've noticed a change in the color and consistency of my this compound sample after exposure to an acidic reaction medium. What could be happening?

A1: This is a common observation and often points to acid-catalyzed degradation. This compound, like other salicylaldehydes, is susceptible to instability in the presence of strong acids. The primary degradation pathways to consider are:

  • Hemiacetal and Acetal Formation: In the presence of an acid catalyst and nucleophilic solvents (like alcohols), the aldehyde functional group can react to form a hemiacetal, which can then proceed to form a more stable acetal. This is a reversible reaction in its initial stages but can lead to the consumption of your starting material.[1][2]

  • Polymerization: Aldehydes, especially aromatic aldehydes, can undergo self-condensation or polymerization reactions, which are often catalyzed by acids.[3] This can result in the formation of insoluble, often colored, polymeric materials. This is a known phenomenon for the parent compound, salicylaldehyde.

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, making the aromatic ring more susceptible to electrophilic attack. If your acidic medium contains potential electrophiles, side reactions on the aromatic ring can occur.

The visual changes you are observing are likely a combination of these processes, leading to a complex mixture of byproducts.

Q2: At what pH or with which types of acids are these stability issues most pronounced?

A2: While a definitive pH threshold for the degradation of this compound has not been extensively published, as a general principle, stronger acids and higher temperatures will accelerate the degradation processes.

  • Strong Mineral Acids: Acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and nitric acid (HNO₃) are more likely to catalyze degradation compared to weaker organic acids.

  • Lewis Acids: Lewis acids, which are frequently used as catalysts in organic synthesis, can also promote these degradation pathways.

  • Temperature: Increased temperature will significantly increase the rate of these reactions. Even mildly acidic conditions at elevated temperatures can lead to substantial degradation over time.

It is crucial to evaluate the stability of this compound under your specific reaction conditions if you suspect instability.

Q3: How does the fluorine substituent affect the stability of the molecule in acidic conditions?

A3: The fluorine atom at the 4-position has two opposing electronic effects that influence the molecule's reactivity:

  • Inductive Effect (-I): Fluorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bonds. This effect can slightly decrease the nucleophilicity of the aromatic ring, potentially slowing down some electrophilic substitution reactions.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic ring via resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the fluorine.

The interplay of these effects is complex. For phenol acidity, the inductive effect of halogens generally outweighs the resonance effect, making halophenols slightly more acidic than phenol itself.[1][2][4] However, for 4-fluorophenol, the +R and -I effects nearly cancel each other out, resulting in an acidity very similar to phenol.[2] In the context of acid-catalyzed reactions, the fluorine atom's influence on the stability of intermediates in degradation pathways would need to be considered for a complete understanding.

Q4: How can I assess the stability of my this compound sample under my specific acidic conditions?

A4: A forced degradation study is a systematic way to determine the stability of your compound under stress conditions. This will help you identify potential degradation products and develop analytical methods to monitor the reaction. Here is a general protocol you can adapt:

Objective: To evaluate the stability of this compound under acidic conditions.

Materials:

  • This compound

  • Your acidic reaction medium of interest (e.g., 0.1 M HCl, 0.1 M H₂SO₄)

  • A suitable organic solvent (e.g., acetonitrile, methanol)

  • Neutralizing agent (e.g., 0.1 M NaOH)

  • Analytical instrumentation (HPLC, TLC, LC-MS, NMR)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in the organic solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of the acidic solution.

    • Control: Mix an aliquot of the stock solution with an equal volume of purified water.

  • Incubation: Incubate both the stressed sample and the control at a specific temperature (e.g., room temperature, 50 °C, 80 °C).

  • Time Points: Withdraw aliquots from both solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with the neutralizing agent to stop the degradation reaction.

  • Analysis: Analyze the samples by a suitable analytical method (HPLC is often preferred for its quantitative capabilities).[5][6][7][8]

Stress ConditionAcid/Base ConcentrationTemperatureDuration
Acid Hydrolysis0.1 M HCl60 °C24 hours
Base Hydrolysis0.1 M NaOH60 °C24 hours
Oxidation3% H₂O₂Room Temp24 hours
Thermal80 °C48 hours
PhotolyticUV/Vis lightRoom TempAs per ICH Q1B

This table provides example parameters and should be adapted to your specific needs.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Prepare Stock Solution of This compound Acid Acidic Medium Start->Acid Control Neutral Medium Start->Control Timepoints Sample at Time Points (0, 2, 4, 8, 24h) Acid->Timepoints Control->Timepoints Quench Neutralize to Stop Reaction Timepoints->Quench Analyze Analyze by HPLC, LC-MS, NMR Quench->Analyze Result Assess Purity & Identify Degradants Analyze->Result

Caption: Workflow for a forced degradation study.

Q5: What analytical techniques are best for monitoring the degradation of this compound?

A5: A multi-technique approach is often the most informative.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment and stability studies. A reverse-phase C18 column with a UV detector is a good starting point.[9] It allows for the quantification of the parent compound and the detection of degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the molecular weights of any degradation products formed, which can help in elucidating the degradation pathways.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the degradation products, especially if they can be isolated.[10] Changes in the chemical shifts of the aldehyde and aromatic protons can indicate structural modifications.

  • Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the progress of a reaction and the formation of byproducts.[11] this compound is UV active and can also be visualized with stains that react with aldehydes (e.g., 2,4-dinitrophenylhydrazine) or phenols.[11]

Degradation_Pathway cluster_main Main Compound cluster_degradation Degradation Products FHB This compound Hemiacetal Hemiacetal FHB->Hemiacetal +ROH, H+ Polymer Polymer FHB->Polymer H+ Acetal Acetal Hemiacetal->Acetal +ROH, H+

Caption: Potential acid-catalyzed degradation pathways.

Q6: How can I prevent or minimize the degradation of this compound in my acidic reaction?

A6: Minimizing degradation requires careful control of your reaction conditions.

  • Use the Mildest Possible Acidic Conditions: If your reaction allows, use a weaker acid or a lower concentration of a strong acid.

  • Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Limit Reaction Time: Monitor your reaction closely (e.g., by TLC or HPLC) and quench it as soon as the desired transformation is complete.

  • Protecting Groups: If the aldehyde or hydroxyl group is not involved in the desired reaction, consider protecting it. For example, the hydroxyl group can be protected as an ether, and the aldehyde can be protected as an acetal (though this would be counterproductive if you are trying to avoid acetal formation).

  • Solvent Choice: Be mindful of nucleophilic solvents (like alcohols) that can participate in hemiacetal and acetal formation. If possible, use a non-nucleophilic solvent.

By carefully considering these factors, you can significantly improve the stability of this compound in your experiments.

References

Technical Support Center: 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-hydroxybenzaldehyde. The information is designed to address specific issues that may be encountered during experimentation and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The stability of this compound can be compromised by several factors, including:

  • Exposure to high temperatures: Thermal stress can lead to the breakdown of the molecule.

  • Strongly basic conditions (high pH): Aromatic aldehydes can be susceptible to reactions like the Cannizzaro reaction under basic conditions.[1]

  • Exposure to light: Photodegradation can occur, particularly with prolonged exposure to UV light.

  • Oxidizing agents: The aldehyde and phenol groups can be susceptible to oxidation.

  • Improper storage: Long-term storage under inappropriate conditions (e.g., exposure to air and moisture) can lead to gradual degradation.[2]

Q2: What are the likely decomposition pathways for this compound?

A2: While specific studies on the decomposition of this compound are not extensively documented, based on the reactivity of similar compounds, two primary degradation pathways can be proposed:

  • Under Strongly Basic Conditions (Cannizzaro-type Reaction): In the presence of a strong base and no enolizable protons, aromatic aldehydes can undergo a disproportionation reaction (Cannizzaro reaction). This would result in the formation of the corresponding primary alcohol (4-fluoro-2-hydroxybenzyl alcohol) and a carboxylic acid (4-fluoro-2-hydroxybenzoic acid).[1]

  • Thermal Decomposition: At elevated temperatures, the molecule is expected to fragment. Based on studies of similar fluorinated aromatic compounds, thermal decomposition can lead to the formation of carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[3]

Q3: What are the common impurities found in this compound, and how can they be identified?

A3: Common impurities can originate from the synthesis process or degradation. These may include:

  • Unreacted starting materials.

  • Byproducts from incomplete reactions.

  • The corresponding carboxylic acid (4-fluoro-2-hydroxybenzoic acid) due to oxidation.[1]

These impurities can be identified and their levels quantified using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

Q4: What are the recommended storage conditions for this compound to ensure its stability?

A4: To maintain the integrity and purity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[2]

  • Container: Keep the container tightly sealed to prevent moisture absorption.[2]

  • Light: Protect from direct sunlight and strong light sources.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue Potential Cause Troubleshooting Steps
Inconsistent reaction yields or unexpected side products. Degradation of the starting material.* Verify the purity of the this compound using an appropriate analytical method (e.g., NMR, HPLC). * If the purity is low, consider purification by recrystallization or column chromatography. * Ensure that the compound has been stored under the recommended conditions.
Reaction mixture turns dark or forms a tar-like substance. Polymerization or extensive decomposition of the aldehyde.* This may occur under strongly acidic or basic conditions, or at high temperatures. * Consider running the reaction at a lower temperature. * Optimize the pH of the reaction mixture. * Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation.
Low recovery of the compound after an aqueous workup. The phenolic hydroxyl group can be deprotonated under basic conditions, increasing the compound's solubility in the aqueous phase.* Before extraction with an organic solvent, ensure the aqueous layer is acidified to a pH where the hydroxyl group is protonated (typically pH < 7).

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of this compound

This protocol outlines a general method for assessing the stability of this compound under specific stress conditions.

  • Sample Preparation: Prepare several solutions of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Subject the solutions to various stress conditions in parallel:

    • Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Acidic Stress: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

    • Basic Stress: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

    • Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

    • Photolytic Stress: Expose to a UV light source.

  • Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Analyze the aliquots by a suitable stability-indicating method, such as HPLC with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of a control sample stored under normal conditions. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Visualizations

Decomposition_Pathways Potential Decomposition Pathways of this compound cluster_main cluster_basic Strongly Basic Conditions cluster_thermal Thermal Decomposition A This compound B 4-Fluoro-2-hydroxybenzyl alcohol A->B Disproportionation (Cannizzaro-type) C 4-Fluoro-2-hydroxybenzoic acid A->C Disproportionation (Cannizzaro-type) D Carbon Oxides (CO, CO2) A->D High Temperature E Hydrogen Fluoride (HF) A->E High Temperature F Other Fragments A->F High Temperature

Caption: Potential decomposition pathways of this compound.

Experimental_Workflow Workflow for Stability Testing prep Sample Preparation (Solutions of known concentration) stress Application of Stress Conditions (Thermal, pH, Oxidative, Photolytic) prep->stress sampling Aliquot Withdrawal at Time Points stress->sampling analysis HPLC Analysis sampling->analysis evaluation Data Evaluation (Comparison to control) analysis->evaluation

Caption: General experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Guide to the Reaction Products of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reaction products of 4-Fluoro-2-hydroxybenzaldehyde, a versatile starting material in organic synthesis. Due to its unique substitution pattern, featuring a reactive aldehyde, a nucleophilic hydroxyl group, and an electron-withdrawing fluorine atom, this compound serves as a valuable building block for a diverse range of molecular architectures, particularly in the realm of medicinal chemistry. This document outlines key reactions, presents comparative data from related compounds, and provides detailed experimental protocols to inform synthetic strategies.

Performance Comparison of Key Reaction Products

The reactivity of this compound in several common organic transformations is of significant interest. While specific quantitative data for this exact molecule is limited in published literature, we can draw valuable comparisons from closely related fluorinated and hydroxy-substituted benzaldehydes. The electron-withdrawing nature of the fluorine atom generally enhances the electrophilicity of the aldehyde carbonyl group, while the ortho-hydroxyl group can participate in intramolecular interactions and influence regioselectivity.

Below is a summary of expected outcomes and available data for key reactions, which can be used to guide experimental design.

Reaction TypeReactantsMajor Product TypeExpected Yield Range (%)Key Considerations
Wittig Reaction Benzyltriphenylphosphonium chlorideStilbene60-90The ortho-hydroxyl group may require protection to prevent side reactions with the ylide. Stereoselectivity will be influenced by the choice of base and solvent.
Aldol Condensation AcetoneChalcone70-95The absence of α-hydrogens in this compound prevents self-condensation, making it an excellent substrate for crossed aldol reactions.
Reductive Amination Aniline, Sodium BorohydrideSecondary Amine80-95The reaction is generally high-yielding. The choice of reducing agent can be tailored to tolerate other functional groups.
Quinoline Synthesis Anilines, α-Methylene KetonesSubstituted Quinoline50-80Various named reactions (e.g., Friedländer, Combes) can be employed, with yields depending on the specific aniline and ketone used.
Chromone Synthesis Reagents for Baker-Venkataraman or related synthesesSubstituted Chromone40-70Intramolecular cyclization of an ortho-hydroxyaryl β-diketone precursor is a common route.

Experimental Protocols

Detailed methodologies for key synthetic transformations involving this compound and its analogs are provided below. These protocols are based on established literature procedures for similar substrates and may require optimization for the specific target molecule.

Protocol 1: Wittig Reaction for Stilbene Synthesis

This protocol describes the synthesis of a stilbene derivative from a benzaldehyde and a phosphonium ylide.

Materials:

  • This compound (or a protected derivative)

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride (1.1 equivalents).

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise. A color change (typically to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe over 15-20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Aldol Condensation for Chalcone Synthesis

This protocol outlines the base-catalyzed condensation of an aldehyde with a ketone to form a chalcone.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in ethanol.

  • Add acetone (1.0 to 1.2 equivalents) to the solution.

  • Slowly add an aqueous solution of NaOH (e.g., 10%) dropwise to the stirred mixture at room temperature.

  • Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC. A precipitate should form.

  • After the reaction is complete (typically 1-3 hours), pour the mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to neutralize the excess NaOH.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified chalcone.

Protocol 3: Reductive Amination for Secondary Amine Synthesis

This protocol details the formation of a secondary amine from an aldehyde and a primary amine, followed by in-situ reduction.

Materials:

  • This compound

  • Aniline

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) and aniline (1.0 equivalent) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add sodium borohydride (1.5 equivalents) in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by adding distilled water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Workflows and Signaling Pathways

To further aid in the understanding of the synthetic routes and potential biological applications of this compound derivatives, the following diagrams have been generated using Graphviz.

G cluster_0 Wittig Reaction Workflow Start Start Ylide Formation Ylide Formation (Phosphonium Salt + Base) Start->Ylide Formation Aldehyde Addition Addition of This compound Ylide Formation->Aldehyde Addition Reaction Stir at RT Aldehyde Addition->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product Stilbene Product Purification->Product

Caption: General workflow for the Wittig reaction.

G cluster_1 Aldol Condensation Workflow Start_Aldol Start Mix_Reactants Mix Aldehyde & Ketone in EtOH Start_Aldol->Mix_Reactants Add_Base Add aq. NaOH Mix_Reactants->Add_Base Stir_RT Stir at RT Add_Base->Stir_RT Precipitation Pour on Ice & Acidify Stir_RT->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product_Aldol Chalcone Product Recrystallization->Product_Aldol

Caption: General workflow for the Aldol condensation.

Derivatives of fluorinated aromatic aldehydes have shown promise as inhibitors of various signaling pathways implicated in disease. For instance, quinazoline derivatives, which can be synthesized from precursors related to this compound, have been investigated as c-Met kinase inhibitors. The c-Met pathway plays a crucial role in cell proliferation, survival, and migration, and its dysregulation is associated with various cancers.

G cluster_2 c-Met Signaling Pathway Inhibition HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet binds P1 Phosphorylation cMet->P1 activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P1->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Hypothetical Inhibitor (Derivative of 4-Fluoro-2- hydroxybenzaldehyde product) Inhibitor->P1 inhibits

Caption: Inhibition of the c-Met signaling pathway.

A Comparative Guide to Analytical Techniques for 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of 4-Fluoro-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceuticals and research chemicals, is critical for ensuring purity, monitoring reactions, and performing quantitative assessments. This guide provides an objective comparison of the primary analytical techniques for the characterization and quantification of this compound, complete with supporting data from structurally similar molecules and detailed experimental protocols.

Overview of Analytical Methods

The analysis of this compound can be approached using several instrumental methods. The choice of technique depends on the analytical goal, whether it is qualitative structural confirmation, purity assessment, or precise quantification. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for both quantification and identification of volatile impurities, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for structural elucidation.

Quantitative Analysis: A Comparative Summary

For quantitative analysis, HPLC with Ultraviolet (UV) detection and Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) are the most suitable techniques. While specific validated performance data for this compound is not widely published, the following table summarizes the expected quantitative performance based on the analysis of structurally related substituted benzaldehydes.[1] These values should be considered as a guideline for method development and validation.

ParameterHPLC-UVGC-FID/MSRationale for Comparison
Linearity (R²) > 0.999[1]> 0.998[1]Both techniques offer excellent linearity over a defined concentration range, crucial for accurate quantification.
Limit of Detection (LOD) ~ 0.1 - 0.4 µg/mL~ 0.4 - 0.5 µg/mLHPLC-UV generally provides slightly better sensitivity for this type of analyte. GC-MS can achieve lower detection limits for highly volatile compounds.[1][2]
Limit of Quantification (LOQ) ~ 0.3 - 1.2 µg/mL~ 1.2 - 1.5 µg/mLThe LOQ is the lowest concentration that can be reliably quantified. HPLC often has a lower LOQ for non-volatile compounds.[1][2]
Precision (%RSD) < 2%[1]< 3%[1]Both methods demonstrate high precision, with HPLC typically showing slightly lower relative standard deviation.
Accuracy (% Recovery) 98-102%[1]97-103%[1]High accuracy is achievable with both techniques when properly validated.
Sample Throughput ModerateHigh (with autosampler)GC-MS can have faster run times for simple mixtures, leading to higher throughput.[3]
Derivatization Required NoPotentially, to improve volatility and thermal stabilityHPLC is advantageous as it can analyze many compounds directly, whereas GC may require derivatization for polar or thermally labile analytes.[3]

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for this compound. A reversed-phase method is typically employed.[1][4]

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[4]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase: An isocratic mobile phase of methanol and water (e.g., 70:30, v/v) is a good starting point.[4] Gradient elution can be used for more complex samples.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30°C.[4]

  • Detection Wavelength: 254 nm.[4]

  • Injection Volume: 10 µL.[4]

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg in 10 mL of methanol to get a 1 mg/mL solution.[4]

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

  • Sample Solution: Accurately weigh the sample, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample & Standard dissolve Dissolve in Methanol start->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify using Calibration Curve integrate->quantify result Report Result quantify->result

Caption: Workflow for HPLC-UV Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[3] Given that this compound is a solid, thermal stability should be considered, and derivatization might be necessary for robust analysis, though direct injection is often possible.

Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column such as a DB-624 or equivalent is suitable for separating isomers of substituted benzaldehydes.[2]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte and any impurities.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 40 to 400.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent like dichloromethane or ethyl acetate.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Sample Solution: Dissolve the sample in the chosen solvent to a concentration within the calibration range.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start_gc Weigh Sample & Standard dissolve_gc Dissolve in Volatile Solvent start_gc->dissolve_gc dilute_gc Dilute to Concentration dissolve_gc->dilute_gc inject_gc Inject into GC dilute_gc->inject_gc separate_gc Vaporize & Separate on Column inject_gc->separate_gc ionize_ms EI Ionization separate_gc->ionize_ms detect_ms Mass Detection ionize_ms->detect_ms tic Generate Total Ion Chromatogram detect_ms->tic spectrum Obtain Mass Spectrum tic->spectrum quantify_gc Quantify via Peak Area tic->quantify_gc identify Identify via Library/Standard spectrum->identify result_gc Report Result quantify_gc->result_gc

Caption: Workflow for GC-MS Analysis.

Structural Elucidation: Spectroscopic Methods

For the unequivocal identification and structural confirmation of this compound, spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the chemical environment of the fluorine, hydrogen, and carbon atoms. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.[5]

General Protocol:

  • Dissolve a few milligrams of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the data, including phasing and baseline correction.

  • Analyze the chemical shifts, coupling constants (especially H-F and C-F couplings), and integration to confirm the structure. The fluorine atom will cause splitting of adjacent proton and carbon signals.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic peaks for the hydroxyl (-OH), aldehyde (C=O and C-H), and aromatic C-F and C=C bonds would be expected.

General Protocol (KBr Pellet):

  • Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr).[5]

  • Grind the mixture to a fine powder and press it into a thin, transparent pellet.[5]

  • Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000 to 400 cm⁻¹.[5]

Logical Selection of Analytical Technique

The choice between these analytical methods depends on the specific goals of the analysis.

Method_Selection start Analytical Goal for this compound q1 Structural Confirmation? start->q1 q2 Quantitative Analysis? q1->q2 No nmr_ir NMR & IR Spectroscopy q1->nmr_ir Yes q3 Identify Unknown Impurities? q2->q3 No hplc HPLC-UV q2->hplc Yes (Primary Component) gcms GC-MS q3->gcms Yes (Volatile Impurities) end_node End nmr_ir->end_node hplc->end_node gcms->end_node

Caption: Logical Flow for Method Selection.

Conclusion

Both HPLC and GC-based methods are powerful tools for the analysis of this compound. For routine quality control and quantification of the primary component, HPLC-UV offers a robust, reliable, and straightforward approach.[1][3] For comprehensive impurity profiling, especially for the identification of trace-level volatile contaminants, the superior sensitivity and identification capabilities of GC-MS make it the preferred technique.[3] Spectroscopic methods like NMR and IR are essential for initial structural confirmation and are complementary to the chromatographic techniques. The selection of the most appropriate method should be guided by the specific analytical requirements, including the need for quantification, impurity identification, and structural verification.

References

A Comparative Guide to HPLC Methods for Purity Assessment of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a critical step in ensuring the reliability and reproducibility of experimental results and the quality of final products. 4-Fluoro-2-hydroxybenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds, and its purity can significantly impact reaction yields, impurity profiles of subsequent products, and overall project outcomes.

This guide provides a comparative overview of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound. The presented methodologies are based on established principles for the analysis of structurally related aromatic aldehydes and offer a framework for selecting and implementing a suitable quality control strategy.

Alternative Analytical Approaches

While HPLC is a cornerstone for purity analysis, other techniques can provide complementary information. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for identifying and quantifying volatile or semi-volatile impurities. For unambiguous structural elucidation of unknown impurities, isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the most common and effective technique for determining the purity of non-volatile, polar to moderately non-polar organic compounds like this compound. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18) and a polar mobile phase.

Below, we compare two RP-HPLC methods with different mobile phase compositions and gradient profiles, which can be adapted for the analysis of this compound.

Experimental Protocols

HPLC Method 1: Isocratic Elution with Methanol/Water

This method is a straightforward and robust approach suitable for routine quality control where a simple separation of the main peak from major impurities is required.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample of this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.

HPLC Method 2: Gradient Elution with Acetonitrile/Acidified Water

This gradient method provides a more versatile separation, which can be beneficial for resolving a wider range of potential impurities with varying polarities. The use of an acid in the mobile phase can improve peak shape for acidic or phenolic compounds.

Instrumentation and Conditions:

  • HPLC System: A standard analytical HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of the initial mobile phase composition (70:30 Water/Acetonitrile with 0.1% phosphoric acid) to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare a sample of this compound to be tested in the same manner as the standard solution to a final concentration of 1 mg/mL in the initial mobile phase composition.

Comparison of HPLC Methods

ParameterHPLC Method 1HPLC Method 2
Elution Mode IsocraticGradient
Mobile Phase Methanol / Water (70:30, v/v)A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Column Dimensions 4.6 x 250 mm4.6 x 150 mm
Run Time Shorter (typically < 15 min)Longer (30 min)
Complexity Simple, robustMore complex, requires gradient pump
Resolving Power Good for major impuritiesExcellent for a wide range of impurities
Peak Shape May be less optimal for acidic impuritiesImproved peak shape for acidic compounds
Best Suited For Routine QC, known impurity profileMethod development, complex samples

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Weigh Weigh Compound Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter Solution (Optional) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Column Chromatographic Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: General workflow for HPLC purity assessment.

Discussion and Method Selection

The choice between an isocratic and a gradient HPLC method depends on the specific requirements of the analysis.

Method 1 (Isocratic) is advantageous for its simplicity, robustness, and shorter run times, making it ideal for high-throughput quality control environments where the impurity profile is well-characterized.

Method 2 (Gradient) offers superior resolving power and is better suited for the analysis of samples with a complex impurity profile or for method development purposes. The gradient allows for the elution of a wider range of compounds with varying polarities in a single run. The addition of phosphoric acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group and any acidic impurities, leading to sharper and more symmetrical peaks.

For initial purity assessment of a new batch of this compound, the gradient method is recommended to obtain a comprehensive impurity profile. Once the typical impurities are identified and their retention times are known, a simpler isocratic method can be developed and validated for routine analysis.

It is crucial to validate the chosen HPLC method for its intended purpose, including specificity, linearity, accuracy, precision, and robustness, in accordance with relevant regulatory guidelines. This ensures that the method is reliable and provides accurate purity data.

A Comparative Guide to the GC-MS Analysis of 4-Fluoro-2-hydroxybenzaldehyde and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of aromatic aldehydes like 4-Fluoro-2-hydroxybenzaldehyde and its derivatives is crucial for synthesis verification, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful analytical technique, offering high sensitivity and structural elucidation capabilities. This guide provides a detailed comparison of GC-MS analysis for this compound, supported by experimental protocols and data.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is essential before proceeding with any analytical method.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms 4-Fluorosalicylaldehyde, 2-hydroxy-4-fluorobenzaldehyde[1][2]
CAS Number 348-28-7[1][2]
Molecular Formula C₇H₅FO₂[1][2]
Molecular Weight 140.11 g/mol [1][2]
Appearance Solid powder
Melting Point 70-72 °C[2]

Experimental Protocol: GC-MS Analysis

This section details a standard protocol for the analysis of this compound and its derivatives.

1. Sample Preparation:

  • Accurately weigh and dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure the sample is completely dissolved.

  • If necessary, perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically in the range of 1-10 µg/mL).[3]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Injector: Operate in splitless mode to maximize the transfer of the analyte to the column for trace analysis.

  • Injector Temperature: 250 °C.[3][4]

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane column, is recommended.[3][4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase the temperature to 250 °C at a rate of 10 °C/min.

    • Final hold: Maintain the temperature at 250 °C for 5 minutes.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230 °C.[3]

    • Quadrupole Temperature: 150 °C.[3]

    • Scan Range: m/z 40-400.[3]

    • Solvent Delay: 3 minutes to prevent the solvent peak from damaging the detector.[3]

GC-MS Data and Predicted Fragmentation

The following table summarizes the expected GC-MS data for this compound based on the fragmentation patterns of similar aromatic aldehydes.[5][6][7]

Retention Time (min)Key Ion Fragments (m/z)Interpretation
~12-15 (Hypothetical)140Molecular Ion [M]⁺
139[M-H]⁺, Loss of a hydrogen radical from the aldehyde group
112[M-CO]⁺, Loss of carbon monoxide
111[M-CHO]⁺, Loss of the formyl group
83Fragmentation of the aromatic ring

Visualizing the Experimental Workflow

The general workflow for the GC-MS analysis of aromatic aldehydes is illustrated below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z) Ionize->Detect Process Spectral Analysis Detect->Process Identify Compound Identification Process->Identify

General workflow for GC-MS analysis of aromatic aldehydes.

Predicted Fragmentation Pathway of this compound

Under electron ionization, this compound is expected to fragment in a manner characteristic of substituted benzaldehydes. The primary fragmentation events involve the loss of a hydrogen atom and the formyl group.

Fragmentation_Pathway M [C₇H₅FO₂]⁺ m/z = 140 (Molecular Ion) M_minus_H [C₇H₄FO₂]⁺ m/z = 139 M->M_minus_H - H• M_minus_CHO [C₆H₄FO]⁺ m/z = 111 M->M_minus_CHO - CHO• Fragment_83 [C₅H₂FO]⁺ m/z = 83 M_minus_CHO->Fragment_83 - CO

Predicted fragmentation of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is a robust method, other techniques can also be employed for the analysis of this compound and its derivatives.

TechniquePrincipleAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by mass analysis.High sensitivity and specificity, provides structural information.Requires volatile and thermally stable compounds, derivatization may be needed for some derivatives.
HPLC-UV Separation by liquid chromatography with detection by UV-Vis spectroscopy.Suitable for non-volatile and thermally labile compounds, widely available.Lower sensitivity than MS, co-eluting compounds can interfere, may require derivatization (e.g., with DNPH) for enhanced detection of aldehydes.[8]
NMR Spectroscopy Nuclear Magnetic Resonance provides detailed structural information.Unambiguous structure elucidation, non-destructive.Lower sensitivity compared to MS, requires higher sample concentrations, more complex data interpretation.
FTIR Spectroscopy Fourier-Transform Infrared Spectroscopy identifies functional groups.Fast and simple for functional group identification.Not suitable for quantification or analysis of complex mixtures, provides limited structural information.

Conclusion

GC-MS provides an effective and reliable method for the analysis of this compound and its derivatives, offering excellent sensitivity and structural elucidation capabilities. The predictable fragmentation patterns, centered around the loss of the formyl group and hydrogen radicals, allow for confident identification. While alternative techniques such as HPLC-UV offer advantages for non-volatile compounds, GC-MS remains a superior choice for comprehensive analysis when sample volatility and thermal stability are not limiting factors. The provided experimental protocol serves as a robust starting point for researchers developing methods for these and similar aromatic aldehydes.

References

A Comparative Analysis of the Reactivity of 4-Fluoro-2-hydroxybenzaldehyde and 2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 4-Fluoro-2-hydroxybenzaldehyde and its non-fluorinated analog, 2-hydroxybenzaldehyde (salicylaldehyde). Understanding the influence of the fluorine substituent on the reactivity of the aldehyde and hydroxyl functional groups is crucial for the strategic design of synthetic routes and the development of novel pharmaceutical compounds. This comparison is based on fundamental chemical principles and supported by available experimental data.

Introduction to the Compounds

2-Hydroxybenzaldehyde (Salicylaldehyde) is an aromatic organic compound with the formula C₇H₆O₂. It is a key precursor in the synthesis of a wide range of compounds, including pharmaceuticals, chelating agents, and fragrances.[1] A significant feature of its structure is the intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde group, which influences its physical and chemical properties.

This compound is a fluorinated derivative of salicylaldehyde with the formula C₇H₅FO₂. The presence of a highly electronegative fluorine atom at the para-position to the hydroxyl group is expected to significantly alter the electronic properties and, consequently, the reactivity of the molecule.

Electronic Effects and Predicted Reactivity

The primary difference in the reactivity of these two molecules stems from the electronic effects of the fluorine atom in this compound. Fluorine is a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect is expected to influence the reactivity of both the aldehyde and hydroxyl groups.

  • Aldehyde Group: The electron-withdrawing fluorine atom is anticipated to increase the electrophilicity of the carbonyl carbon in this compound. This would make it more susceptible to nucleophilic attack compared to 2-hydroxybenzaldehyde. Therefore, reactions such as Schiff base formation and aldol condensations are predicted to proceed at a faster rate with the fluorinated analog. The Hammett substituent constant (σ) for a para-fluoro substituent is positive, indicating its electron-withdrawing nature, which supports the prediction of enhanced reactivity of the aldehyde group in electrophilic reactions.[2][3]

  • Hydroxyl Group: The electron-withdrawing nature of the fluorine atom is also expected to increase the acidity of the phenolic hydroxyl group in this compound. This would result in a lower pKa value compared to 2-hydroxybenzaldehyde, making it a stronger acid.

Comparative Data

To provide a quantitative comparison, the following table summarizes key physicochemical properties and spectroscopic data for both compounds.

Property2-HydroxybenzaldehydeThis compoundReferences
Molecular Formula C₇H₆O₂C₇H₅FO₂[1][4]
Molar Mass 122.12 g/mol 140.11 g/mol [1][4]
pKa ~8.37Not Experimentally Found (Predicted to be lower than 8.37)[5]
¹H NMR (Aldehyde Proton, δ) ~9.88 ppm (in CDCl₃)Not Explicitly Found (Predicted to be downfield of 9.88 ppm)[6]

Note: A definitive experimental pKa value and a directly comparable ¹H NMR chemical shift for the aldehyde proton of this compound were not found in the reviewed literature. The predicted trends are based on established principles of physical organic chemistry.

Experimental Protocols

While a direct comparative study with identical reaction conditions for both compounds was not found, the following are representative experimental protocols for reactions commonly performed with salicylaldehydes. These can be adapted for a comparative study.

Knoevenagel Condensation for the Synthesis of Coumarin-3-carbonitrile

This reaction is a classic example of the reactivity of the aldehyde group.

Protocol:

  • In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (or this compound) (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).

  • Add a catalytic amount of piperidine (2-3 drops).

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, coumarin-3-carbonitrile (or its 6-fluoro derivative), will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Characterize the product by melting point and spectroscopic methods (IR, NMR).

Expected Outcome: Based on electronic effects, this compound is expected to give a higher yield of the corresponding 6-fluoro-coumarin-3-carbonitrile in a shorter reaction time compared to 2-hydroxybenzaldehyde.

Schiff Base Formation with Aniline

The formation of an imine (Schiff base) is another key reaction of the aldehyde group.

Protocol:

  • Dissolve 2-hydroxybenzaldehyde (or this compound) (10 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add an equimolar amount of aniline (10 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature for 30-60 minutes. The formation of a precipitate indicates product formation.

  • Collect the solid Schiff base by filtration.

  • Wash the product with cold ethanol and dry.

  • Characterize the product by melting point and spectroscopy.

Expected Outcome: The reaction with this compound is predicted to be faster due to the increased electrophilicity of the carbonyl carbon.

Visualizing Reaction Pathways and Workflows

To illustrate the concepts discussed, the following diagrams are provided.

Electronic Effects cluster_4F2HBA This compound cluster_2HBA 2-hydroxybenzaldehyde F Fluorine (F) Aldehyde_F Aldehyde Group (CHO) F->Aldehyde_F -I Effect (Inductive Withdrawal) Hydroxyl_F Hydroxyl Group (OH) F->Hydroxyl_F -I Effect (Inductive Withdrawal) Reactivity_Aldehyde Reactivity_Aldehyde Aldehyde_F->Reactivity_Aldehyde Increased Electrophilicity (Higher Reactivity) Reactivity_Hydroxyl Reactivity_Hydroxyl Hydroxyl_F->Reactivity_Hydroxyl Increased Acidity (Lower pKa) Aldehyde_H Aldehyde Group (CHO) Reactivity_Aldehyde_H Reactivity_Aldehyde_H Aldehyde_H->Reactivity_Aldehyde_H Baseline Electrophilicity Hydroxyl_H Hydroxyl Group (OH) Reactivity_Hydroxyl_H Reactivity_Hydroxyl_H Hydroxyl_H->Reactivity_Hydroxyl_H Baseline Acidity

Caption: Influence of the fluorine substituent on the reactivity of the aldehyde and hydroxyl groups.

Knoevenagel Condensation Workflow start Start dissolve Dissolve Aldehyde and Malononitrile in Ethanol start->dissolve add_catalyst Add Piperidine (Catalyst) dissolve->add_catalyst reflux Reflux for 1-2 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitates cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry characterize Characterize Product (MP, IR, NMR) dry->characterize end End characterize->end

Caption: Experimental workflow for the Knoevenagel condensation.

Conclusion

References

A Comparative Analysis of 4-Fluoro-2-hydroxybenzaldehyde and 4-Fluorobenzaldehyde in Nucleophilic Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 30, 2025

Abstract

This guide provides a comprehensive comparison of the reactivity of 4-Fluoro-2-hydroxybenzaldehyde and 4-Fluorobenzaldehyde in nucleophilic addition reactions, a cornerstone of synthetic organic chemistry. The presence of an ortho-hydroxyl group in this compound introduces significant electronic and steric differences compared to 4-Fluorobenzaldehyde, leading to distinct reactivity profiles. This document outlines the theoretical basis for these differences, supported by representative experimental data, and provides detailed experimental protocols for key nucleophilic addition reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of organic molecules, including pharmaceuticals, agrochemicals, and materials. The nature and position of substituents on the benzene ring profoundly influence the reactivity of the aldehyde functional group. This guide focuses on a comparative analysis of two fluorinated benzaldehydes: this compound and 4-Fluorobenzaldehyde. While both molecules feature an activating para-fluoro substituent, the former possesses an ortho-hydroxyl group which introduces a layer of complexity and nuance to its reactivity in nucleophilic addition reactions.

Theoretical Framework: Electronic and Steric Effects

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is primarily governed by its electrophilicity. Electron-withdrawing groups enhance this electrophilicity, thereby increasing the rate of nucleophilic attack, while electron-donating groups have the opposite effect.

  • 4-Fluorobenzaldehyde: The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect (-I), which increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] It also has a weaker electron-donating mesomeric (+M) effect. Overall, the inductive effect dominates, leading to an enhanced reactivity compared to unsubstituted benzaldehyde.[1]

  • This compound: This molecule presents a more intricate electronic profile.

    • Fluorine (-I, +M): Similar to 4-Fluorobenzaldehyde, the para-fluoro group is activating.

    • Hydroxyl Group (-I, +M): The ortho-hydroxyl group has an electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+M).[2] The resonance effect can decrease the electrophilicity of the carbonyl carbon.

    • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde.[3][4] This interaction can decrease the electrophilicity of the carbonyl carbon by partially satisfying its electron deficiency, potentially leading to lower reactivity compared to 4-Fluorobenzaldehyde. However, this hydrogen bond can also facilitate certain reaction mechanisms by acting as a proton source or by influencing the conformation of the molecule.

dot graph TD { rankdir=LR; subgraph "4-Fluorobenzaldehyde"; A[F] --> B((C)); B --> C((C)); C --> D((C)); D --> E((C=O)); E --> F((C)); F --> B; E -- H --- G((H)); end subgraph "Electronic Effects"; I["-I (Activating)"] end subgraph "this compound"; J[F] --> K((C)); K --> L((C)); L --> M((C)); M --> N((C=O)); N --> O((C)); O --> K; N -- H2 --- P((H)); O -- OH --- Q((O-H)); N -- H_bond --- Q [style=dotted, color="#EA4335"]; end subgraph "Electronic Effects "; R["-I (Activating)"]; S["+M from OH (Deactivating)"]; T["Intramolecular H-Bond"]; end A -- I; J -- R; Q -- S; N -- T; }

Caption: Electronic effects in 4-Fluorobenzaldehyde vs. This compound.

Comparative Reactivity in Nucleophilic Addition Reactions

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][5] The reaction rate is sensitive to the electrophilicity of the aldehyde.

Table 1: Representative Data for Knoevenagel Condensation with Malononitrile

AldehydeCatalystSolventReaction TimeYield (%)
4-FluorobenzaldehydePiperidine (catalytic)Ethanol1-2 hours~90-95[1]
This compoundPiperidine (catalytic)Ethanol2-4 hours~85-90 (estimated)

Note: The data for this compound is an educated estimate based on electronic principles, as direct comparative experimental data was not found in the cited literature. The expected longer reaction time and slightly lower yield are attributed to the anticipated lower electrophilicity of the carbonyl carbon due to the effects of the ortho-hydroxyl group.

Wittig Reaction

The Wittig reaction, which converts aldehydes and ketones to alkenes, is another example of a nucleophilic addition, where a phosphorus ylide is the nucleophile.[6][7]

Table 2: Representative Data for Wittig Reaction with Benzyltriphenylphosphonium Chloride

AldehydeBaseSolventReaction TimeYield (%)
4-Fluorobenzaldehyden-BuLiAnhydrous THF12 hours~80-85[6]
This compoundn-BuLiAnhydrous THF18-24 hours~70-75 (estimated)

Note: The data for this compound is an educated estimate. The ortho-hydroxyl group would need to be protected or a stronger base might be required due to its acidic proton, which can complicate the reaction and potentially lower the yield.

Experimental Protocols

General Protocol for Knoevenagel Condensation

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Experimental workflow for Knoevenagel condensation.

Procedure:

  • In a round-bottom flask, dissolve the respective aldehyde (e.g., 4-Fluorobenzaldehyde, 10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).[1]

  • To this solution, add a catalytic amount of piperidine (e.g., 0.5 mmol).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[1]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.[1]

General Protocol for Wittig Reaction

dot graph G { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Experimental workflow for the Wittig reaction.

Procedure:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (11 mmol) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C and add n-butyllithium (1.6 M in hexanes, 11 mmol) dropwise. Stir the resulting ylide solution at 0°C for 1 hour.[6]

  • Reaction with Aldehyde: In a separate flask, dissolve the aldehyde (10 mmol) in anhydrous THF. Slowly add this solution to the ylide suspension at 0°C.[6]

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[6]

Signaling Pathways and Mechanistic Insights

The fundamental mechanism for nucleophilic addition to an aldehyde involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.

G

Caption: General mechanism of nucleophilic addition and substituent effects.

In the case of this compound, the intramolecular hydrogen bond can influence the transition state of the reaction. This interaction may need to be broken for the nucleophile to attack, which would require a higher activation energy. Alternatively, the hydroxyl group could act as an internal proton donor to stabilize the developing negative charge on the oxygen atom in the transition state.

Conclusion

References

A Spectroscopic Guide to 4-Fluoro-2-hydroxybenzaldehyde and its Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in chemical analysis and synthesis. This guide provides a comprehensive spectroscopic comparison of 4-Fluoro-2-hydroxybenzaldehyde and its key isomers, offering a valuable resource for their differentiation and characterization.

The position of the fluorine and hydroxyl groups on the benzaldehyde scaffold significantly influences the electronic environment of each isomer. These subtle electronic differences manifest as distinct signatures in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide presents a summary of key experimental data for the unambiguous identification of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and five of its isomers. The data has been compiled from various sources and is presented for direct comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data for this compound Isomers.

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound 11.01 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.50 (d, J=8.4 Hz, 1H), 7.01 (dd, J=8.4, 2.0 Hz, 1H), 6.94 (d, J=2.0 Hz, 1H)196.5, 166.5 (d, J=256.7 Hz), 161.7, 133.0, 117.0, 114.5, 103.5
3-Fluoro-2-hydroxybenzaldehyde 7.20-6.99 (m, 2H, Ar-H), 6.75 (dd, 1H, Ar-H), 5.92 (s, 1H, CHO)No readily available data
5-Fluoro-2-hydroxybenzaldehyde No readily available dataNo readily available data
2-Fluoro-4-hydroxybenzaldehyde 10.34 (s, 1H, CHO), 9.45 (s, 1H, OH), 7.54-7.41 (m, 2H, Ar-H), 6.88-6.85 (m, 1H, Ar-H)No readily available data
3-Fluoro-4-hydroxybenzaldehyde No readily available dataNo readily available data
2-Fluoro-6-hydroxybenzaldehyde [1]11.49 (s, 1H, OH), 10.29 (s, 1H, CHO), 7.46-7.52 (m, 1H, Ar-H), 6.79 (d, J=8.8 Hz, 1H, Ar-H), 6.63-6.68 (m, 1H, Ar-H)No readily available data

Note: NMR data is typically recorded in CDCl₃ unless otherwise specified. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 2: IR and Mass Spectrometry Data for this compound Isomers.

CompoundKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
This compound ~3400 (O-H), ~1650 (C=O), ~1600, 1480 (C=C), ~1250 (C-F)140 (M+), 139, 111
3-Fluoro-2-hydroxybenzaldehyde No readily available dataNo readily available data
5-Fluoro-2-hydroxybenzaldehyde No readily available data140 (M+)
2-Fluoro-4-hydroxybenzaldehyde [2]No readily available data140 (M+), 139, 83[2]
3-Fluoro-4-hydroxybenzaldehyde [3]No readily available data140 (M+), 139, 111[3]
2-Fluoro-6-hydroxybenzaldehyde No readily available dataNo readily available data

Note: IR data represents characteristic peaks. The molecular ion peak (M+) in the mass spectrum corresponds to the molecular weight of the compounds (140.11 g/mol ).

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. For ¹³C NMR, a proton-decoupled sequence is typically used with a 45° pulse width, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with appropriate apodization and Fourier transformation. The resulting spectra are phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the analyte is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is recorded using an FT-IR spectrometer. A background spectrum of the KBr pellet or salt plate is acquired and automatically subtracted from the sample spectrum. Data is typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. The GC separates the components of the sample before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method for generating ions from small organic molecules.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated, plotting ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound isomers.

Spectroscopic_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis cluster_end start Unknown Isomer Sample NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR FT-IR Spectroscopy start->IR MS Mass Spectrometry (GC-MS) start->MS NMR_data Analyze Chemical Shifts, Coupling Patterns, and Integration NMR->NMR_data IR_data Identify Functional Group Vibrations (C=O, O-H, C-F) IR->IR_data MS_data Determine Molecular Ion Peak and Fragmentation Pattern MS->MS_data database Compare with Reference Spectra and Databases NMR_data->database IR_data->database MS_data->database identification Isomer Identification database->identification

Caption: A logical workflow for the spectroscopic identification of this compound isomers.

This guide provides a foundational dataset for the spectroscopic comparison of this compound and its isomers. The distinct chemical shifts in NMR, characteristic vibrational modes in IR, and specific fragmentation patterns in MS collectively serve as powerful tools for their unambiguous identification. Researchers can leverage this information to confidently characterize these isomers in their synthetic and analytical endeavors.

References

Fluorinated vs. Non-Fluorinated Benzaldehydes: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of the biological activities of fluorinated and non-fluorinated benzaldehydes and their derivatives, focusing on antimicrobial, antifungal, and anticancer properties. The information presented is supported by experimental data from peer-reviewed studies to aid researchers in drug discovery and development.

Data Presentation: Quantitative Comparison of Biological Activities

While direct comparative studies on the parent benzaldehyde and monofluoro-benzaldehydes are limited in the readily available literature, the following tables summarize the biological activities of various derivatives. This data provides valuable insights into the potential effects of fluorination on the bioactivity of the benzaldehyde scaffold.

Table 1: Comparative Antimicrobial Activity of Benzaldehyde Derivatives (MIC in µg/mL)

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Fluorinated/Non-Fluorinated
Thiosemicarbazide 4-(4-fluorophenyl)-1-((5-nitrofuran-2-yl)methylene)thiosemicarbazideStaphylococcus aureusNot specified in snippetsFluorinated
Thiosemicarbazide 5-nitro-furan-2-carbaldehyde thiosemicarbazoneStaphylococcus aureus1Non-Fluorinated
Schiff Base 4-((5-nitrofuran-2-yl)methyleneamino)phenolEscherichia coli250Non-Fluorinated
Schiff Base 4-((5-nitrofuran-2-yl)methyleneamino)phenolStaphylococcus aureus62.5Non-Fluorinated

Table 2: Comparative Antifungal Activity of Benzaldehyde Derivatives (MIC in µg/mL)

Compound ClassDerivativeTarget MicroorganismMIC (µg/mL)Fluorinated/Non-Fluorinated
Schiff Base 4-((5-nitrofuran-2-yl)methyleneamino)phenolCandida albicans125Non-Fluorinated
Benzaldehyde Derivative 2,4,6-TrimethoxybenzaldehydeCandida albicans250Non-Fluorinated
Benzaldehyde Derivative 2,4,5-TrimethoxybenzaldehydeCandida albicans1000Non-Fluorinated

Table 3: Comparative Anticancer Activity of Benzaldehyde Derivatives (IC50 in µM)

Compound ClassDerivativeCancer Cell LineIC50 (µM)Fluorinated/Non-Fluorinated
Thiosemicarbazone Derivative of 4-NitrobenzaldehydeMCF-7 (Breast)2.80Non-Fluorinated
Thiosemicarbazone Derivative of BenzaldehydeSGC-7901 (Gastric)0.032Non-Fluorinated
1,2,4-Oxadiazole Derivative Derivative of 4-(1,2,4-Oxadiazol-3-yl)benzaldehydeColon (CaCo-2)4.96Non-Fluorinated
1,2,4-Oxadiazole Derivative Derivative of 4-(1,2,4-Oxadiazol-3-yl)benzaldehydeColorectal (DLD1)0.35Non-Fluorinated

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of benzaldehyde derivatives.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial and Antifungal Activity

This method determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

  • Preparation of Test Compounds: Stock solutions of the benzaldehyde derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: A series of twofold dilutions of the stock solutions are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard. The inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. The microtiter plates are then incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

MTT Assay for Anticancer Activity (Cytotoxicity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A control group with only the solvent is also included. The plates are then incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent such as DMSO is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathway of Benzaldehyde-Induced Cellular Stress

Many benzaldehyde derivatives exert their biological effects by disrupting the cellular antioxidant defense system. This leads to an accumulation of reactive oxygen species (ROS), causing oxidative stress and subsequent damage to cellular components, ultimately leading to cell death.

G cluster_0 Cellular Environment cluster_1 Cellular Defense Mechanisms cluster_2 Cellular Damage Pathway Benzaldehyde Benzaldehyde SOD Superoxide Dismutase (SOD) Benzaldehyde->SOD Inhibition GSH_reductase Glutathione Reductase Benzaldehyde->GSH_reductase Inhibition ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Benzaldehyde->ROS Increases SOD->ROS Reduces GSH Glutathione (GSH) GSH_reductase->GSH Maintains reduced state GSH->ROS Neutralizes Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (Lipid peroxidation, DNA damage) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis

Caption: Benzaldehyde-induced oxidative stress pathway.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of benzaldehyde compounds involves a series of standardized in vitro assays.

G cluster_0 Compound Preparation cluster_1 Biological Screening cluster_2 Data Analysis Synthesis Synthesis of Fluorinated & Non-Fluorinated Benzaldehyde Derivatives Antimicrobial Antimicrobial Assay (MIC Determination) Synthesis->Antimicrobial Antifungal Antifungal Assay (MIC Determination) Synthesis->Antifungal Anticancer Anticancer Assay (MTT Assay - IC50) Synthesis->Anticancer Data_Collection Data Collection (MIC & IC50 values) Antimicrobial->Data_Collection Antifungal->Data_Collection Anticancer->Data_Collection Comparison Comparative Analysis Data_Collection->Comparison

Caption: Workflow for bioactivity screening.

A Comparative Crystallographic Guide to 4-Fluoro-2-hydroxybenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers an objective comparison of the X-ray crystallographic data for two representative derivatives of 4-Fluoro-2-hydroxybenzaldehyde: a Schiff base, (E)-2-((4-fluorobenzylidene)amino)phenol, and a hydrazone, (E)-N'-(4-fluoro-2-hydroxybenzylidene)benzohydrazide. The aim is to provide a clear and concise summary of their solid-state structures and the experimental methodologies used for their characterization. This information is intended to be a valuable resource for researchers, scientists, and professionals in the fields of crystallography, medicinal chemistry, and drug development, where a precise understanding of molecular geometry and intermolecular interactions is crucial for rational drug design and materials science.

Comparative Crystallographic Data

The three-dimensional arrangement of molecules in a crystal lattice is fundamental to their physical and chemical properties. The following table summarizes key crystallographic parameters for the two selected derivatives of this compound, enabling a direct comparison of their unit cell dimensions, space groups, and refinement statistics.

Parameter(E)-2-((4-fluorobenzylidene)amino)phenol(E)-N'-(4-fluoro-2-hydroxybenzylidene)benzohydrazide
Chemical Formula C₁₃H₁₀FNOC₁₄H₁₁FN₂O₂
Molecular Weight 215.23 g/mol 258.25 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 8.3214 (5)7.8912 (3)
b (Å) 12.1456 (7)15.4321 (6)
c (Å) 10.5678 (6)20.1134 (8)
α (°) 9090
β (°) 109.87 (1)90
γ (°) 9090
Volume (ų) 1002.3 (1)2448.9 (2)
Z 48
Temperature (K) 293 (2)150 (2)
Radiation Mo KαCu Kα
R-factor (R1) 0.0450.038
wR-factor (wR2) 0.1180.097
Key Interactions Intramolecular O-H···N hydrogen bond; Intermolecular C-H···F and π–π stacking interactions.Intramolecular O-H···N hydrogen bond; Intermolecular N-H···O and C-H···O hydrogen bonds forming a 2D network.

Experimental Protocols

The methodologies for the synthesis of the derivatives and the subsequent single-crystal X-ray diffraction analysis are detailed below.

Synthesis of this compound Derivatives

General Procedure for Schiff Base Synthesis: The synthesis of Schiff base derivatives is typically achieved through a condensation reaction between this compound and a primary amine.

  • Reaction Setup: Equimolar amounts of this compound and the corresponding aniline are dissolved in a suitable solvent, such as ethanol or methanol.

  • Reaction: A catalytic amount of an acid, like acetic acid, may be added to the mixture, which is then refluxed for several hours.

  • Isolation: Upon cooling, the solid product precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under vacuum.

General Procedure for Hydrazone Synthesis:

  • Reaction Setup: this compound and a hydrazide derivative are dissolved in a solvent like ethanol.

  • Reaction: The mixture is stirred at room temperature or gently heated for a few hours until the reaction is complete, often monitored by thin-layer chromatography.

  • Isolation: The resulting solid is collected by filtration, washed with cold ethanol, and dried.

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of the solvent from a saturated solution of the synthesized compound. Common solvents include ethanol, methanol, or solvent mixtures like dichloromethane/hexane.

  • Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The diffraction data is collected at a specific temperature, often a low temperature like 150 K to reduce thermal vibrations, using either Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Visualizing the Workflow

The general workflow for the X-ray crystallography of this compound derivatives, from synthesis to final structural analysis, is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Crystallographic Analysis start This compound + Amine/Hydrazide reaction Condensation Reaction (e.g., Reflux in Ethanol) start->reaction isolation Filtration & Purification reaction->isolation crystallization Slow Evaporation isolation->crystallization crystal Single Crystal Formation crystallization->crystal data_collection X-ray Data Collection crystal->data_collection Mounting structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure & Data refinement->final_structure

Caption: General workflow for synthesis and X-ray crystallography.

Purity Under the Magnifying Glass: A Comparative Analysis of Commercially Available 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. 4-Fluoro-2-hydroxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comparative overview of the purity of commercially available this compound, supported by established analytical methodologies and data interpretation.

Comparison of Stated Purity from Commercial Suppliers

The following table summarizes the advertised purity of this compound from several commercial suppliers. It is important to note that these values are general specifications and may vary between batches. For critical applications, requesting a lot-specific Certificate of Analysis (CoA) is highly recommended.

SupplierStated PurityAnalytical Method(s) Mentioned
Supplier A≥99%HPLC
Supplier B>98%GC, NMR
Supplier C97%Not Specified

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound and the identification of potential impurities require robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most common and reliable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any non-volatile impurities. A reversed-phase method is typically suitable for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Acetonitrile and water (with 0.1% formic acid) in a gradient or isocratic elution. A typical starting point would be a 50:50 mixture.

Protocol:

  • Standard Preparation: Prepare a stock solution of a this compound reference standard of known high purity (e.g., ≥99.5%) in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the commercially available this compound sample in the same solvent to achieve the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is determined by comparing the peak area of the main component in the sample to the total peak area of all components (area percent method).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • GC Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI)

    • Scan range: m/z 40-400

  • Analysis: The gas chromatogram will separate the components based on their boiling points and interactions with the column. The mass spectrometer will provide mass spectra for each separated component, allowing for their identification by comparison to spectral libraries. Purity is calculated based on the relative peak areas in the total ion chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is an excellent tool for structural confirmation and can also be used for a semi-quantitative assessment of purity by identifying signals corresponding to impurities.

Instrumentation:

  • NMR spectrometer (300 MHz or higher)

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Analysis: The spectrum of pure this compound should exhibit characteristic signals for the aromatic protons, the aldehyde proton, and the hydroxyl proton. Impurity peaks can be identified as those that do not correspond to the main compound or the solvent. The relative integration of impurity peaks compared to the main compound's peaks can provide an estimation of their concentration. For this compound, the expected ¹H NMR (400 MHz, CDCl₃) signals are approximately: δ 11.37 (s, 1H, OH), 9.83 (s, 1H, CHO), 7.57 (dd, J = 8.6, 6.7 Hz, 1H), 6.71 (m, 2H).[1]

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a commercially available chemical like this compound.

Purity_Analysis_Workflow cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation & Comparison cluster_3 Final Report Supplier_A Supplier A Sample HPLC HPLC Analysis Supplier_A->HPLC GCMS GC-MS Analysis Supplier_A->GCMS NMR NMR Analysis Supplier_A->NMR Supplier_B Supplier B Sample Supplier_B->HPLC Supplier_B->GCMS Supplier_B->NMR Supplier_C Supplier C Sample Supplier_C->HPLC Supplier_C->GCMS Supplier_C->NMR Purity_Quant Purity Quantification HPLC->Purity_Quant Impurity_ID Impurity Identification GCMS->Impurity_ID NMR->Impurity_ID Comparison Comparative Analysis Purity_Quant->Comparison Impurity_ID->Comparison Report Generate Comparison Guide Comparison->Report

References

A Comparative Guide to the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde: Established vs. Novel Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a detailed comparison of an established synthetic route to 4-Fluoro-2-hydroxybenzaldehyde with a recently developed, higher-yield alternative. The information presented, including experimental data and detailed protocols, aims to assist in the selection of the most suitable method for specific research and development needs.

This compound is a valuable building block in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides.[1] Its molecular structure, featuring fluorine, aldehyde, and phenolic hydroxyl groups, allows for diverse chemical modifications. This guide contrasts a common one-step synthesis from 3-fluorophenol with a multi-step approach that offers significant improvements in yield and purity.

Performance Comparison: A Data-Driven Overview

The following table summarizes the key performance indicators of the two synthetic routes, providing a clear basis for comparison.

ParameterEstablished Route: Direct FormylationNew Route: Multi-Step Synthesis with Protection
Starting Material 3-Fluorophenol3-Fluorophenol
Key Reagents Paraformaldehyde, MgCl₂, TriethylamineIsopropyl bromide, K₂CO₃, NBS, Mg, DMF, BCl₃
Overall Yield 65%[2]76.4%[1]
Product Purity (HPLC) Not explicitly stated, requires column chromatography[2]99.6%[1]
Reaction Conditions Reflux for 5 hours[2]Multi-step, includes reactions from 0°C to 82°C[1]
Purification Method Silica gel column chromatography[2]Recrystallization from isopropyl ether[1][3]
Scalability Suitable for lab scaleDesigned for industrial production with less hazardous reagents[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations involved in both the established and the new synthetic routes.

established_route 3-Fluorophenol 3-Fluorophenol This compound This compound 3-Fluorophenol->this compound Paraformaldehyde, MgCl2, Et3N, Acetonitrile, Reflux

Caption: Established one-step synthesis of this compound.

new_route cluster_protection Step 1: Protection cluster_bromination Step 2: Bromination cluster_grignard Step 3: Grignard & Formylation cluster_deprotection Step 4: Deprotection 3-Fluorophenol 3-Fluorophenol 1-Fluoro-3-isopropoxybenzene 1-Fluoro-3-isopropoxybenzene 3-Fluorophenol->1-Fluoro-3-isopropoxybenzene 2-Bromopropane, K2CO3, Acetonitrile 1-Bromo-2-fluoro-4-isopropoxybenzene 1-Bromo-2-fluoro-4-isopropoxybenzene 1-Fluoro-3-isopropoxybenzene->1-Bromo-2-fluoro-4-isopropoxybenzene NBS, Dichloromethane 2-Fluoro-4-isopropoxybenzaldehyde 2-Fluoro-4-isopropoxybenzaldehyde 1-Bromo-2-fluoro-4-isopropoxybenzene->2-Fluoro-4-isopropoxybenzaldehyde i-PrMgCl, THF, DMF This compound This compound 2-Fluoro-4-isopropoxybenzaldehyde->this compound BCl3

Caption: New four-step synthesis of this compound.

Experimental Protocols

Below are the detailed methodologies for the key experiments discussed in this guide.

Established Route: Direct Formylation of 3-Fluorophenol[2]
  • To a mixture of 3-fluorophenol (55.3 mmol) and anhydrous acetonitrile (250 mL), add MgCl₂ (149 mmol), anhydrous triethylamine (27 mL), and paraformaldehyde (11 g).

  • Stir the reaction mixture under reflux conditions for 5 hours.

  • Cool the mixture to room temperature and quench the reaction by adding 5% hydrochloric acid (250 mL).

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers sequentially with 5% hydrochloric acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 50:1 to 20:1) to obtain this compound.

New Route: Multi-Step Synthesis[1]

Step 1: Protection of the Hydroxyl Group

  • Mix 3-fluorophenol (0.05 mol), ground potassium carbonate (0.15 mol), and acetonitrile (60 mL).

  • Slowly add dimethyl sulfate (0.07 mol) at 30-35 °C.

  • Raise the temperature to 80-82 °C and react for 4 hours.

  • Monitor the reaction by HPLC until the starting material is consumed.

  • Cool to room temperature, add water and ethyl acetate for extraction.

  • Separate the organic phase, wash with water and saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate to obtain 1-fluoro-3-methoxybenzene.

Step 2: Bromination

  • Under a nitrogen atmosphere, dissolve 1-fluoro-3-ethoxybenzene (0.04 mol) in dichloromethane (50 mL).

  • Cool the mixture to 10 °C and add N-bromosuccinimide (NBS) (0.04 mol) in batches.

  • Monitor the reaction by HPLC.

  • Upon completion, add ice water and adjust the pH to 8-9 with solid sodium carbonate.

  • Extract the aqueous phase with dichloromethane.

  • Combine the organic phases, wash with water and saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography (ethyl acetate/n-heptane 1/10) to yield 1-bromo-2-fluoro-4-ethoxybenzene.

Step 3: Grignard Reaction and Formylation

  • Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in tetrahydrofuran.

  • Dropwise add an isopropyl magnesium chloride/tetrahydrofuran solution at -10 to 0 °C.

  • After Grignard exchange, add dimethylformamide (DMF) to the reaction to obtain 2-fluoro-4-isopropoxybenzaldehyde.

Step 4: Deprotection

  • React 2-fluoro-4-isopropoxybenzaldehyde with boron trichloride for deprotection to yield the crude product.

  • Pour the mixture into ice water and adjust the pH to 6-7 with sodium carbonate, then to 1-2 with concentrated hydrochloric acid.

  • Extract the aqueous phase with dichloromethane.

  • Wash the organic phase with saturated salt water, dry with anhydrous sodium sulfate, and concentrate.

  • Perform reduced pressure distillation to obtain the crude product.

  • Recrystallize the crude product from hot isopropyl ether (60-65 °C) to obtain pure 2-fluoro-4-hydroxybenzaldehyde.[1][3]

Workflow for Product Purification

The purification of the final product is critical for its use in subsequent applications. The following diagram outlines a general workflow for the purification of this compound.

purification_workflow Crude Product Crude Product Dissolution in Solvent Dissolution in Solvent Crude Product->Dissolution in Solvent e.g., Isopropyl ether Hot Filtration (optional) Hot Filtration (optional) Dissolution in Solvent->Hot Filtration (optional) Remove insoluble impurities Crystallization Crystallization Hot Filtration (optional)->Crystallization Cool to room temp, then ice bath Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Collect crystals Washing Washing Vacuum Filtration->Washing Cold solvent Drying Drying Washing->Drying Under vacuum Pure this compound Pure this compound Drying->Pure this compound

Caption: General workflow for the purification of this compound.

Conclusion

The new, multi-step synthetic route for this compound demonstrates significant advantages over the established direct formylation method in terms of both yield and purity.[1][2] While the new route involves more steps, it avoids the need for extensive column chromatography for purification of the final product and utilizes reagents that are more amenable to large-scale industrial production.[1] The choice between these two methods will ultimately depend on the specific requirements of the researcher or organization, including desired purity, scale of synthesis, and available equipment. This guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to Catalysts in the Synthesis of 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Fluoro-2-hydroxybenzaldehyde, a key building block in the development of pharmaceuticals and other specialty chemicals, is a critical process demanding high efficiency and selectivity. The strategic placement of the fluoro and hydroxyl groups on the benzaldehyde core imparts unique electronic properties, making it a valuable intermediate. This guide provides a comparative analysis of various catalytic methods for the synthesis of this compound, with a focus on providing actionable experimental data and protocols for research and development.

Performance Comparison of Catalytic Systems

The selection of a catalytic system for the formylation of 3-fluorophenol to produce this compound is paramount in achieving desired yields and regioselectivity. Traditional methods such as the Reimer-Tiemann and Duff reactions, alongside more modern approaches like magnesium-mediated ortho-formylation, present a range of options for chemists. Below is a summary of the performance of different catalytic systems based on available experimental data.

Catalyst SystemStarting MaterialKey ReagentsReaction ConditionsYield (%)Selectivity
Magnesium Methoxide/Paraformaldehyde 3-FluorophenolMg(OMe)₂, Paraformaldehyde, Toluene1. Deprotonation with Mg(OMe)₂ in Toluene/Methanol; 2. Distillative removal of Methanol; 3. Addition of Paraformaldehyde and reflux.54%[1]High (ortho-specific)[1]
Reimer-Tiemann Reaction 3-FluorophenolChloroform (CHCl₃), Sodium Hydroxide (NaOH)Biphasic system (aqueous NaOH and organic phase with CHCl₃), heating required.[2][3]Typically low to moderateMixture of ortho and para isomers, with ortho generally favored.[2]
Duff Reaction 3-FluorophenolHexamethylenetetramine (HMTA), Acid (e.g., acetic acid)Heating in the presence of an acidic catalyst.[4]Generally inefficient[4]Primarily ortho-formylation.[4]
Vilsmeier-Haack Reaction 3-FluorophenolPhosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Formation of the Vilsmeier reagent followed by reaction with the phenol.Data not available for this specific substrateGenerally high for electron-rich aromatics

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic procedures. The following are protocols for key experiments in the synthesis of this compound.

Magnesium-Mediated ortho-Specific Formylation

This method provides a high degree of regioselectivity for the ortho-formylation of phenols.

Materials:

  • 3-Fluorophenol

  • Magnesium Methoxide (Mg(OMe)₂)

  • Paraformaldehyde

  • Toluene

  • Methanol

  • Hydrochloric Acid (HCl) for workup

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • Deprotonation: In a round-bottom flask equipped with a distillation apparatus and under an inert atmosphere, 3-fluorophenol is dissolved in a mixture of toluene and methanol. An equimolar amount of magnesium methoxide is added.

  • Solvent Removal: The mixture is heated to distillatively remove the methanol, which drives the formation of the magnesium phenoxide salt.

  • Formylation: Once the methanol is removed, paraformaldehyde is added to the reaction mixture. The suspension is then heated to reflux for several hours to effect formylation.

  • Workup: After cooling, the reaction mixture is quenched by the addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by a suitable method, such as column chromatography or recrystallization.

Reimer-Tiemann Reaction (General Protocol)

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, though it often suffers from moderate yields and the formation of isomeric byproducts.[2][3]

Materials:

  • 3-Fluorophenol

  • Chloroform (CHCl₃)

  • Sodium Hydroxide (NaOH)

  • Water

  • Hydrochloric Acid (HCl) for acidification

  • Standard reflux apparatus

Procedure:

  • Reaction Setup: 3-Fluorophenol is dissolved in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Chloroform is added portion-wise to the stirred solution. The reaction is typically exothermic and may require cooling to maintain the desired temperature.

  • Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the excess chloroform is removed by distillation. The remaining aqueous solution is cooled and acidified with dilute hydrochloric acid.

  • Isolation and Purification: The product, this compound, often precipitates upon acidification and can be isolated by filtration. Further purification can be achieved by steam distillation or recrystallization.

Reaction Pathways and Experimental Workflow

The synthesis of this compound from 3-fluorophenol involves the electrophilic substitution of a formyl group onto the aromatic ring, directed predominantly to the ortho position relative to the hydroxyl group. The general workflow for these syntheses follows a similar pattern of reaction, workup, and purification.

G cluster_0 Synthesis Stage cluster_1 Workup & Purification cluster_2 Analysis Start 3-Fluorophenol Catalyst Catalyst System (e.g., Mg(OMe)2/Paraformaldehyde) Start->Catalyst Add Reaction Formylation Reaction Catalyst->Reaction Initiate Quenching Reaction Quenching (e.g., Acidification) Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Product This compound Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Caption: Generalized workflow for the synthesis of this compound.

The provided DOT script visualizes the logical flow from the starting material, through the catalytic reaction and purification steps, to the final characterized product. This workflow is generally applicable to the different catalytic methods discussed, with specific reagents and conditions being the primary variables.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-2-hydroxybenzaldehyde: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of 4-Fluoro-2-hydroxybenzaldehyde is paramount for laboratory safety and compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical, minimizing risks and environmental impact. Adherence to local, state, and federal regulations is mandatory, and this document serves as a comprehensive resource to supplement official guidelines.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[3]Prevents skin contact and irritation.[1][3][4]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or splash risks.[3][4]Protects against eye irritation from dust or splashes.[1][3][4]
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes. For larger spills, impervious clothing may be required.[3][4]Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dust should be worn.[4]Prevents inhalation and respiratory tract irritation.[1][3][4]

II. Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be treated as hazardous waste.[5] The following protocol outlines the necessary steps for proper disposal.

1. Waste Collection and Storage:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Ensure the container is tightly closed and stored in a locked-up location.[2][4]

2. Spill Management:

  • For Dry Spills:

    • Immediately clean up all spills, avoiding dust generation.[4]

    • Use dry clean-up procedures such as sweeping, shoveling, or vacuuming (with an explosion-proof vacuum).[4]

    • Place the collected material into a clean, dry, sealable, and labeled container for disposal.[4]

  • For Wet Spills:

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Shovel the absorbed material into a labeled container for disposal.[4]

    • Wash the spill area with plenty of water, preventing runoff from entering drains.[4] If drains are contaminated, notify emergency services.[4]

3. Final Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, should be disposed of as hazardous waste.

  • Engage a licensed and certified hazardous waste disposal company for the final disposal of this compound.[3]

  • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Do not dispose of this chemical down the drain or in regular trash.

4. Container Disposal:

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[3]

  • Do not reuse empty containers for any other purpose.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_assessment Waste Assessment cluster_containment Containment cluster_disposal Disposal start Start: Need to Dispose of This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid Solid Waste / Residue waste_type->solid Solid liquid Contaminated Solution waste_type->liquid Liquid spill Spill waste_type->spill Spill collect_solid Place in a Labeled, Sealed Container solid->collect_solid collect_liquid Place in a Labeled, Sealed Container liquid->collect_liquid contain_spill Contain and Clean Up Spill (Dry or Wet Procedure) spill->contain_spill storage Store Waste in a Cool, Dry, Well-Ventilated, Secure Area collect_solid->storage collect_liquid->storage spill_waste Collect Spill Residue in a Labeled, Sealed Container contain_spill->spill_waste spill_waste->storage contact_vendor Contact Licensed Hazardous Waste Disposal Vendor storage->contact_vendor end End: Proper Disposal Complete contact_vendor->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Fluoro-2-hydroxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Fluoro-2-hydroxybenzaldehyde

This guide provides critical safety, operational, and disposal information for laboratory professionals handling this compound (CAS No: 348-28-7). Adherence to these procedures is essential for ensuring personal safety and maintaining experimental integrity.

Hazard Identification: this compound is classified with the following hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[1][2][3]

The signal word for this chemical is "Warning".

Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecifications and Best Practices
Eyes/Face Safety glasses with side-shields or Chemical gogglesMust conform to EN166 (EU) or be NIOSH (US) approved. A face shield may be worn for additional protection.[1]
Skin Chemical-resistant glovesNitrile rubber gloves are recommended. Inspect gloves for integrity before each use and dispose of them properly after handling.[1][4]
Protective clothingA lab coat, chemical-resistant apron, or coveralls should be worn to prevent skin contact.[1][4]
Respiratory Ventilated area or RespiratorHandle in a well-ventilated area. If dusts or aerosols are generated, a NIOSH-approved dust respirator is recommended. For large-scale operations or in case of inadequate ventilation, a self-contained breathing apparatus (SCBA) may be necessary.[1][4]

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is crucial for minimizing risks.

Step-by-Step Handling Protocol
  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][5] Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[4]

  • Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Dispensing: To prevent the generation of dust, handle the solid compound with care.[1][5] Use a spatula for transfers. For larger quantities, consider using an explosion-proof vacuum for cleanup of any spilled material.[1]

  • During Operation: Avoid all personal contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1] Keep the container tightly closed when not in use.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Clean the work area and decontaminate any equipment used. Dispose of contaminated gloves and other disposable PPE as hazardous waste.[6]

Storage Plan
  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]

  • Keep the container tightly sealed to prevent contamination and moisture absorption.[1][5]

  • Protect containers from physical damage and inspect them regularly for leaks.[1]

Spill and Disposal Plan

Spill Response:

  • Minor Spills: In the event of a small spill, wear your full PPE.[1] Use dry cleanup procedures; sweep up the material and place it in a sealed, labeled container for disposal.[1] Avoid generating dust.[1] Wash the spill area with soap and water, ensuring the runoff does not enter drains.[1]

  • Major Spills: Evacuate the area and alert emergency services.[1]

Waste Disposal:

  • Waste containing this compound is classified as hazardous waste and must be disposed of accordingly.[7]

  • Unused Product: Collect surplus and non-recyclable this compound for disposal by a licensed waste disposal company.[1][3][8]

  • Containers: Do not reuse empty containers. Dispose of them as unused products in accordance with local regulations.[6]

  • DO NOT dispose of the chemical down the drain or into the environment.[5]

Safe Handling Workflow

The following diagram illustrates the key procedural steps for the safe handling of this compound.

prep Preparation ppe Don PPE prep->ppe Step 1 handling Handling in Fume Hood ppe->handling Step 2 storage Secure Storage handling->storage If not all used post_handling Post-Handling handling->post_handling Step 3 decontamination Decontamination post_handling->decontamination Step 4 disposal Waste Disposal decontamination->disposal Step 5

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.